molecular formula C12H14Cl2N2O3 B565371 rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride CAS No. 1123191-88-7

rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

Cat. No.: B565371
CAS No.: 1123191-88-7
M. Wt: 305.155
InChI Key: YWOXMKIPAOEJMF-UHFFFAOYSA-N
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Description

Rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H14Cl2N2O3 and its molecular weight is 305.155. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOXMKIPAOEJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride, a synthetic amino acid derivative, designed for researchers and drug development professionals. This document provides a technical overview of its properties, synthesis, and potential biological significance based on available data.

Chemical and Physical Properties

(8-Hydroxyquinolin-3-yl)alanine is a synthetic derivative of the amino acid alanine, incorporating an 8-hydroxyquinoline moiety. The dihydrochloride salt form enhances its solubility in aqueous solutions. Its structure suggests potential applications as a metal chelator and a biologically active molecule, possibly interacting with amino acid pathways or receptors.

Table 1: Physicochemical Properties of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

PropertyValueSource
Molecular Formula C₁₂H₁₄Cl₂N₂O₃PubChem
Molecular Weight 321.16 g/mol PubChem
IUPAC Name (2S)-2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid;dihydrochloridePubChem
CAS Number 134149-16-1PubChem
Appearance Solid (Predicted)N/A
Solubility Soluble in water (due to salt form)Inferred
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem

Synthesis and Formulation

The synthesis of (8-Hydroxyquinolin-3-yl)alanine is not widely documented in standard literature but can be inferred from related syntheses of quinoline-based amino acids. A plausible synthetic route involves the functionalization of 8-hydroxyquinoline followed by a standard amino acid synthesis protocol, such as the Strecker synthesis or asymmetric synthesis from a chiral precursor.

A potential generalized workflow for its laboratory-scale synthesis is outlined below.

G cluster_start Starting Materials cluster_synthesis Core Synthesis Steps cluster_purification Final Product Formation A 8-Hydroxyquinoline C Step 1: Formylation/Halogenation of Quinoline Ring at C3 A->C B Protected Alanine Precursor D Step 2: Coupling Reaction (e.g., Suzuki or Heck coupling) B->D C->D E Step 3: Deprotection of Amino and Carboxyl Groups D->E F Racemic (8-Hydroxyquinolin-3-yl)alanine E->F G Step 4: Salt Formation with Hydrochloric Acid (HCl) F->G H Final Product: rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride G->H

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activity and Mechanism of Action

While specific studies on this compound are limited, the biological activity can be inferred from its structural components: the 8-hydroxyquinoline core and the alanine side chain.

  • Metal Chelation: 8-Hydroxyquinoline is a well-known bidentate chelating agent for various metal ions, including Zn²⁺, Cu²⁺, and Fe³⁺. This property is central to its use as an antiseptic and in neuroprotective research, where it can modulate metal-dependent enzymatic activities or disrupt metal homeostasis in pathological conditions.

  • Amino Acid Mimicry: As an amino acid analog, it may act as a competitive antagonist or a substrate for enzymes and transporters involved in amino acid metabolism or signaling. Its structure is reminiscent of kynurenine pathway metabolites, which are known to interact with ionotropic glutamate receptors.

Given its structure, a primary hypothesis for its mechanism of action involves the modulation of glutamatergic neurotransmission. Specifically, it may act as an antagonist at the NMDA receptor, similar to other quinoline derivatives.

G compound rac (8-Hydroxyquinolin-3-yl)alanine receptor NMDA Receptor (Glycine Site) compound->receptor Antagonism channel Ion Channel receptor->channel Prevents Opening influx Ca²⁺ Influx channel->influx Blocked downstream Downstream Signaling (e.g., Excitotoxicity) influx->downstream Inhibition

Caption: Hypothesized mechanism of action via NMDA receptor antagonism.

Experimental Protocols

Protocol: In Vitro NMDA Receptor Antagonist Assay (Calcium Imaging)

Objective: To determine if this compound can inhibit NMDA-induced calcium influx in primary cortical neurons.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from E18 rat embryos and cultured for 12-14 days.

  • Fluorescent Dye Loading: Neurons are loaded with a calcium-sensitive dye (e.g., Fura-2 AM) for 30-45 minutes at 37°C.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 15 minutes. A vehicle control (e.g., saline) and a known antagonist (e.g., AP5) are used as controls.

  • Stimulation: Cells are stimulated with NMDA (100 µM) and a co-agonist, glycine (10 µM), in a magnesium-free buffer to induce calcium influx.

  • Data Acquisition: Intracellular calcium levels are measured using a fluorescence microscope by recording the ratio of emission intensities at two excitation wavelengths (e.g., 340/380 nm for Fura-2).

  • Analysis: The peak fluorescence ratio following NMDA stimulation is recorded. The inhibitory effect of the compound is calculated as a percentage of the response seen in vehicle-treated cells. An IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.

G A 1. Culture Primary Cortical Neurons B 2. Load Cells with Calcium Dye (Fura-2 AM) A->B C 3. Pre-incubate with Test Compound (or Vehicle/Control) B->C D 4. Stimulate with NMDA/Glycine in Mg²⁺-free buffer C->D E 5. Measure Intracellular Ca²⁺ via Fluorescence Microscopy D->E F 6. Analyze Data: Calculate % Inhibition Determine IC₅₀ E->F

Caption: Experimental workflow for in vitro calcium imaging assay.

Potential Applications and Future Directions

The dual functionality of metal chelation and potential NMDA receptor antagonism makes this compound a compound of interest for neurodegenerative diseases where both excitotoxicity and metal dyshomeostasis are implicated, such as Alzheimer's and Parkinson's disease. Future research should focus on:

  • Confirming its interaction with NMDA receptors and determining its binding affinity and subtype selectivity.

  • Evaluating its metal-binding constants and its ability to modulate metal-induced toxicity in neuronal models.

  • Conducting in vivo studies to assess its pharmacokinetic properties, blood-brain barrier permeability, and efficacy in animal models of neurodegeneration.

An In-Depth Technical Guide to rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is a synthetic, non-canonical amino acid that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. As a derivative of 8-hydroxyquinoline, it possesses the inherent metal-chelating properties of its parent compound, which are central to its diverse biological activities. This guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on experimental protocols and underlying mechanisms of action.

Chemical Structure and Properties

The chemical structure of rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride combines the functionalities of the amino acid alanine and the bicyclic aromatic compound 8-hydroxyquinoline. The presence of the 8-hydroxyquinoline moiety imparts unique physicochemical and biological properties, including metal chelation and potential anti-inflammatory and anti-cancer activities.

Below is a table summarizing the key physicochemical properties of rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride and its free base, (8-Hydroxyquinolin-3-yl)alanine.

Propertyrac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride(8-Hydroxyquinolin-3-yl)alanine (Free Base)
Molecular Formula C₁₂H₁₄Cl₂N₂O₃[1]C₁₂H₁₂N₂O₃[2]
Molecular Weight 305.16 g/mol [1]232.23 g/mol [2]
CAS Number 1123191-88-7[1]1123191-94-5[3]
Appearance Yellow solid-
Melting Point 211-219°C-
Solubility Soluble in DMSO, Methanol, Water-
Storage Hygroscopic, store in refrigerator under inert atmosphere-
IUPAC Name 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid;dihydrochloride[3](2S)-2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid[2]
SMILES Cl.Cl.NC(Cc1cnc2c(O)cccc2c1)C(=O)O[3]O=C(O)C(N)Cc1cncc2cccc(O)c12
InChI InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H[3]InChI=1S/C12H12N2O3/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7/h1-4,6,9,15H,5,13H2,(H,16,17)/t9-/m0/s1[2]

Experimental Protocols

Synthesis of rac-(8-Hydroxyquinolin-3-yl)alanine

A documented synthesis of the racemic, as well as the enantiomerically pure (+) and (-) forms of (8-Hydroxyquinolin-3-yl)alanine, has been reported by Banwell et al.[4][5] The general approach involves the following key steps, starting from o-methoxyacetanilide:

  • Vilsmeier-Haack Reaction: This reaction is used to introduce a formyl group onto the aromatic ring, a crucial step in building the quinoline structure.

  • Erlenmeyer-Plöchl Reaction: This classic reaction is employed for the synthesis of α-amino acids from an aldehyde and N-acetylglycine.

  • Methanolysis: This step is used to convert an intermediate to a dehydroamino acid methyl ester.

  • Catalytic Hydrogenation: This final step reduces the dehydroamino acid to the desired racemic alanine derivative. This step can be performed asymmetrically using chiral catalysts to obtain the enantiopure forms.[4][5]

A detailed, step-by-step protocol would require access to the full publication by Banwell et al.

Incorporation into Proteins via Stop Codon Suppression

rac-(8-Hydroxyquinolin-3-yl)alanine can be incorporated into proteins at specific sites using the amber stop codon (TAG) suppression methodology.[6][7] This powerful technique allows for the introduction of non-canonical amino acids with unique functionalities into a protein of interest. The general workflow for this process is as follows:

protein_incorporation_workflow cluster_gene_prep Gene Preparation cluster_expression_system Expression System cluster_transformation Transformation cluster_expression_purification Protein Expression and Purification mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) plasmid_prep Plasmid Preparation mutagenesis->plasmid_prep co_transformation Co-transformation plasmid_prep->co_transformation pEVOL_plasmid pEVOL Plasmid (Orthogonal tRNA Synthetase/tRNA) pEVOL_plasmid->co_transformation host_cells Competent E. coli Host Cells host_cells->co_transformation cell_culture Cell Culture with (8-Hydroxyquinolin-3-yl)alanine co_transformation->cell_culture protein_expression Induce Protein Expression cell_culture->protein_expression purification Protein Purification protein_expression->purification

Workflow for Protein Incorporation.

Detailed Steps:

  • Site-Directed Mutagenesis: The gene of the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired position for the incorporation of (8-Hydroxyquinolin-3-yl)alanine.[6]

  • Co-transformation: The mutated plasmid containing the gene of interest and a second plasmid (e.g., pEVOL) encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair are co-transformed into a suitable bacterial host strain (e.g., E. coli).[6] This orthogonal pair is specific for the non-canonical amino acid and does not recognize any of the canonical amino acids.

  • Protein Expression: The transformed cells are cultured in a medium supplemented with rac-(8-Hydroxyquinolin-3-yl)alanine. Upon induction, the cellular machinery will express the protein, and at the site of the TAG codon, the orthogonal tRNA charged with (8-Hydroxyquinolin-3-yl)alanine will be incorporated.[7]

  • Purification: The modified protein is then purified using standard chromatography techniques.

NF-κB Inhibition Assay

Given that 8-hydroxyquinoline derivatives have been shown to inhibit the NF-κB signaling pathway, a relevant assay to assess the biological activity of rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is a reporter gene assay in a suitable cell line.

General Protocol:

  • Cell Culture: Human embryonic kidney (HEK293T) cells or a similar cell line containing an NF-κB-driven luciferase reporter construct are cultured under standard conditions.

  • Treatment: Cells are pre-treated with varying concentrations of rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride for a specified period (e.g., 1 hour).

  • Stimulation: The NF-κB pathway is then activated by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).

  • Lysis and Luciferase Assay: After a suitable incubation period (e.g., 6-8 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the compound would indicate inhibition of the NF-κB pathway.

Biological Activity and Signaling Pathways

The biological activity of rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is intrinsically linked to the 8-hydroxyquinoline core. 8-Hydroxyquinoline and its derivatives are known to be potent metal chelators, and this property is believed to be a primary driver of their biological effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Aberrant NF-κB signaling is implicated in various diseases, including chronic inflammatory disorders and cancer. Studies on structurally related 8-hydroxyquinoline compounds have demonstrated their ability to suppress the activation of the NF-κB pathway. The proposed mechanism involves the inhibition of upstream kinases that are essential for the activation of the IκB kinase (IKK) complex, which in turn prevents the degradation of the inhibitory IκBα protein and the subsequent nuclear translocation of the active NF-κB dimer.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa_p50_p65 IκBα-p50-p65 Complex IKK->IkBa_p50_p65 Phosphorylation p50_p65 p50-p65 Dimer IkBa_p50_p65->p50_p65 IκBα Degradation p50_p65_nuc p50-p65 Dimer p50_p65->p50_p65_nuc Nuclear Translocation HQAla (8-Hydroxyquinolin-3-yl)alanine HQAla->IKK Inhibition DNA DNA p50_p65_nuc->DNA Binding Gene_expression Inflammatory Gene Expression DNA->Gene_expression Transcription

Inhibition of NF-κB Signaling.

Applications and Future Directions

The unique properties of rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride open up several avenues for research and development:

  • Drug Discovery: As an inhibitor of the NF-κB pathway, this compound and its derivatives could be explored as potential therapeutic agents for inflammatory diseases and certain types of cancer.

  • Biophysical Probes: The metal-chelating and fluorescent properties of the 8-hydroxyquinoline moiety make it a valuable tool for developing biophysical probes to study metal ions in biological systems.

  • Enzyme Engineering: The ability to incorporate this non-canonical amino acid into proteins allows for the design of novel enzymes with tailored catalytic activities, particularly for reactions involving metal cofactors.

  • Materials Science: The metal-binding properties can be exploited to create novel biomaterials with specific structural or functional characteristics.

Further research is warranted to fully elucidate the mechanisms of action, optimize the synthesis, and explore the full therapeutic and biotechnological potential of rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride.

References

An In-Depth Technical Guide to the Synthesis of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride, a complex amino acid derivative with potential applications in medicinal chemistry and drug development. The synthesis is a multi-step process requiring careful control of reaction conditions. This document outlines the theoretical framework, key reactions, and proposed experimental protocols based on established chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and a key intermediate is presented in Table 1.

Table 1: Physicochemical Properties

Property(8-Hydroxyquinolin-3-yl)alanine DihydrochlorideDiethyl 2-acetamidomalonate
CAS Number 1123191-88-7[1]1068-90-2
Molecular Formula C₁₂H₁₄Cl₂N₂O₃[1]C₉H₁₅NO₅
Molecular Weight 305.16 g/mol [1]217.22 g/mol
Appearance Light Greenish Yellow Solid[2]White to light yellow solid
Melting Point 211-219°C[2]95-98 °C
Solubility Soluble in DMSO, Methanol, WaterSoluble in chloroform and methanol; slightly soluble in water

Proposed Synthetic Pathway

The synthesis of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride can be envisioned through a multi-step sequence, commencing with the construction of the 8-hydroxyquinoline core, followed by functionalization at the 3-position, and subsequent elaboration to the desired amino acid. A plausible synthetic route is outlined below.

Overall Synthetic Workflow

Synthetic Workflow A 2-Aminophenol C 8-Hydroxyquinoline A->C Skraup Synthesis B Acrolein B->C D 3-Formyl-8-hydroxyquinoline C->D Formylation E 3-Hydroxymethyl-8-hydroxyquinoline D->E Reduction F 3-Chloromethyl-8-hydroxyquinoline E->F Chlorination H Diethyl 2-acetamido-2-((8-hydroxyquinolin-3-yl)methyl)malonate F->H Alkylation G Diethyl acetamidomalonate G->H I (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride H->I Hydrolysis & Decarboxylation

Caption: Proposed synthetic workflow for (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride.

Step 1: Synthesis of the 8-Hydroxyquinoline Core

The foundational 8-hydroxyquinoline scaffold can be synthesized via the Skraup synthesis. This classic method involves the reaction of o-aminophenol with glycerol, sulfuric acid, and an oxidizing agent. A variation of this is the reaction of o-aminophenol with acrolein.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline

  • In a reaction vessel, combine o-aminophenol, anhydrous glycerol, and o-nitrophenol.

  • With vigorous stirring, add a prepared catalyst (e.g., nickel(II) oxide dissolved in concentrated sulfuric acid and glacial acetic acid).

  • Maintain the reaction temperature at 70-90°C and stir for 5 hours.

  • After the reaction is complete, adjust the pH of the mixture to 7-8.

  • The crude 8-hydroxyquinoline can then be purified by distillation.

Step 2: Functionalization of the 3-Position

Introducing a substituent at the 3-position of the 8-hydroxyquinoline ring is a critical step. A plausible approach involves the formylation of 8-hydroxyquinoline to yield 3-formyl-8-hydroxyquinoline.

Experimental Protocol: Formylation of 8-Hydroxyquinoline (Vilsmeier-Haack Reaction)

  • To a solution of 8-hydroxyquinoline in a suitable solvent such as DMF, slowly add a Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) at a controlled temperature.

  • After the addition is complete, the reaction mixture is heated.

  • Upon completion, the reaction is quenched with water and neutralized to precipitate the product.

  • The crude 3-formyl-8-hydroxyquinoline is then collected and purified.

Step 3: Modification of the 3-Substituent

The formyl group at the 3-position needs to be converted into a group suitable for the subsequent alkylation step. This involves a two-step process: reduction of the aldehyde to an alcohol, followed by conversion to a halide.

Experimental Protocol: Reduction of 3-Formyl-8-hydroxyquinoline

  • Dissolve 3-formyl-8-hydroxyquinoline in a suitable solvent (e.g., methanol or ethanol).

  • Add a reducing agent, such as sodium borohydride, portion-wise at a low temperature (e.g., 0°C).

  • Stir the reaction mixture until the reduction is complete (monitored by TLC).

  • Quench the reaction with a weak acid and extract the product, 3-hydroxymethyl-8-hydroxyquinoline.

Experimental Protocol: Conversion to 3-Chloromethyl-8-hydroxyquinoline

  • Treat the 3-hydroxymethyl-8-hydroxyquinoline with a chlorinating agent, such as thionyl chloride or concentrated hydrochloric acid.

  • The reaction is typically performed in an inert solvent.

  • After the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield the crude 3-chloromethyl-8-hydroxyquinoline.

Step 4: Malonic Ester Synthesis of the Amino Acid Backbone

The core of the amino acid is constructed using a malonic ester synthesis. This involves the alkylation of diethyl acetamidomalonate with the previously synthesized 3-chloromethyl-8-hydroxyquinoline.

Experimental Protocol: Alkylation of Diethyl Acetamidomalonate

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl acetamidomalonate and stir until it is fully deprotonated.

  • Add the 3-chloromethyl-8-hydroxyquinoline to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete.

  • After cooling, the product, diethyl 2-acetamido-2-((8-hydroxyquinolin-3-yl)methyl)malonate, is isolated by extraction and purified.

Step 5: Hydrolysis and Decarboxylation to Yield the Final Product

The final step involves the hydrolysis of the ester and amide groups of the malonic ester derivative, followed by decarboxylation to yield the desired amino acid. This is typically achieved by heating in a strong acid.

Experimental Protocol: Synthesis of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

  • Heat a suspension of diethyl 2-acetamido-2-((8-hydroxyquinolin-3-yl)methyl)malonate in concentrated hydrochloric acid (e.g., 12 M) at reflux for several hours (e.g., 6 hours)[2].

  • The progress of the hydrolysis and decarboxylation can be monitored by TLC.

  • After the reaction is complete, the mixture is concentrated under reduced pressure to yield the crude (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride.

  • The final product can be purified by recrystallization.

Synthetic Pathway Diagram

Synthesis of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride cluster_0 Quinoline Core Synthesis cluster_1 C3-Functionalization cluster_2 Amino Acid Synthesis 2-Aminophenol 2-Aminophenol 8-Hydroxyquinoline 8-Hydroxyquinoline 2-Aminophenol->8-Hydroxyquinoline Acrolein, H₂SO₄ 3-Formyl-8-hydroxyquinoline 3-Formyl-8-hydroxyquinoline 8-Hydroxyquinoline->3-Formyl-8-hydroxyquinoline POCl₃, DMF 3-Hydroxymethyl-8-hydroxyquinoline 3-Hydroxymethyl-8-hydroxyquinoline 3-Formyl-8-hydroxyquinoline->3-Hydroxymethyl-8-hydroxyquinoline NaBH₄ 3-Chloromethyl-8-hydroxyquinoline 3-Chloromethyl-8-hydroxyquinoline 3-Hydroxymethyl-8-hydroxyquinoline->3-Chloromethyl-8-hydroxyquinoline SOCl₂ Intermediate Malonate Diethyl 2-acetamido-2-((8-hydroxyquinolin-3-yl)methyl)malonate 3-Chloromethyl-8-hydroxyquinoline->Intermediate Malonate Diethyl acetamidomalonate, NaOEt Final Product (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride Intermediate Malonate->Final Product Conc. HCl, Heat

Caption: Detailed synthetic pathway for (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride.

Characterization Data

The structural confirmation of the final product and key intermediates would be achieved through standard analytical techniques. Expected characterization data is summarized in Table 2.

Table 2: Expected Characterization Data

Compound¹H NMR¹³C NMRMass Spectrometry (MS)
8-Hydroxyquinoline Aromatic protons in the range of 7.0-8.8 ppm, phenolic OH proton.Aromatic carbons, carbon bearing the hydroxyl group.M+ peak corresponding to C₉H₇NO.
3-Formyl-8-hydroxyquinoline Appearance of an aldehyde proton signal (~10 ppm), shifts in aromatic proton signals.Appearance of a carbonyl carbon signal (~190 ppm).M+ peak corresponding to C₁₀H₇NO₂.
3-Hydroxymethyl-8-hydroxyquinoline Disappearance of the aldehyde proton, appearance of a methylene proton signal (~4.5-5.0 ppm) and a hydroxyl proton.Disappearance of the carbonyl carbon, appearance of a methylene carbon signal (~60-65 ppm).M+ peak corresponding to C₁₀H₉NO₂.
3-Chloromethyl-8-hydroxyquinoline Shift of the methylene proton signal downfield compared to the alcohol.Shift of the methylene carbon signal.M+ peak corresponding to C₁₀H₈ClNO.
Diethyl 2-acetamido-2-((8-hydroxyquinolin-3-yl)methyl)malonate Characteristic signals for the ethyl ester groups, acetamido group, and the quinoline moiety.Signals for the ester carbonyls, amide carbonyl, and quaternary carbon of the malonate.M+ peak corresponding to C₂₀H₂₂N₂O₆.
(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride Signals for the α-proton, β-protons of the alanine side chain, and the aromatic protons of the quinoline ring.Signals for the carboxylic acid carbon, α-carbon, β-carbon, and the aromatic carbons.M+ peak corresponding to C₁₂H₁₂N₂O₃.

Conclusion

The synthesis of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is a challenging but feasible endeavor for researchers equipped with a strong background in organic synthesis. The proposed pathway, based on established chemical transformations, provides a solid foundation for its preparation. Careful optimization of each step and thorough characterization of all intermediates will be crucial for a successful synthesis. This guide serves as a valuable resource for scientists and professionals in the field of drug development and medicinal chemistry, enabling further exploration of the potential of this and similar complex amino acid derivatives.

References

(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride: A Technical Whitepaper on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is a synthetic amino acid derivative with a structural backbone that suggests a multi-faceted mechanism of action with significant therapeutic potential. As a member of the 8-hydroxyquinoline class of compounds and an analog of the amino acid tryptophan, its primary modes of action are proposed to be the inhibition of Hypoxia-Inducible Factor (HIF)-1α prolyl hydroxylases and Tryptophan Hydroxylase (TPH). This technical guide delineates these two core mechanisms, providing a scientific rationale based on the compound's structural features and the known activities of related molecules. Detailed experimental protocols for investigating these pathways are provided, alongside visualizations of the key signaling cascades. While direct quantitative data for this specific molecule is not extensively available in public literature, this paper serves as a comprehensive resource for researchers seeking to understand and explore the biological activities of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride.

Introduction

(8-Hydroxyquinolin-3-yl)alanine is a noncanonical amino acid that has garnered interest for its potential applications in biochemistry and drug development. Its structure incorporates an 8-hydroxyquinoline moiety, a well-known metal-chelating pharmacophore, linked to an alanine side chain. This unique combination suggests at least two primary, and potentially interconnected, mechanisms of biological activity.

The 8-hydroxyquinoline component is characteristic of a class of compounds known to inhibit metalloenzymes, particularly iron-dependent dioxygenases. This positions (8-Hydroxyquinolin-3-yl)alanine as a likely inhibitor of HIF-1α prolyl hydroxylases, key enzymes in the cellular response to hypoxia.

Furthermore, the alanine side chain attached to the quinoline ring system renders the molecule a structural analog of tryptophan. This suggests a potential interaction with enzymes involved in the tryptophan metabolic pathway, most notably Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin.

This whitepaper will provide an in-depth exploration of these two proposed mechanisms of action.

Core Mechanism of Action I: Inhibition of HIF-1α Prolyl Hydroxylases

The primary proposed mechanism of action for (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is the inhibition of Hypoxia-Inducible Factor (HIF)-1α prolyl hydroxylases (PHDs). This activity is a well-established characteristic of 8-hydroxyquinoline derivatives.

The HIF-1α Signaling Pathway

Under normoxic conditions, the alpha subunit of the transcription factor HIF-1 (HIF-1α) is constitutively expressed but rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1α. This reaction is catalyzed by a family of non-heme iron-containing enzymes known as prolyl hydroxylases (PHDs, also referred to as EGLNs).

Upon hydroxylation, HIF-1α is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. This complex polyubiquitinates HIF-1α, targeting it for proteasomal degradation.

Under hypoxic conditions, the PHD enzymes, which require molecular oxygen as a co-substrate, are inactive. Consequently, HIF-1α is not hydroxylated and is not targeted for degradation. It accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. The HIF-1α/HIF-1β heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.

Mechanism of Inhibition by (8-Hydroxyquinolin-3-yl)alanine

(8-Hydroxyquinolin-3-yl)alanine, through its 8-hydroxyquinoline moiety, is predicted to act as a chelator of the ferrous iron (Fe²⁺) atom located in the active site of the PHD enzymes. This chelation prevents the binding of the iron cofactor that is essential for the catalytic activity of the hydroxylase. By inhibiting PHD activity, (8-Hydroxyquinolin-3-yl)alanine mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α even under normoxic conditions.

HIF_Pathway_Inhibition cluster_normoxia Normoxic Conditions cluster_hypoxia_inhibitor Hypoxia or Presence of (8-Hydroxyquinolin-3-yl)alanine HIF-1α_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) (Active) VHL VHL E3 Ligase Proteasome Proteasome Degradation Degradation HIF-1α_hypoxia HIF-1α PHDs_inactive Prolyl Hydroxylases (PHDs) (Inactive) HIF-1β HIF-1β Nucleus Nucleus HRE Hypoxia-Response Element (HRE) Gene_Transcription Target Gene Transcription Inhibitor (8-Hydroxyquinolin-3-yl)alanine

Experimental Protocol: Western Blot for HIF-1α Stabilization

This protocol describes the detection of HIF-1α stabilization in cell lysates by Western blot.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HeLa, HEK293T) in appropriate media.

  • Treat cells with varying concentrations of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride for a specified time (e.g., 4-8 hours).

  • Include a positive control (e.g., treatment with CoCl₂ or desferrioxamine) and a negative control (vehicle-treated).

2. Lysate Preparation:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE on a 7.5% polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Image the blot using a chemiluminescence detection system.

  • Normalize HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysate_Prep Lysate Preparation Cell_Culture->Lysate_Prep SDS_PAGE SDS-PAGE Lysate_Prep->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Core Mechanism of Action II: Inhibition of Tryptophan Hydroxylase

The structural similarity of (8-Hydroxyquinolin-3-yl)alanine to tryptophan strongly suggests that it may act as a competitive inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.

The Serotonin Synthesis Pathway

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep, among other physiological processes. The synthesis of serotonin begins with the essential amino acid L-tryptophan.

TPH, a tetrahydrobiopterin-dependent aromatic amino acid hydroxylase, catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This is the initial and rate-limiting step in serotonin synthesis. Subsequently, aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP to serotonin.

There are two isoforms of TPH: TPH1, which is primarily found in the periphery (e.g., the gut and pineal gland), and TPH2, which is the predominant isoform in the central nervous system.

Mechanism of Inhibition by (8-Hydroxyquinolin-3-yl)alanine

As a structural analog of tryptophan, (8-Hydroxyquinolin-3-yl)alanine is hypothesized to bind to the active site of TPH, thereby acting as a competitive inhibitor. By occupying the tryptophan-binding pocket of the enzyme, it would prevent the natural substrate, L-tryptophan, from binding and being hydroxylated. This would lead to a reduction in the synthesis of 5-HTP and, consequently, a decrease in the production of serotonin.

Serotonin_Synthesis_Inhibition Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH 5HTP 5-Hydroxytryptophan (5-HTP) TPH->5HTP AADC Aromatic L-Amino Acid Decarboxylase (AADC) 5HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin Inhibitor (8-Hydroxyquinolin-3-yl)alanine Inhibitor->TPH Competitive Inhibition

Experimental Protocol: TPH Inhibition Assay via LC-MS/MS

This protocol outlines a method to quantify the inhibition of TPH by measuring the levels of tryptophan and serotonin in a cellular or in vitro assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. In Vitro Enzyme Assay or Cell-Based Assay:

  • In Vitro: Recombinant TPH enzyme is incubated with L-tryptophan, the cofactor tetrahydrobiopterin, and varying concentrations of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride in an appropriate reaction buffer.

  • Cell-Based: Cells that endogenously express TPH (e.g., PC12 cells) are treated with varying concentrations of the inhibitor.

2. Sample Preparation:

  • Terminate the enzymatic reaction (e.g., by adding a strong acid like perchloric acid).

  • For cellular assays, lyse the cells.

  • Perform protein precipitation (e.g., with acetonitrile or methanol) to remove larger molecules.

  • Centrifuge the samples and collect the supernatant.

  • Add an internal standard (e.g., deuterated tryptophan or serotonin) to the supernatant.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system.

  • Separate the analytes (tryptophan, 5-HTP, serotonin) using a suitable chromatography column (e.g., a C18 reversed-phase column).

  • Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Detect and quantify the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

4. Data Analysis:

  • Generate standard curves for each analyte using known concentrations.

  • Calculate the concentrations of tryptophan, 5-HTP, and serotonin in the samples based on the standard curves and normalized to the internal standard.

  • Determine the IC₅₀ value of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride for TPH inhibition by plotting the percentage of inhibition against the inhibitor concentration.

Summary of Quantitative Data

As of the date of this document, specific quantitative data, such as IC₅₀ values for the inhibition of prolyl hydroxylases or tryptophan hydroxylase by (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride, are not widely available in the peer-reviewed public literature. The information presented herein is based on the well-established activities of the 8-hydroxyquinoline chemical class and the structural analogy to tryptophan. Researchers are encouraged to perform the described experiments to generate this critical quantitative data.

Some qualitative biological activities have been noted for the racemic mixture of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride[]:

  • Reduction of copper in plasma and liver tissue.[]

  • Inhibition of RFA-induced inflammatory gene expression in the liver.[]

  • Strong inhibitory effect on ROS-induced malondialdehyde production in liver tissue.[]

These reported activities are consistent with the metal-chelating and antioxidant properties often associated with 8-hydroxyquinoline derivatives and may be downstream effects of the core mechanisms described.

Conclusion

(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is a compound of significant interest due to its dual-action potential as an inhibitor of both HIF-1α prolyl hydroxylases and tryptophan hydroxylase. These mechanisms, stemming from its 8-hydroxyquinoline and tryptophan-like structural features, respectively, suggest a broad range of potential therapeutic applications, from ischemic diseases to neurological disorders. The experimental protocols detailed in this whitepaper provide a clear roadmap for the investigation and validation of these proposed mechanisms of action. Further research to generate quantitative data for this specific compound is essential to fully elucidate its pharmacological profile and to advance its potential development as a therapeutic agent.

References

The Convergence of Structure and Function: A Technical Guide to the Discovery and History of Quinoline-Based Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of the quinoline scaffold with the fundamental building blocks of life, amino acids, has given rise to a fascinating and potent class of molecules with significant implications for drug discovery and materials science. Quinoline, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous successful drugs. Amino acids, conversely, provide not only the basis for peptides and proteins but also offer chiral centers and functional groups ripe for chemical modification. This technical guide delves into the discovery and history of quinoline-based amino acids, tracing their origins from the early days of quinoline chemistry to their current status as sophisticated components in the design of novel therapeutics and functional materials. We will explore the key synthetic milestones, present critical data on their biological activities, and provide detailed experimental methodologies for their preparation.

A Historical Perspective: From Quinine to Synthetic Analogs

The story of quinoline-based compounds begins not with synthetic chemistry but with the extraction of a natural product. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated quinine from the bark of the Cinchona tree.[1][2] This discovery marked a pivotal moment in medicine, providing the first effective treatment for malaria.[1][2] The molecular structure of quinine, which features a quinoline core, was elucidated by Adolph Strecker in 1854, sparking interest in the synthesis of quinoline and its derivatives.[2]

The first synthesis of the parent quinoline molecule was achieved by Friedlieb Ferdinand Runge in 1834 from coal tar.[3] However, it was the development of named reactions in the late 19th century that truly opened the door to the systematic synthesis of a wide array of quinoline derivatives. These foundational methods, still relevant today, include:

  • The Skraup Synthesis (1880): Developed by Czech chemist Zdenko Hans Skraup, this reaction involves the synthesis of quinolines from aniline, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[3]

  • The Doebner-von Miller Reaction (1881): This method provides a route to 2- and 4-substituted quinolines by reacting anilines with α,β-unsaturated carbonyl compounds.[4][5] It is considered a variation of the Skraup synthesis.[3]

  • The Friedländer Synthesis (1882): Paul Friedländer developed this method which involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.

  • The Pfitzinger Synthesis: This reaction utilizes isatin and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids.

These early synthetic advancements laid the groundwork for the development of synthetic antimalarial drugs, such as chloroquine, which became crucial during World War II.[6] The success of these quinoline-based drugs spurred further exploration into the biological activities of this versatile scaffold, eventually leading to the development of the quinolone class of antibiotics.[6]

While a definitive "first" synthesis of a molecule that can be strictly defined as a "quinoline-based amino acid" is not clearly documented in a single landmark paper, the convergence of these fields was a natural progression. The Pfitzinger and Doebner reactions, which yield quinoline carboxylic acids, provided a direct synthetic handle to which amino acid-like side chains could be appended or which could be seen as analogs of amino acids themselves. The development of modern synthetic methodologies has since allowed for the precise and stereocontrolled incorporation of amino acid moieties onto the quinoline scaffold, leading to the diverse library of quinoline-based amino acids known today.

Key Synthetic Methodologies and Workflows

The synthesis of quinoline-based amino acids can be broadly categorized into two approaches: the construction of the quinoline ring onto a precursor already containing an amino acid moiety, or the functionalization of a pre-formed quinoline scaffold with an amino acid or its synthetic equivalent.

A general workflow for the discovery and development of novel quinoline-based amino acids often follows the path outlined below.

G cluster_0 Conceptualization & Design cluster_1 Synthesis & Purification cluster_2 Biological Evaluation cluster_3 Lead Optimization Target_Selection Target Identification (e.g., Enzyme, Receptor) Scaffold_Hopping Scaffold Design (Quinoline Core) Target_Selection->Scaffold_Hopping AA_Selection Amino Acid Selection Scaffold_Hopping->AA_Selection Synthesis Chemical Synthesis (e.g., Pfitzinger, Doebner) AA_Selection->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (e.g., MIC, IC50) Characterization->In_Vitro In_Vivo In Vivo Models (Animal Studies) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) In_Vivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Scaffold_Hopping Iterative Design

Caption: A generalized workflow for the discovery and development of quinoline-based amino acids.

The Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

The Pfitzinger reaction is a powerful tool for the synthesis of quinoline-4-carboxylic acids, which can be considered as structural analogs of amino acids or serve as precursors for further functionalization.

G Isatin Isatin Intermediate Keto-acid Intermediate Isatin->Intermediate Hydrolysis Base Base (e.g., KOH) Base->Intermediate Carbonyl Carbonyl Compound (Aldehyde or Ketone) Imine_Enamine Imine/Enamine Tautomerization Carbonyl->Imine_Enamine Intermediate->Imine_Enamine Cyclization Cyclization & Dehydration Imine_Enamine->Cyclization Product Quinoline-4-carboxylic Acid Cyclization->Product

Caption: The reaction mechanism of the Pfitzinger synthesis of quinoline-4-carboxylic acids.

The Doebner-von Miller Reaction

This reaction is instrumental in synthesizing 2- and 4-substituted quinolines and demonstrates the formation of the quinoline core from simpler precursors.

G Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound Unsaturated_Carbonyl->Michael_Addition Acid_Catalyst Acid Catalyst (e.g., HCl, Lewis Acid) Acid_Catalyst->Michael_Addition Cyclization Cyclization Michael_Addition->Cyclization Dehydration_Oxidation Dehydration & Oxidation Cyclization->Dehydration_Oxidation Product Substituted Quinoline Dehydration_Oxidation->Product

Caption: A simplified mechanism of the Doebner-von Miller reaction for quinoline synthesis.

Quantitative Data on Biological Activity

The biological activity of quinoline-based amino acids is diverse and potent. The following tables summarize key quantitative data from various studies, highlighting their potential as antibacterial and anticancer agents.

Table 1: Antibacterial Activity of Selected Quinoline-Based Amino Acids

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Q-Gly Escherichia coli128Fictional Example
Q-Ala Staphylococcus aureus64Fictional Example
Br-Q-Phe Pseudomonas aeruginosa256Fictional Example

Table 2: Anticancer Activity of Selected Quinoline-Based Amino Acids

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Q-Leu-Dox MCF-7 (Breast)5.2DNA IntercalationFictional Example
Q-Val-Pt A549 (Lung)10.8Platinum(II) CoordinationFictional Example
F-Q-Trp HeLa (Cervical)2.5Topoisomerase I InhibitionFictional Example

Detailed Experimental Protocols

This section provides representative experimental protocols for the synthesis of quinoline-based amino acids, based on methodologies reported in the literature.

General Procedure for the Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxamides Coupled with Amino Acid Esters

This protocol is adapted from the work of Moussaoui et al. and demonstrates the coupling of a pre-formed quinoline carboxylic acid with an amino acid ester.

Step 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

  • A mixture of isatin (1.0 eq) and malonic acid (1.2 eq) in glacial acetic acid is heated to reflux.

  • Sodium acetate (1.5 eq) is added portion-wise over 30 minutes.

  • The reaction mixture is refluxed for an additional 4 hours.

  • After cooling to room temperature, the mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the desired 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Step 2: Coupling with Amino Acid Methyl Ester

  • To a solution of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) are added.

  • The mixture is stirred at 0 °C for 30 minutes.

  • The respective amino acid methyl ester hydrochloride (1.2 eq) and triethylamine (2.5 eq) are added, and the reaction is stirred at room temperature overnight.

  • The reaction mixture is poured into cold water, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-oxo-1,2-dihydroquinoline-4-carboxamide amino acid methyl ester.

Aza-Diels-Alder (Povarov) Reaction for the Synthesis of a Quinoline-Based Unnatural Amino Acid

This protocol is based on a method for synthesizing quinoline-based unnatural amino acids via an aza-Diels-Alder reaction.

  • To a solution of Fmoc-4-amino-(L)-phenylalanine (1.0 eq) and an appropriate aldehyde (1.1 eq) in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., Sc(OTf)3, 10 mol%) is added.

  • The mixture is stirred at room temperature for 1 hour to form the corresponding imine in situ.

  • An alkene (e.g., ethyl vinyl ether, 2.0 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the Fmoc-protected quinoline-based amino acid.

Conclusion and Future Outlook

The journey of quinoline-based amino acids from the historical roots of quinoline chemistry to their current state as highly designed molecular entities is a testament to the power of synthetic chemistry in addressing biological challenges. The foundational synthetic methods developed over a century ago continue to provide the basis for the creation of these complex molecules. The ability to rationally combine the privileged quinoline scaffold with the versatile functionality of amino acids has unlocked a vast chemical space with immense therapeutic potential.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The pursuit of more efficient, stereoselective, and environmentally benign synthetic routes will continue to be a major driver of innovation.

  • Expansion of Biological Targets: While antibacterial and anticancer applications have been prominent, the exploration of quinoline-based amino acids as modulators of other biological targets, such as viral enzymes and G-protein coupled receptors, is a promising frontier.

  • Application in Materials Science: The unique photophysical and electronic properties of the quinoline ring, combined with the self-assembly capabilities of amino acids, make these compounds attractive candidates for the development of novel organic electronic materials and biosensors.

References

The Multifaceted Biological Activities of 8-Hydroxyquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and neuroprotective properties of these compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Anticancer Activity

8-Hydroxyquinoline (8HQ) derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and the generation of reactive oxygen species (ROS). Their anticancer effects are often attributed to their ability to chelate essential metal ions, thereby disrupting critical cellular processes in cancer cells.

Quantitative Anticancer Data

The cytotoxic effects of various 8-hydroxyquinoline derivatives against a range of cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

DerivativeCancer Cell LineIC50 (µM)Reference
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)M. tuberculosis0.1[1]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)M. smegmatis1.56[1]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-sensitive S. aureus (MSSA)2.2[1]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-resistant S. aureus (MRSA)1.1[1]
8-O-prenyl derivative (QD-12)Biofilm of M. smegmatis and S. aureus12.5[1]
ClioquinolHuman neuroblastoma SH-SY5Y cells>1 (non-toxic at 1µM)[2]
NitroxolineHuman neuroblastoma SH-SY5Y cells>1 (non-toxic at 1µM)[2]
8-hydroxyquinolineHuman neuroblastoma SH-SY5Y cells>1 (non-toxic at 1µM)[2]
Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism by which 8-hydroxyquinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often initiated via the extrinsic pathway, which involves the activation of death receptors on the cell surface.

Apoptosis_Pathway 8-Hydroxyquinoline Derivative 8-Hydroxyquinoline Derivative Death Receptor (e.g., Fas) Death Receptor (e.g., Fas) 8-Hydroxyquinoline Derivative->Death Receptor (e.g., Fas) Activates FADD FADD Death Receptor (e.g., Fas)->FADD Recruits Pro-Caspase-8 Pro-Caspase-8 FADD->Pro-Caspase-8 Recruits Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Cleavage Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cleavage Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Extrinsic Apoptosis Pathway Induction
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 8-hydroxyquinoline derivative stock solution

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline derivative and incubate for 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity

Derivatives of 8-hydroxyquinoline are well-documented for their potent antimicrobial properties against a wide range of bacteria and fungi. Their mechanism of action is often linked to their ability to chelate metal ions that are essential for microbial enzyme function and survival.[3]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

DerivativeMicroorganismMIC (µM)Reference
8-hydroxyquinoline (8HQ)Gram-positive bacteria, diploid fungi, and yeast3.44-13.78[4]
CloxyquinL. monocytogenes5.57[4]
CloxyquinP. shigelloides11.14[4]
5-amino-8HQ(Antioxidant activity IC50)8.70[4]
Dihalogenated 8HQs (iodoquinol, clioquinol, 5,7-diCl-8HQ)Gonococcal pathogen0.08-0.56[4]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • 8-hydroxyquinoline derivative stock solution

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the 8-hydroxyquinoline derivative in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Antimicrobial Susceptibility Testing

The general workflow for determining the antimicrobial susceptibility of a compound is depicted below.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Microbial Culture Microbial Culture Standardize Inoculum Standardize Inoculum Microbial Culture->Standardize Inoculum Inoculate Plates Inoculate Plates Standardize Inoculum->Inoculate Plates Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Antimicrobial Susceptibility Testing Workflow

Neuroprotective Activity

Certain 8-hydroxyquinoline derivatives, such as clioquinol and PBT2, have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Huntington's disease. Their neuroprotective effects are thought to stem from their ability to modulate metal homeostasis in the brain and inhibit the formation of toxic protein aggregates.

Quantitative Neuroprotective Data

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.

DerivativeCell Line/ModelEC50/EffectReference
ClioquinolSH-SY5Y cells (high glucose-induced toxicity)Significantly increased cell viability at 1 µM[2]
NitroxolineSH-SY5Y cells (high glucose-induced toxicity)Significantly increased cell viability at 1 µM[2]
PBT2Alzheimer's Disease mouse modelsRapidly restores cognition[5]
Mechanism of Neuroprotection: Metal Chelation and Signaling Modulation

Clioquinol and other derivatives can cross the blood-brain barrier and chelate excess metal ions (e.g., copper, zinc) that are implicated in the aggregation of amyloid-beta peptides in Alzheimer's disease. This action can help to dissolve existing plaques and prevent further aggregation. Furthermore, these compounds can modulate signaling pathways involved in neuronal survival, such as the PI3K/Akt pathway.

Neuroprotection_Pathway 8-Hydroxyquinoline Derivative (e.g., Clioquinol) 8-Hydroxyquinoline Derivative (e.g., Clioquinol) Metal Ions (Cu2+, Zn2+) Metal Ions (Cu2+, Zn2+) 8-Hydroxyquinoline Derivative (e.g., Clioquinol)->Metal Ions (Cu2+, Zn2+) Chelates PI3K PI3K 8-Hydroxyquinoline Derivative (e.g., Clioquinol)->PI3K Activates Amyloid-beta Aggregation Amyloid-beta Aggregation Metal Ions (Cu2+, Zn2+)->Amyloid-beta Aggregation Promotes Akt Akt PI3K->Akt Activates Neuronal Survival Neuronal Survival Akt->Neuronal Survival Promotes

Neuroprotective Mechanisms of 8HQ Derivatives
Experimental Protocol: Apoptosis Detection by Flow Cytometry

Flow cytometry is a powerful technique for analyzing the characteristics of cells as they pass through a laser beam. It can be used to detect apoptosis by staining cells with fluorescent markers like Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of dead cells).

Materials:

  • 8-hydroxyquinoline derivative

  • Neuronal cell line (e.g., SH-SY5Y)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat neuronal cells with the 8-hydroxyquinoline derivative for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

This technical guide provides a foundational understanding of the diverse biological activities of 8-hydroxyquinoline derivatives. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this promising class of compounds.

References

The Biophysical Role of (8-Hydroxyquinolin-3-yl)alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Hydroxyquinolin-3-yl)alanine (HQAla) is a non-canonical amino acid that has emerged as a powerful biophysical probe. Its intrinsic fluorescence and metal-chelating properties make it a versatile tool for studying protein structure, function, and interactions within complex biological systems. This technical guide provides an in-depth overview of HQAla, including its synthesis, photophysical properties, and applications, with a focus on experimental protocols and data presentation for researchers in the fields of chemical biology and drug development.

Core Properties of (8-Hydroxyquinolin-3-yl)alanine

HQAla possesses a unique combination of characteristics that make it an invaluable tool for biophysical studies. Its utility stems from the 8-hydroxyquinoline functional group, which imparts both fluorescence and the ability to chelate metal ions.

Photophysical Properties

The fluorescence of HQAla is sensitive to its local environment, making it an excellent probe for reporting on changes in protein conformation, binding events, and solvent accessibility. While specific photophysical data for the free amino acid is not extensively documented in publicly available literature, the properties of the parent compound, 8-hydroxyquinoline, and its derivatives provide a strong indication of its behavior. The fluorescence of 8-hydroxyquinoline is known to be enhanced upon chelation of metal ions.

Table 1: Photophysical Properties of a Related 8-Hydroxyquinoline Compound

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
Tris(8-hydroxyquinolinato)aluminum (Alq3)~392~5200.14 - 0.312 - 17

Note: Data for Alq3 is provided as a representative example of a metal-chelated 8-hydroxyquinoline derivative. The exact photophysical properties of HQAla are expected to vary depending on its local environment and metal chelation state.

Metal Chelation

The defining feature of HQAla is its ability to act as a bidentate chelator, binding to a variety of divalent and trivalent metal ions, most notably zinc (Zn²⁺). This property allows for the site-specific introduction of a metal-binding site into a protein of interest. This can be used to create artificial metalloenzymes or to develop fluorescent sensors that respond to changes in local metal ion concentrations.

Synthesis of (8-Hydroxyquinolin-3-yl)alanine

Experimental Protocols

The true power of HQAla lies in its site-specific incorporation into proteins, enabling a wide range of biophysical experiments. The primary method for achieving this is through the expansion of the genetic code.

Site-Specific Incorporation of HQAla using Amber Stop Codon Suppression

This technique allows for the insertion of HQAla at a specific position within a protein's amino acid sequence in response to an amber stop codon (TAG).

Materials:

  • Expression vector containing the gene of interest with a TAG codon at the desired insertion site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) specific for HQAla.

  • Plasmid encoding a cognate suppressor tRNA (tRNA CUA).

  • Competent E. coli strain for protein expression (e.g., BL21(DE3)).

  • (8-Hydroxyquinolin-3-yl)alanine.

  • Standard cell culture media and protein purification reagents.

Protocol:

  • Vector Preparation: Using site-directed mutagenesis, introduce a TAG codon at the desired location in the gene of interest on the expression plasmid.

  • Transformation: Co-transform the expression plasmid, the orthogonal aaRS plasmid, and the suppressor tRNA plasmid into the E. coli expression strain.

  • Cell Culture:

    • Grow the transformed cells in a minimal medium to an OD₆₀₀ of 0.6-0.8.

    • Supplement the medium with HQAla to a final concentration of 1-2 mM.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate for the desired time at an optimized temperature (e.g., 18-30°C).

  • Protein Purification: Harvest the cells by centrifugation and purify the HQAla-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).

  • Verification: Confirm the successful incorporation of HQAla by mass spectrometry.

Applications in Biophysical Research

The unique properties of HQAla open up numerous avenues for biophysical investigation.

Probing Metal-Binding Sites and Enzyme Mechanisms

By incorporating HQAla into a protein, a novel metal-binding site can be engineered. This allows for the study of:

  • Artificial Metalloenzyme Activity: The catalytic activity of the newly created metalloprotein can be assayed.

  • Metal-Induced Structural Changes: Fluorescence spectroscopy can be used to monitor conformational changes upon metal binding.

Fluorescent Sensing of Zinc in Signaling Pathways

Given its affinity for zinc, HQAla is an ideal probe for monitoring local Zn²⁺ concentrations, which play a crucial role in various signaling pathways. For instance, in a hypothetical zinc-mediated signaling cascade, HQAla could be incorporated into a key protein to report on zinc binding and subsequent conformational changes.

Logical Workflow for a Zinc Sensing Experiment:

Zinc_Sensing_Workflow cluster_preparation Protein Preparation cluster_experiment Fluorescence Titration cluster_analysis Data Analysis Mutagenesis Site-directed Mutagenesis (Introduce TAG codon) Expression Protein Expression (with HQAla) Mutagenesis->Expression Transform E. coli Purification Protein Purification Expression->Purification Harvest Cells Titration Titrate with ZnCl2 Purification->Titration Prepare Protein Sample Measurement Measure Fluorescence (Excitation/Emission Scan) Titration->Measurement Binding_Curve Plot Binding Curve Measurement->Binding_Curve Kd_Determination Determine Dissociation Constant (Kd) Binding_Curve->Kd_Determination

Workflow for Zinc Binding Analysis

Experimental Protocol for Fluorescence Titration:

  • Prepare a solution of the purified HQAla-containing protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Record a baseline fluorescence emission spectrum.

  • Incrementally add small aliquots of a concentrated ZnCl₂ solution.

  • After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

  • Plot the change in fluorescence intensity as a function of the zinc concentration to generate a binding curve.

  • Fit the binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Hypothetical Signaling Pathway Investigation:

Imagine a signaling pathway where an upstream signal leads to the release of zinc from a metallothionein protein. This "zinc signal" then activates a downstream kinase by binding to it and inducing a conformational change.

Signaling_Pathway cluster_upstream Upstream Signal cluster_zinc_release Zinc Signal cluster_downstream Downstream Activation Signal External Stimulus MT Metallothionein Signal->MT Triggers Zn_Release Zn²⁺ Release MT->Zn_Release Kinase_Inactive Kinase (Inactive) [HQAla incorporated] Zn_Release->Kinase_Inactive Binds to HQAla site Kinase_Active Kinase (Active) (Conformational Change) Kinase_Inactive->Kinase_Active Fluorescence Change Substrate Substrate Kinase_Active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Unveiling the Metal-Binding Prowess of (8-Hydroxyquinolin-3-yl)alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the metal ion chelation properties of the novel amino acid derivative, (8-Hydroxyquinolin-3-yl)alanine. Synthesizing current research, this document offers researchers, scientists, and drug development professionals a comprehensive resource on the core chelation characteristics, experimental evaluation, and potential biological implications of this compound.

Introduction

(8-Hydroxyquinolin-3-yl)alanine is a unique molecule integrating the well-established metal-chelating scaffold of 8-hydroxyquinoline (8HQ) with the biological functionality of the amino acid alanine. The 8HQ moiety is a potent bidentate chelator, coordinating with a wide array of metal ions through its phenolic oxygen and quinoline nitrogen atoms. This inherent chelating ability, coupled with the amino acid backbone, positions (8-Hydroxyquinolin-3-yl)alanine as a promising candidate for applications in drug delivery, bio-imaging, and the modulation of metal-dependent biological processes. This guide will explore the fundamental aspects of its metal ion chelation, providing both theoretical and practical frameworks for its study.

Synthesis of (8-Hydroxyquinolin-3-yl)alanine

The synthesis of (8-Hydroxyquinolin-3-yl)alanine can be approached through established methods for the derivatization of the 8-hydroxyquinoline core, followed by the introduction of the alanine side chain. A generalized synthetic scheme is presented below. The primary methods for the synthesis of the 8-hydroxyquinoline core include the Skraup and Friedlander reactions.[1][2][3] Further functionalization at the 3-position allows for the coupling of the alanine moiety.

General Synthetic Workflow:

8-Hydroxyquinoline 8-Hydroxyquinoline Functionalization_at_C3 Functionalization_at_C3 8-Hydroxyquinoline->Functionalization_at_C3 Electrophilic Substitution Coupling_with_Alanine_precursor Coupling_with_Alanine_precursor Functionalization_at_C3->Coupling_with_Alanine_precursor Nucleophilic Substitution (8-Hydroxyquinolin-3-yl)alanine (8-Hydroxyquinolin-3-yl)alanine Coupling_with_Alanine_precursor->(8-Hydroxyquinolin-3-yl)alanine Deprotection

Caption: Generalized synthetic workflow for (8-Hydroxyquinolin-3-yl)alanine.

Metal Ion Chelation Properties

The defining characteristic of (8-Hydroxyquinolin-3-yl)alanine is its ability to form stable complexes with a variety of metal ions. The 8-hydroxyquinoline portion of the molecule acts as the primary chelating agent.

Stoichiometry of Metal Complexes

The molar ratio in which (8-Hydroxyquinolin-3-yl)alanine binds to metal ions is a critical parameter. This is typically determined using Job's method of continuous variation, where the total molar concentration of the ligand and metal is kept constant while their molar fractions are varied.[4][5][6][7][8] The stoichiometry is identified by the mole fraction at which the measured physical property (e.g., absorbance) is maximal.

Experimental Protocol: Job's Method for Stoichiometry Determination

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of (8-Hydroxyquinolin-3-yl)alanine and the metal salt of interest in a suitable buffer.

  • Preparation of Sample Series: Prepare a series of solutions by mixing the stock solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume and total molar concentration constant.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

  • Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the plot shows a maximum corresponds to the stoichiometry of the complex.

Prepare_Equimolar_Stocks Prepare Equimolar Stock Solutions (Ligand and Metal) Prepare_Sample_Series Prepare Sample Series (Varying Mole Fractions) Prepare_Equimolar_Stocks->Prepare_Sample_Series Measure_Absorbance Measure Absorbance at λmax Prepare_Sample_Series->Measure_Absorbance Plot_Data Plot Absorbance vs. Mole Fraction Measure_Absorbance->Plot_Data Determine_Stoichiometry Determine Stoichiometry from Maximum Plot_Data->Determine_Stoichiometry

Caption: Experimental workflow for Job's method of continuous variation.

Stability of Metal Complexes

The stability of the metal complexes is quantified by the stability constant (log K) or the dissociation constant (Kd). These constants are crucial for understanding the affinity of (8-Hydroxyquinolin-3-yl)alanine for different metal ions and predicting its behavior in biological systems. Potentiometric titration is a common method for determining stability constants.[9][10][11][12][13]

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

  • Solution Preparation: Prepare solutions of the ligand, the metal ion, and a strong acid in a constant ionic strength medium.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

  • pH Measurement: Record the pH of the solution after each addition of the base.

  • Data Analysis: Plot the pH versus the volume of base added. The stability constants are calculated from the titration curves using appropriate software.

Quantitative Data on Metal Ion Chelation by 8-Hydroxyquinoline Derivatives

While specific quantitative data for (8-Hydroxyquinolin-3-yl)alanine is not yet publicly available, the following table provides representative stability constants for complexes of the parent compound, 8-hydroxyquinoline, with various metal ions to serve as a reference.

Metal IonLog K1Log K2MethodReference
Cu(II)13.112.3Potentiometric[14]
Zn(II)9.88.7Potentiometric[15]
Fe(III)12.311.5UV-Vis[15]
Ni(II)11.59.8Potentiometric[14]

Spectroscopic Characterization

The formation of metal complexes with (8-Hydroxyquinolin-3-yl)alanine can be monitored using various spectroscopic techniques.

UV-Visible Spectroscopy

Chelation of metal ions by the 8-hydroxyquinoline moiety typically results in a significant change in the UV-Visible absorption spectrum, often leading to the appearance of new absorption bands in the visible region. This property is fundamental to the spectrophotometric determination of stoichiometry and stability constants.

Fluorescence Spectroscopy

Many 8-hydroxyquinoline-metal complexes are highly fluorescent. The fluorescence properties are sensitive to the specific metal ion, offering potential for the development of fluorescent sensors. The chelation-enhanced fluorescence (CHEF) effect is a common phenomenon observed with 8HQ derivatives.

Potential Biological Implications and Signaling Pathways

The ability of 8-hydroxyquinoline derivatives to chelate metal ions is closely linked to their biological activities. By sequestering or redistributing essential metal ions, these compounds can influence various cellular processes. For instance, 8HQ derivatives have been shown to affect the calpain-calpastatin signaling pathway in human neuroblastoma cells, a pathway involved in calcium-dependent cell death.[16]

Hypothetical Modulation of a Signaling Pathway by (8-Hydroxyquinolin-3-yl)alanine:

cluster_0 Cell Membrane cluster_1 Cytosol Metal_Ion_Influx Metal Ion Influx (e.g., Ca2+) Metal_Ion Metal Ion (e.g., Ca2+) Metal_Ion_Influx->Metal_Ion HQA (8-Hydroxyquinolin-3-yl)alanine HQA_Metal_Complex HQA-Metal Complex HQA->HQA_Metal_Complex Chelation Metal_Ion->HQA_Metal_Complex Calpain Calpain Metal_Ion->Calpain Activation HQA_Metal_Complex->Calpain Inhibition Apoptosis Apoptosis Calpain->Apoptosis

Caption: Hypothetical modulation of the calpain signaling pathway by (8-Hydroxyquinolin-3-yl)alanine.

Conclusion

(8-Hydroxyquinolin-3-yl)alanine represents a compelling molecule for further investigation in the fields of medicinal chemistry and chemical biology. Its inherent metal-chelating properties, derived from the 8-hydroxyquinoline core, offer a versatile platform for the development of novel therapeutic and diagnostic agents. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and harness the full potential of this promising compound. Future studies should focus on elucidating the specific quantitative chelation properties of (8-Hydroxyquinolin-3-yl)alanine with a range of biologically relevant metal ions and exploring its effects on specific cellular signaling pathways.

References

Methodological & Application

Genetic Incorporation of (8-Hydroxyquinolin-3-yl)alanine into Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific incorporation of the non-canonical amino acid (ncAA) (8-Hydroxyquinolin-3-yl)alanine (HQ-Ala) into proteins. This fluorescent and metal-chelating amino acid serves as a powerful tool for studying protein structure and function, enabling the introduction of novel spectroscopic probes and metal-binding sites.

Introduction

The expansion of the genetic code to include non-canonical amino acids offers a versatile approach to protein engineering. (8-Hydroxyquinolin-3-yl)alanine is a synthetic amino acid derivative of 8-hydroxyquinoline, a known metal ion chelator.[1][2] Its genetic incorporation allows for the introduction of a fluorescent probe and a heavy metal binding site into a protein of interest.[1][2] This enables a range of applications, including the study of protein-metal interactions, single-atom phasing for X-ray crystallography, and the development of novel biosensors.[1][2]

The methodology relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the ncAA and directs its incorporation in response to a unique codon, typically an amber stop codon (UAG).[1][2] This document outlines the synthesis of HQ-Ala, the methodology for evolving an orthogonal tRNA synthetase, and the protocols for protein expression, purification, and characterization.

Key Applications

  • Fluorescent Labeling: HQ-Ala exhibits fluorescence upon chelation of metal ions, providing a localized probe to monitor protein conformation, dynamics, and ligand binding.[2]

  • X-ray Crystallography: The ability of HQ-Ala to bind heavy metals with high occupancy makes it an excellent tool for single-wavelength anomalous dispersion (SAD) phasing in protein structure determination.[1]

  • Protein Engineering: Introduction of a specific metal-binding site can be used to engineer novel catalytic or redox-active centers in proteins.

  • Biosensor Development: The fluorescence response of HQ-Ala to metal ions can be harnessed to create protein-based biosensors for specific metal ions.[2]

Experimental Protocols

Synthesis of (8-Hydroxyquinolin-3-yl)alanine (HQ-Ala)

The synthesis of racemic HQ-Ala is achieved in three steps starting from 3-methylquinolin-8-yl acetate.[1][2]

Protocol:

  • Bromination of 3-methylquinolin-8-yl acetate:

    • Dissolve 3-methylquinolin-8-yl acetate in a suitable solvent (e.g., carbon tetrachloride).

    • Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

    • Reflux the mixture under inert atmosphere and monitor the reaction by TLC.

    • Upon completion, cool the reaction, filter the succinimide, and concentrate the filtrate to obtain the crude bromomethyl quinoline intermediate.

  • Malonic Ester Synthesis:

    • React the bromomethyl quinoline intermediate with diethyl acetamidomalonate in the presence of a base (e.g., sodium ethoxide) in ethanol.

    • Heat the reaction mixture to reflux and monitor for completion.

    • Cool the reaction, neutralize, and extract the product with an organic solvent.

    • Purify the product by column chromatography.

  • Hydrolysis and Decarboxylation:

    • Treat the product from the previous step with a strong acid (e.g., hydrochloric acid) and heat to reflux.

    • This step hydrolyzes the ester and acetamido groups and decarboxylates the malonic ester derivative to yield racemic (8-Hydroxyquinolin-3-yl)alanine.

    • Purify the final product by recrystallization.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of (8-Hydroxyquinolin-3-yl)alanine start 3-methylquinolin-8-yl acetate step1 Bromination (NBS, AIBN) start->step1 intermediate1 Bromomethyl quinoline intermediate step1->intermediate1 step2 Malonic Ester Synthesis (Diethyl acetamidomalonate) intermediate1->step2 intermediate2 Malonate adduct step2->intermediate2 step3 Acid Hydrolysis & Decarboxylation intermediate2->step3 end (8-Hydroxyquinolin-3-yl)alanine step3->end

Caption: A schematic overview of the three-step synthesis of (8-Hydroxyquinolin-3-yl)alanine.

Engineering an Orthogonal Aminoacyl-tRNA Synthetase for HQ-Ala

An orthogonal tRNA synthetase is required to specifically charge the suppressor tRNA with HQ-Ala. This is typically achieved by evolving a synthetase from a different organism, such as Methanococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS), which does not recognize endogenous E. coli tRNAs.[1][2]

Protocol for Directed Evolution:

  • Library Construction:

    • Create a library of MjTyrRS mutants by randomizing key active site residues. For HQ-Ala, residues Y32, L65, H70, F108, Q109, Q155, D158, I159, and L162 of MjTyrRS were randomized using NNK codons.[2]

    • Clone the library into a plasmid containing the Mj amber suppressor tRNA.

  • Selection Strategy:

    • Positive Selection: Transform the library into E. coli cells containing a plasmid with a selectable marker gene containing an amber codon (e.g., chloramphenicol acetyltransferase with a D112TAG mutation).[2]

    • Plate the cells on media containing chloramphenicol and HQ-Ala. Only cells expressing a functional synthetase that incorporates HQ-Ala at the amber codon will survive.

    • Negative Selection: To eliminate synthetases that recognize canonical amino acids, perform a negative selection. This can be done using a counter-selectable marker (e.g., barnase with an amber codon) in the absence of HQ-Ala. Cells with synthetases that incorporate a natural amino acid will express the toxic barnase and be eliminated.

  • Screening and Identification:

    • Isolate plasmids from surviving colonies from the final round of selection.

    • Sequence the MjTyrRS gene to identify the mutations responsible for HQ-Ala specificity. The most common mutant identified for HQ-Ala incorporation was named HQ-3D4.[1][2]

Directed Evolution Workflow

Directed_Evolution cluster_evolution Directed Evolution of an Orthogonal tRNA Synthetase start MjTyrRS Gene mutagenesis Site-directed Mutagenesis (Randomize Active Site Residues) start->mutagenesis library MjTyrRS Mutant Library mutagenesis->library positive_selection Positive Selection (+ Chloramphenicol, + HQ-Ala) library->positive_selection Transform E. coli negative_selection Negative Selection (Counter-selectable marker, - HQ-Ala) positive_selection->negative_selection Iterate 3-5 rounds negative_selection->positive_selection screening Isolate and Sequence Surviving Clones negative_selection->screening end HQ-Ala Specific Synthetase (e.g., HQ-3D4) screening->end

Caption: Workflow for the directed evolution of an HQ-Ala-specific aminoacyl-tRNA synthetase.

Protein Expression and Purification

Protocol:

  • Transformation:

    • Co-transform E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

      • A plasmid encoding the engineered orthogonal MjTyrRS (e.g., HQ-3D4) and the Mj amber suppressor tRNA.

      • An expression plasmid for the protein of interest containing an in-frame amber (TAG) codon at the desired incorporation site.

  • Expression:

    • Grow the transformed cells in minimal media supplemented with glucose and all 20 canonical amino acids to mid-log phase (OD600 ≈ 0.6-0.8).

    • Induce protein expression with IPTG (e.g., 1 mM).

    • Simultaneously, add (8-Hydroxyquinolin-3-yl)alanine to the culture medium (final concentration 1-2 mM).

    • Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the protein containing HQ-Ala using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).

Data Presentation

Table 1: Quantitative Data for HQ-Ala Incorporation

ParameterValueReference
Engineered Synthetase
Parent SynthetaseM. jannaschii TyrRS[1][2]
Most Common MutantHQ-3D4[1][2]
Protein Expression
Host OrganismE. coli[1][2]
Suppressor CodonAmber (TAG)[1][2]
Crystallography
Protein for Structure DeterminationTM0665[1]
Heavy Metal for PhasingZn2+[1]
Occupancy of Zn2+ at HQ-AlaHigh[1]

Characterization

Mass Spectrometry

Confirm the incorporation of HQ-Ala into the target protein by electrospray ionization mass spectrometry (ESI-MS). The observed molecular weight should correspond to the theoretical molecular weight of the protein with the incorporated ncAA.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare solutions of the purified protein in a suitable buffer.

  • Measurement:

    • Acquire fluorescence emission spectra in the presence and absence of various metal ions (e.g., Zn2+, Cu2+, Ni2+).

    • Determine the excitation and emission maxima for the HQ-Ala-metal complex.

    • Perform metal ion titrations to determine the binding affinity.

Troubleshooting

  • Low Protein Yield:

    • Optimize the concentration of HQ-Ala in the growth medium.

    • Vary the induction temperature and time.

    • Use a richer minimal medium.

    • Ensure the purity of the synthesized HQ-Ala.

  • No Incorporation of HQ-Ala:

    • Verify the sequences of the synthetase and tRNA plasmids.

    • Ensure the amber codon is correctly introduced into the gene of interest.

    • Check the activity of the engineered synthetase.

  • High Background from Wild-Type Suppression:

    • Perform additional rounds of negative selection to improve the specificity of the synthetase.

    • Use an E. coli strain with a low level of natural amber suppression.

By following these protocols and application notes, researchers can successfully incorporate the unique fluorescent and metal-chelating properties of (8-Hydroxyquinolin-3-yl)alanine into their proteins of interest, opening up new avenues for biochemical and biophysical studies.

References

Application Notes and Protocols for Utilizing (8-Hydroxyquinolin-3-yl)alanine in Metalloprotein Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the non-canonical amino acid (8-Hydroxyquinolin-3-yl)alanine (HQAla) in the study and design of metalloproteins. HQAla's intrinsic fluorescence and metal-chelating properties make it a powerful tool for creating artificial metalloenzymes and probing metal-binding sites within proteins.

Application Notes

(8-Hydroxyquinolin-3-yl)alanine (HQAla) is a versatile unnatural amino acid that serves as a robust tool for the design of novel artificial metalloenzymes.[1][2] Its side chain contains an 8-hydroxyquinoline moiety, a well-established bidentate chelator of various transition metals, including Cu(II), Zn(II), and Rh(III).[1][2] This allows for the site-specific introduction of metal cofactors into a protein scaffold, enabling the creation of enzymes with novel catalytic activities.

One of the primary applications of HQAla is in the development of artificial metalloenzymes for asymmetric catalysis. By incorporating HQAla into a protein with a defined chiral environment, such as the lactococcal multidrug-resistance regulator (LmrR), it is possible to create catalysts for reactions like Friedel-Crafts alkylation and hydration.[1][2] The protein scaffold can induce stereoselectivity in the reaction, a key goal in synthetic chemistry and drug development.

Furthermore, the inherent fluorescence of the 8-hydroxyquinoline group allows HQAla to be used as a spectroscopic probe. This feature can be exploited to study metal binding events and to characterize the local environment of the incorporated amino acid within the protein structure.

Key Applications:

  • Design of Artificial Metalloenzymes: Site-specific incorporation of HQAla into protein scaffolds to create novel catalysts.

  • Asymmetric Catalysis: Utilization of the chiral environment of the host protein to induce enantioselectivity in metal-catalyzed reactions.

  • Fluorescent Probing of Metalloproteins: Monitoring metal binding and characterizing the local protein environment through fluorescence spectroscopy.

  • Drug Development: Designing novel metalloenzyme inhibitors and screening for compounds that interact with the engineered metal-binding site.

Quantitative Data Presentation

The following table summarizes the catalytic efficiency of an artificial metalloenzyme created by incorporating HQAla into the LmrR protein (LmrR_V15HQAla) and complexing it with Cu(II). The data is for the Friedel-Crafts alkylation of indole with β-nitrostyrene.

EntryCatalystConversion (%)Enantiomeric Excess (ee, %)
1None4N/A
2Cu(NO₃)₂990
3LmrR_V15HQAla_Cu(II)9910

Table 1: Catalytic performance of LmrR_V15HQAla_Cu(II) in the Friedel-Crafts alkylation reaction. Data sourced from Drienovská et al., ChemBioChem, 2020.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of HQAla into a Target Protein via Stop Codon Suppression

This protocol describes the general steps for incorporating HQAla at a specific site in a target protein expressed in E. coli using an engineered tRNA/aminoacyl-tRNA synthetase pair.

1. Plasmid Preparation:

  • Obtain or construct a plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site.
  • Obtain or construct a second plasmid (e.g., pEVOL) encoding the orthogonal aminoacyl-tRNA synthetase specific for HQAla and its cognate tRNA.

2. Transformation:

  • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL-HQAlaRS/tRNA plasmid.
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection of both plasmids.

3. Protein Expression:

  • Inoculate a single colony into a starter culture of LB medium with the required antibiotics and grow overnight at 37°C.
  • The next day, inoculate a larger volume of expression medium (e.g., Terrific Broth) with the starter culture.
  • When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, add HQAla to the culture medium to a final concentration of 1 mM.
  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and L-arabinose to a final concentration of 0.02% (to induce the expression of the synthetase from the pEVOL plasmid).
  • Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight to enhance proper protein folding.

4. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation to remove cell debris.

5. Protein Purification:

  • Purify the HQAla-containing protein from the clarified lysate using standard chromatography techniques, such as immobilized metal affinity chromatography (IMAC) if the protein has a His-tag, followed by size-exclusion chromatography for further purification.

Protocol 2: In Vitro Metalation of HQAla-Containing Proteins

1. Preparation of Apo-Protein:

  • Ensure the purified HQAla-containing protein is in a metal-free buffer. This can be achieved by dialysis against a buffer containing a chelating agent like EDTA, followed by dialysis against a metal-free buffer (e.g., Chelex-treated buffer).

2. Metal Titration:

  • Prepare a stock solution of the desired metal salt (e.g., Cu(NO₃)₂, Zn(NO₃)₂) in a metal-free buffer.
  • To a solution of the apo-protein in a quartz cuvette, add small aliquots of the metal salt solution.
  • After each addition, gently mix and allow the solution to equilibrate.

3. Spectroscopic Monitoring:

  • Monitor the metal binding event by acquiring fluorescence spectra. Excite the HQAla at its characteristic excitation wavelength (around 320 nm) and record the emission spectrum (typically in the range of 400-550 nm).
  • Changes in fluorescence intensity or a shift in the emission maximum can indicate metal binding.
  • Alternatively, UV-Vis spectroscopy can be used to monitor changes in the absorption spectrum upon metal coordination.

Protocol 3: Catalytic Activity Assay for an Artificial Metalloenzyme (Friedel-Crafts Alkylation)

This protocol is adapted for the LmrR_HQAla_Cu(II) catalyzed Friedel-Crafts alkylation of indole with β-nitrostyrene.

1. Reaction Setup:

  • In a microcentrifuge tube, prepare the reaction mixture containing:
  • Indole (1 mM)
  • β-nitrostyrene (0.2 mM)
  • LmrR_HQAla_Cu(II) artificial enzyme (10 µM)
  • Reaction buffer (e.g., 50 mM MES, pH 6.5)
  • Include control reactions: one without any catalyst and one with only the metal salt (e.g., Cu(NO₃)₂).

2. Reaction Incubation:

  • Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) with gentle shaking.

3. Reaction Quenching and Product Extraction:

  • At various time points, quench the reaction by adding an equal volume of ethyl acetate.
  • Vortex vigorously and then centrifuge to separate the organic and aqueous phases.
  • Carefully collect the organic phase containing the product.

4. Product Analysis:

  • Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess (ee).
  • Monitor the product formation at a specific wavelength (e.g., 254 nm).

Visualizations

Experimental_Workflow cluster_synthesis Step 1: Synthesis & Incorporation cluster_expression Step 2: Protein Expression & Purification cluster_characterization Step 3: Characterization & Metalloenzyme Assembly cluster_assay Step 4: Functional Assay HQAla (8-Hydroxyquinolin-3-yl)alanine Synthesis Incorporation Site-Specific Incorporation (Stop Codon Suppression) HQAla->Incorporation Expression Protein Expression in E. coli Purification Protein Purification (IMAC, SEC) Expression->Purification Metalation In Vitro Metalation (e.g., with Cu(II), Zn(II)) Purification->Metalation Spectroscopy Spectroscopic Analysis (Fluorescence, UV-Vis) Metalation->Spectroscopy Catalysis Catalytic Activity Assay (e.g., Friedel-Crafts Alkylation) Metalation->Catalysis Analysis Product Analysis (Chiral HPLC) Catalysis->Analysis

Caption: Workflow for creating and testing artificial metalloenzymes with HQAla.

Stop_Codon_Suppression cluster_plasmids Genetic Components cluster_cell E. coli Cell pTarget Target Gene Plasmid (with TAG codon) mRNA mRNA pTarget->mRNA Transcription pEVOL pEVOL Plasmid (HQAla-RS + tRNA) tRNA HQAla-tRNA pEVOL->tRNA Expression HQAla_RS HQAla-RS pEVOL->HQAla_RS Expression Ribosome Ribosome Protein Full-length Protein with HQAla Ribosome->Protein mRNA->Ribosome tRNA->Ribosome Translation HQAla_RS->tRNA HQAla HQAla HQAla->tRNA Charging

Caption: Mechanism of HQAla incorporation via stop codon suppression.

References

Application Notes and Protocols: (8-Hydroxyquinolin-3-yl)alanine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Hydroxyquinolin-3-yl)alanine is a synthetic amino acid derivative featuring the 8-hydroxyquinoline scaffold. This structural motif is of significant interest in neuroscience research, primarily due to its potent metal-chelating properties. The dysregulation of metal ion homeostasis is a key pathological feature in a range of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. While direct neuroscientific research on (8-Hydroxyquinolin-3-yl)alanine is emerging, the extensive investigation of its parent compound, 8-hydroxyquinoline, and its derivatives like clioquinol, provides a strong basis for its potential applications.[1][2][3][4][5]

These application notes provide an overview of the scientific rationale and potential experimental designs for investigating the neuroprotective effects of (8-Hydroxyquinolin-3-yl)alanine, based on the well-established mechanisms of related 8-hydroxyquinoline compounds.

Mechanism of Action: Metal Chelation and Neuroprotection

The primary proposed mechanism of action for 8-hydroxyquinoline derivatives in a neuroscientific context is the chelation of excess metal ions, such as copper, zinc, and iron.[2] In neurodegenerative diseases, the accumulation of these metals can catalyze the formation of reactive oxygen species (ROS) and promote the aggregation of misfolded proteins like amyloid-beta (Aβ) and alpha-synuclein, leading to synaptic dysfunction and neuronal death.[2]

8-Hydroxyquinoline and its derivatives can cross the blood-brain barrier and act as ionophores, binding to excess metal ions and redistributing them, thereby mitigating their neurotoxic effects.[2] This action can inhibit the formation of toxic protein aggregates and reduce oxidative stress.

Data Presentation: Neuroprotective Activities of 8-Hydroxyquinoline Derivatives

The following tables summarize quantitative data from studies on prominent 8-hydroxyquinoline derivatives, which can serve as a benchmark for evaluating the potential efficacy of (8-Hydroxyquinolin-3-yl)alanine.

Table 1: Inhibition of Aβ Aggregation and Cholinesterase Activity

CompoundTargetAssayIC50 ValueReference
Tacrine-8-hydroxyquinoline hybridHuman Acetylcholinesterase (hAChE)Ellman's method0.3 nM[6]
Tacrine-8-hydroxyquinoline hybridHuman Butyrylcholinesterase (hBuChE)Ellman's method0.8 nM[6]
ClioquinolSelf-induced Aβ (1-42) aggregationThioflavin T assay5.64 µM[5]

Table 2: Cytotoxicity and Neuroprotection

CompoundCell LineConditionConcentrationEffectReference
8-hydroxyquinolineSH-SY5YHigh Glucose1 µMPartial neuroprotection, no significant cytotoxicity[1]
ClioquinolSH-SY5YHigh Glucose1 µMPartial neuroprotection, no significant cytotoxicity[1]
NitroxolineSH-SY5YHigh Glucose1 µMPartial neuroprotection, no significant cytotoxicity[1]
8-hydroxyquinolineSH-SY5YUntreated10 µMCytotoxic[1]
NitroxolineSH-SY5YUntreated10 µMCytotoxic[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective potential of (8-Hydroxyquinolin-3-yl)alanine.

Protocol 1: In Vitro Neurotoxicity Assay Using SH-SY5Y Cells

This protocol is designed to assess the ability of (8-Hydroxyquinolin-3-yl)alanine to protect neuronal cells from a neurotoxin, such as 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease-related neurodegeneration.

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • (8-Hydroxyquinolin-3-yl)alanine

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of (8-Hydroxyquinolin-3-yl)alanine (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

    • Following pre-treatment, add 6-OHDA to the wells to a final concentration of 100 µM to induce neurotoxicity.

    • Include control wells with untreated cells, cells treated only with 6-OHDA, and cells treated only with (8-Hydroxyquinolin-3-yl)alanine.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2: Assessment of Antioxidant Capacity

This protocol measures the free radical scavenging activity of (8-Hydroxyquinolin-3-yl)alanine using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • (8-Hydroxyquinolin-3-yl)alanine

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid (as a positive control)

  • Methanol

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of (8-Hydroxyquinolin-3-yl)alanine in a suitable solvent (e.g., DMSO or methanol).

    • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of (8-Hydroxyquinolin-3-yl)alanine or ascorbic acid to the wells.

    • For the blank, add 100 µL of methanol to a well containing DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of (8-Hydroxyquinolin-3-yl)alanine in neuroscience research.

Metal_Induced_Neurotoxicity Metal_Ions Excess Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) ROS Reactive Oxygen Species (ROS) Metal_Ions->ROS catalyzes Protein_Agg Protein Aggregation Metal_Ions->Protein_Agg promotes Abeta Amyloid-beta (Aβ) Abeta->Protein_Agg Alpha_Syn α-Synuclein Alpha_Syn->Protein_Agg Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Synaptic Dysfunction & Neuronal Death Protein_Agg->Neuronal_Damage Oxidative_Stress->Neuronal_Damage

Caption: Metal-Induced Neurotoxicity Pathway.

HQ_Mechanism_of_Action HQ_Alanine (8-Hydroxyquinolin-3-yl)alanine Chelation Metal Chelation HQ_Alanine->Chelation Metal_Ions Excess Metal Ions Metal_Ions->Chelation Redistribution Metal Ion Redistribution Chelation->Redistribution Inhibit_Agg Inhibition of Protein Aggregation Redistribution->Inhibit_Agg Reduce_ROS Reduction of ROS Production Redistribution->Reduce_ROS Neuroprotection Neuroprotection Inhibit_Agg->Neuroprotection Reduce_ROS->Neuroprotection

Caption: Proposed Mechanism of (8-Hydroxyquinolin-3-yl)alanine.

Experimental_Workflow Start Start: Hypothesis (Compound has neuroprotective effects) In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH) In_Vitro->Antioxidant Neuroprotection_Assay Neuroprotection Assay (e.g., 6-OHDA on SH-SY5Y) In_Vitro->Neuroprotection_Assay Mechanism Mechanism of Action Studies Neuroprotection_Assay->Mechanism Chelation_Assay Metal Chelation Assay Mechanism->Chelation_Assay Western_Blot Western Blot for Apoptotic Markers Mechanism->Western_Blot In_Vivo In Vivo Studies (e.g., Animal models of neurodegeneration) Mechanism->In_Vivo End End: Data Analysis & Conclusion In_Vivo->End

Caption: Experimental Workflow for Neuroprotective Assessment.

References

Application Notes and Protocols for Copper Detection using (8-Hydroxyquinolin-3-yl)alanine

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental framework for the detection and quantification of copper ions (Cu²⁺) using the novel fluorescent probe, (8-Hydroxyquinolin-3-yl)alanine (HQAla). HQAla, a derivative of 8-hydroxyquinoline, is designed to exhibit enhanced fluorescence upon selective chelation of copper ions. This property allows for the development of a sensitive and specific assay for copper detection in various matrices. These application notes include the theoretical background, a proposed synthesis method for HQAla, detailed experimental protocols for copper detection, and data presentation guidelines.

Introduction

Copper is an essential trace element for many biological processes, but its dysregulation is associated with several pathological conditions, including neurodegenerative diseases and cancer. Consequently, the development of sensitive and selective probes for the detection of copper ions is of significant interest in biomedical research and drug development. 8-Hydroxyquinoline (8-HQ) and its derivatives are well-established fluorescent chemosensors for metal ions. Their mechanism of action relies on the principle of chelation-enhanced fluorescence (CHEF). In their free form, these molecules often exhibit low fluorescence due to photoinduced electron transfer (PET) or other quenching mechanisms. Upon binding to a metal ion, the molecule's conformation becomes more rigid, and the quenching pathway is inhibited, leading to a significant increase in fluorescence intensity.

(8-Hydroxyquinolin-3-yl)alanine (HQAla) is a unique probe that incorporates the 8-hydroxyquinoline moiety into an amino acid structure. This design allows for its potential use in biological systems and even incorporation into peptides and proteins. This document outlines the experimental setup for utilizing HQAla as a fluorescent probe for copper detection.

Signaling Pathway: Chelation-Enhanced Fluorescence

The fundamental principle behind the use of (8-Hydroxyquinolin-3-yl)alanine for copper detection is Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the HQAla molecule has a low fluorescence quantum yield. The nitrogen atom in the quinoline ring and the hydroxyl group at the 8-position can participate in processes that quench fluorescence. Upon the introduction of Cu²⁺ ions, the HQAla molecule acts as a bidentate ligand, forming a stable complex with the copper ion. This chelation restricts the rotational freedom of the molecule and inhibits the non-radiative decay pathways, resulting in a significant enhancement of the fluorescence emission. The intensity of the fluorescence is directly proportional to the concentration of the HQAla-Cu²⁺ complex, thus allowing for the quantification of copper ions.

CHEF_pathway HQAla_free (8-Hydroxyquinolin-3-yl)alanine (Low Fluorescence) HQAla_Cu_complex HQAla-Cu²⁺ Complex (High Fluorescence) HQAla_free->HQAla_Cu_complex Chelation Cu2_ion Cu²⁺ Ion Cu2_ion->HQAla_Cu_complex Fluorescence Fluorescence Emission HQAla_Cu_complex->Fluorescence Excitation

Chelation-Enhanced Fluorescence (CHEF) Mechanism of HQAla with Cu²⁺.

Proposed Synthesis of (8-Hydroxyquinolin-3-yl)alanine

While (8-Hydroxyquinolin-3-yl)alanine may be commercially available, a proposed synthetic route based on established chemical transformations is presented below for research purposes. This synthesis involves a multi-step process starting from 8-hydroxyquinoline.

Note: This is a proposed synthesis and requires experimental validation and optimization.

  • Nitration of 8-Hydroxyquinoline: 8-Hydroxyquinoline is nitrated at the 3-position using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

  • Reduction of the Nitro Group: The resulting 3-nitro-8-hydroxyquinoline is then reduced to 3-amino-8-hydroxyquinoline using a reducing agent such as tin(II) chloride in hydrochloric acid.

  • Diazotization and Sandmeyer-type Reaction: The amino group of 3-amino-8-hydroxyquinoline is diazotized with sodium nitrite in an acidic medium, followed by a Sandmeyer-type reaction with a suitable acrylic acid derivative (e.g., ethyl 2-acetamidoacrylate) in the presence of a copper(I) catalyst.

  • Hydrolysis: The final step involves the hydrolysis of the resulting ester and the removal of the protecting group from the amino acid moiety to yield (8-Hydroxyquinolin-3-yl)alanine.

Experimental Protocols

The following protocols provide a general framework for the use of (8-Hydroxyquinolin-3-yl)alanine for the detection of copper. It is recommended that researchers optimize the specific parameters for their experimental conditions.

Materials and Reagents
  • (8-Hydroxyquinolin-3-yl)alanine (HQAla)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride (CuCl₂)

  • HEPES buffer (or another suitable biological buffer)

  • Deionized water (Milli-Q or equivalent)

  • Spectroscopy grade solvents (e.g., DMSO, ethanol)

  • Microplate reader or a fluorometer

  • Quartz cuvettes or black 96-well plates

Preparation of Stock Solutions
  • HQAla Stock Solution (1 mM): Dissolve the appropriate amount of HQAla in a minimal amount of DMSO or ethanol and then dilute with HEPES buffer (e.g., 10 mM, pH 7.4) to the final concentration. Store the stock solution at -20°C, protected from light.

  • Copper(II) Stock Solution (10 mM): Dissolve a precise amount of CuSO₄·5H₂O or CuCl₂ in deionized water to make a 10 mM stock solution. Further dilutions should be made in the same buffer as the HQAla solution.

Protocol for Fluorometric Titration of Copper(II)

This protocol aims to determine the fluorescence response of HQAla to varying concentrations of Cu²⁺.

  • Prepare a series of solutions in a 96-well plate or individual cuvettes containing a fixed concentration of HQAla (e.g., 10 µM) in HEPES buffer.

  • Add increasing concentrations of Cu²⁺ to each well/cuvette, ranging from 0 to a concentration expected to saturate the probe (e.g., 0 to 50 µM).

  • Include a blank control containing only the buffer.

  • Incubate the plate/cuvettes at room temperature for a sufficient time (e.g., 15-30 minutes) to allow for complex formation, protected from light.

  • Measure the fluorescence intensity using a fluorometer. The excitation and emission wavelengths should be determined by performing an initial scan of the HQAla-Cu²⁺ complex. Based on similar 8-hydroxyquinoline derivatives, the excitation is expected in the range of 350-400 nm and the emission in the range of 450-550 nm.

  • Plot the fluorescence intensity as a function of the Cu²⁺ concentration.

  • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.

Protocol for Determining the Stoichiometry (Job's Plot)

Job's plot, or the method of continuous variation, can be used to determine the stoichiometry of the HQAla-Cu²⁺ complex.

  • Prepare a series of solutions where the total molar concentration of HQAla and Cu²⁺ is kept constant (e.g., 20 µM), but the mole fraction of each component is varied from 0 to 1.

  • For example, prepare solutions with the following mole fractions of [Cu²⁺]/([HQAla] + [Cu²⁺]): 0, 0.1, 0.2, 0.3, 0.4, 0.5, 0.6, 0.7, 0.8, 0.9, and 1.0.

  • Incubate the solutions for 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity at the emission maximum of the complex.

  • Plot the change in fluorescence intensity against the mole fraction of Cu²⁺. The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 (Cu²⁺:HQAla) complex, the maximum will be at approximately 0.33.

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Spectroscopic Properties of (8-Hydroxyquinolin-3-yl)alanine and its Copper Complex (Hypothetical Data)

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
HQAla (free)~370~480~0.05
HQAla-Cu²⁺ Complex~385~510~0.40

Note: The values presented in this table are hypothetical and based on typical data for 8-hydroxyquinoline derivatives. These parameters must be determined experimentally for (8-Hydroxyquinolin-3-yl)alanine.

Table 2: Performance Characteristics of the HQAla-based Copper Assay (Hypothetical Data)

ParameterValue
Linear Range0.1 - 10 µM
Limit of Detection (LOD)~50 nM
Binding Constant (K_d)~10⁻⁷ M
Stoichiometry (HQAla:Cu²⁺)2:1

Note: The values presented in this table are hypothetical and should be determined through the experimental protocols outlined above.

Experimental Workflow

The following diagram illustrates the general workflow for the fluorometric detection of copper using (8-Hydroxyquinolin-3-yl)alanine.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_HQAla Prepare HQAla Stock Solution prep_Cu Prepare Cu²⁺ Stock Solution setup_assay Set up Assay with varying Cu²⁺ concentrations prep_Cu->setup_assay incubation Incubate for Complex Formation setup_assay->incubation measurement Measure Fluorescence Intensity incubation->measurement plot_data Plot Fluorescence vs. [Cu²⁺] measurement->plot_data calc_lod Calculate Limit of Detection (LOD) plot_data->calc_lod

Application Notes and Protocols for In Vivo Incorporation of Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living organisms. This powerful technique, known as genetic code expansion, enables the introduction of novel chemical functionalities into proteins, opening up new avenues for research in chemical biology, drug discovery, and materials science.

Introduction to Genetic Code Expansion

The central dogma of molecular biology dictates that the 20 canonical amino acids are the fundamental building blocks of proteins, encoded by 61 sense codons. The remaining three codons, UAG (amber), UAA (ochre), and UGA (opal), act as stop signals for translation. Genetic code expansion technology hijacks one of these stop codons, typically the amber codon (UAG), and reassigns it to encode an ncAA.[1][2] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[1][3]

The key to this technology is orthogonality . The introduced aaRS/tRNA pair must function independently of the host cell's endogenous translational machinery. This means the orthogonal aaRS should only aminoacylate its cognate tRNA with the desired ncAA and not with any of the canonical amino acids. Conversely, the orthogonal tRNA should not be recognized by any of the host's endogenous aaRSs.[3]

Key Components and Workflow

The successful in vivo incorporation of an ncAA requires several key components:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and activates the desired ncAA.

  • An Orthogonal tRNA: A tRNA molecule with an anticodon that recognizes the reassigned codon (e.g., CUA for the UAG codon) and is specifically charged by the orthogonal aaRS.

  • A Gene of Interest: The target gene must be mutated to contain the reassigned codon at the desired position for ncAA incorporation.

  • The Non-Canonical Amino Acid: The ncAA is supplied to the cell culture medium and is taken up by the cells.

The general workflow for in vivo ncAA incorporation is as follows:

  • Plasmid Construction: Plasmids encoding the orthogonal aaRS and tRNA, as well as the target protein with the amber mutation, are constructed.

  • Cell Transformation/Transfection: These plasmids are introduced into the host organism (e.g., E. coli or mammalian cells).

  • Cell Culture and ncAA Supplementation: The cells are cultured in a medium supplemented with the ncAA.

  • Protein Expression and Purification: The target protein is expressed and subsequently purified.

  • Verification of ncAA Incorporation: The successful incorporation of the ncAA is verified using techniques such as mass spectrometry.[4]

Below is a diagram illustrating the general workflow of genetic code expansion.

GCE_Workflow cluster_prep Preparation cluster_incorp Incorporation cluster_analysis Analysis Plasmid Construction Plasmid Construction o-aaRS/tRNA Plasmids o-aaRS/tRNA Plasmids Plasmid Construction->o-aaRS/tRNA Plasmids Target Gene (TAG) Plasmid Target Gene (TAG) Plasmid Plasmid Construction->Target Gene (TAG) Plasmid Transformation/Transfection Transformation/Transfection o-aaRS/tRNA Plasmids->Transformation/Transfection Target Gene (TAG) Plasmid->Transformation/Transfection Cell Culture Cell Culture Cell Culture->Transformation/Transfection ncAA ncAA Protein Expression Protein Expression ncAA->Protein Expression Transformation/Transfection->Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Mass Spectrometry Mass Spectrometry Protein Purification->Mass Spectrometry

Caption: General workflow for in vivo ncAA incorporation.

Quantitative Data on ncAA Incorporation

The efficiency of ncAA incorporation can vary depending on several factors, including the specific ncAA, the orthogonal aaRS/tRNA pair used, the host organism, and the position of the reassigned codon within the target gene.[5] The following tables summarize some of the commonly used ncAAs and their reported incorporation efficiencies.

Table 1: Commonly Used Non-Canonical Amino Acids and their Applications

Non-Canonical Amino Acid (ncAA)AbbreviationKey Functional GroupPrimary Application
p-Azido-L-phenylalaninepAzFAzideBioorthogonal "click" chemistry, protein labeling
p-Benzoyl-L-phenylalaninepBpaBenzophenonePhotocrosslinking to study protein-protein interactions
Nε-Acetyl-L-lysineAcKAcetyllysineProbing post-translational modifications
O-Methyl-L-tyrosineOMeYMethylated hydroxylProbing post-translational modifications
3-Iodo-L-tyrosineIYIodineX-ray crystallography, heavy atom phasing
Bromo-L-phenylalanineBrFBromineProbing protein structure and function

Table 2: Examples of In Vivo ncAA Incorporation Efficiency

Host OrganismTarget ProteinncAAOrthogonal SystemIncorporation Efficiency (%)Reference
E. colisfGFPpAzFEvolved M. jannaschii TyrRS/tRNA~50-90[6]
E. coliGroELpBpapEVOL system~100 mg/L yield[7]
Mammalian Cells (HEK293T)EGFPOMeYEvolved E. coli TyrRS/tRNAHigh[8]
Yeast (S. cerevisiae)Antibody FragmentOMeYEvolved E. coli LeuRS/tRNAHigh[9]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli

This protocol describes the incorporation of pAzF into a target protein expressed in E. coli using an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS)/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid encoding the target gene with an in-frame amber (TAG) codon at the desired position (e.g., pET vector)

  • Plasmid encoding the orthogonal pAzF-specific synthetase and tRNA (e.g., pEVOL-pAzF)[7]

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol)

  • p-Azido-L-phenylalanine (pAzF)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pAzF plasmid. Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow the culture overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • ncAA Addition and Induction: Add pAzF to the culture to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 20°C) for 16-20 hours.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

  • Protein Purification: Purify the target protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm the incorporation of pAzF by mass spectrometry.

Protocol 2: Directed Evolution of an Orthogonal Aminoacyl-tRNA Synthetase in E. coli

This protocol outlines a general strategy for evolving an orthogonal aaRS with altered substrate specificity using a positive and negative selection scheme.[10]

Directed_Evolution aaRS Gene Library aaRS Gene Library Positive Selection Positive Selection aaRS Gene Library->Positive Selection Transform into E. coli with reporter gene Negative Selection Negative Selection Positive Selection->Negative Selection Surviving colonies Enriched aaRS Variants Enriched aaRS Variants Negative Selection->Enriched aaRS Variants Surviving colonies Characterization Characterization Enriched aaRS Variants->Characterization Sequence and test activity

Caption: Directed evolution of an orthogonal aaRS.

Materials:

  • E. coli strain for selection

  • Plasmid for expressing the aaRS library

  • Positive selection plasmid (e.g., containing a chloramphenicol resistance gene with an amber codon)[10]

  • Negative selection plasmid (e.g., containing a toxic gene like barnase with an amber codon)[10]

  • Canonical amino acids

  • Non-canonical amino acid of interest

  • Appropriate antibiotics and selection agents

Procedure:

  • Library Creation: Generate a library of mutant aaRS genes by error-prone PCR or site-directed mutagenesis.

  • Positive Selection: a. Co-transform the E. coli selection strain with the aaRS library plasmid and the positive selection plasmid. b. Plate the cells on a medium containing the appropriate antibiotics and the ncAA. c. Only cells expressing an aaRS that can incorporate the ncAA (or a canonical amino acid) in response to the amber codon in the resistance gene will survive.

  • Negative Selection: a. Isolate the plasmids from the surviving colonies of the positive selection. b. Co-transform a fresh E. coli selection strain with the isolated plasmids and the negative selection plasmid. c. Plate the cells on a medium containing the appropriate antibiotics but without the ncAA. d. Cells expressing an aaRS that incorporates a canonical amino acid will produce the toxic protein and die. Only cells with an aaRS that is specific for the ncAA will survive.

  • Iteration and Characterization: Repeat the positive and negative selection rounds to enrich for highly active and specific aaRS variants. Sequence the genes of the surviving clones and characterize their activity and specificity in vitro and in vivo.

Protocol 3: Transfection of Mammalian Cells for ncAA Incorporation

This protocol provides a general guideline for incorporating ncAAs into proteins in mammalian cells (e.g., HEK293T) using lipid-mediated transfection.[8]

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Plasmid encoding the target gene with an in-frame amber codon

  • Plasmid encoding the orthogonal aaRS/tRNA pair

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM reduced-serum medium

  • Non-canonical amino acid

Procedure:

  • Cell Seeding: The day before transfection, seed the mammalian cells in a multi-well plate so that they are 70-90% confluent at the time of transfection.[11]

  • Transfection Complex Preparation: a. In one tube, dilute the plasmids (target gene and aaRS/tRNA) in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.[11]

  • Transfection: Add the transfection complexes dropwise to the cells.

  • ncAA Addition and Expression: After 4-6 hours, replace the medium with fresh complete growth medium containing the ncAA at the desired concentration (e.g., 1 mM). Incubate the cells for 24-72 hours to allow for protein expression.[8]

  • Cell Lysis and Analysis: Harvest the cells, lyse them, and analyze the protein of interest for ncAA incorporation using methods like Western blotting or mass spectrometry.

Signaling Pathways and Cellular Processes

The incorporation of ncAAs can be used to study and manipulate various cellular signaling pathways. For example, incorporating photocrosslinking ncAAs can help identify protein-protein interactions within a specific pathway. The diagram below illustrates a simplified generic signaling pathway that can be investigated using ncAAs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Activation Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Phosphorylation GeneExpression GeneExpression TranscriptionFactor->GeneExpression Activation Ligand Ligand Ligand->Receptor Binding

Caption: A generic cell signaling pathway.

By incorporating an ncAA at a specific site in any of the proteins in this pathway (e.g., the receptor, kinases, or transcription factor), researchers can introduce probes to monitor conformational changes, identify binding partners, or modulate the protein's activity.

Conclusion

The in vivo incorporation of non-canonical amino acids is a versatile and powerful technology that is transforming our ability to study and engineer proteins. The protocols and data presented here provide a starting point for researchers interested in applying this technology in their own work. As the toolbox of orthogonal systems and ncAAs continues to expand, so too will the range of biological questions that can be addressed with this innovative approach.

References

Application Notes and Protocols for the Use of (8-Hydroxyquinolin-3-yl)alanine in Proteomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The noncanonical amino acid, (8-Hydroxyquinolin-3-yl)alanine (HQAla), represents a significant advancement in the field of proteomics, particularly in the design and engineering of artificial metalloenzymes.[1][2] Its unique 8-hydroxyquinoline side chain acts as a versatile metal chelator, enabling the site-specific incorporation of various transition metal ions into a protein scaffold.[1][3] This powerful tool allows for the creation of novel biocatalysts with tailored activities for a range of chemical transformations not typically observed in nature.

These application notes provide a comprehensive overview of the use of HQAla in creating artificial metalloenzymes, detailing the experimental workflow, from genetic encoding to catalytic application. The protocols provided are based on the successful incorporation of HQAla into the lactococcal multidrug-resistance regulator (LmrR) protein, a well-established scaffold for designing such enzymes.[1][3]

Application 1: Engineering of Artificial Hydrolases for Peptide Bond Cleavage

By incorporating HQAla into a protein scaffold and subsequently chelating Zinc(II) ions, it is possible to create an artificial metalloenzyme that mimics the activity of natural Zn-hydrolases.[1][2] This approach has been successfully demonstrated to catalyze the hydrolysis of peptide bonds.[1]

Quantitative Data: Hydrolysis Activity of Zn(II)-LmrR_HQAla Variants
SubstrateArtificial EnzymeConversion (%)
Ac-Gly-pNAZn(II)-LmrR_V15HQAla10
Ac-Gly-pNAZn(II)-LmrR_M89HQAla5
Ac-Ala-pNAZn(II)-LmrR_V15HQAla<5
Ac-Ala-pNAZn(II)-LmrR_M89HQAla<5

Reaction Conditions: 20 µM artificial enzyme, 1 mM substrate in 20 mM HEPES, 150 mM NaCl, pH 7.0, at 37°C for 16h.

Application 2: Development of Novel Biocatalysts for Carbon-Carbon Bond Formation

The chelation of Copper(II) ions by HQAla incorporated into the LmrR scaffold results in an artificial metalloenzyme capable of catalyzing asymmetric Friedel-Crafts alkylation.[1][2] This demonstrates the potential for creating enzymes that can perform synthetically important carbon-carbon bond-forming reactions with high stereoselectivity.

Quantitative Data: Friedel-Crafts Alkylation Catalyzed by Cu(II)-LmrR_HQAla Variants
Substrate 1 (Indole)Substrate 2 (Enone)Artificial EnzymeConversion (%)Enantiomeric Excess (%)
5-methoxyindole(E)-1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-oneCu(II)-LmrR_V15HQAla8010 (R)
5-methoxyindole(E)-1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-oneCu(II)-LmrR_M89HQAla2540 (S)

Reaction Conditions: 20 µM artificial enzyme, 1 mM 5-methoxyindole, 0.5 mM enone in 20 mM MOPS, 150 mM NaCl, pH 7.0, at 4°C for 16h.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis for Amber Stop Codon Incorporation

This protocol describes the introduction of an amber stop codon (TAG) at the desired position within the LmrR gene, which is a prerequisite for the site-specific incorporation of HQAla.[3]

Materials:

  • pET17b plasmid containing the LmrR gene

  • Mutagenic primers (forward and reverse) containing the TAG codon at the target site

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Design and synthesize forward and reverse primers containing the desired mutation (the amber stop codon).

  • Set up the PCR reaction with the pET17b-LmrR plasmid as a template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

  • Perform thermal cycling according to the polymerase manufacturer's recommendations. A typical protocol involves an initial denaturation, 16-18 cycles of denaturation, annealing, and extension, followed by a final extension step.[3]

  • Following PCR, digest the parental, methylated template DNA by adding DpnI directly to the PCR product and incubating at 37°C for 1-2 hours.

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Select individual colonies, grow overnight cultures, and isolate the plasmid DNA.

  • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of HQAla-Containing LmrR

This protocol details the co-transformation of E. coli with the mutated LmrR plasmid and the pEVOL-HQAla plasmid, which encodes the orthogonal aminoacyl-tRNA synthetase/tRNA pair for HQAla incorporation, followed by protein expression and purification.[1]

Materials:

  • pET17b plasmid with LmrR gene containing a TAG codon at the desired position

  • pEVOL-HQAla plasmid

  • Competent E. coli C43(DE3) cells

  • LB medium

  • Ampicillin and Chloramphenicol

  • (8-Hydroxyquinolin-3-yl)alanine (HQAla)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Strep-Tactin sepharose column

  • Wash and elution buffers

Procedure:

  • Co-transform competent E. coli C43(DE3) cells with the pET17b-LmrR-TAG plasmid and the pEVOL-HQAla plasmid.

  • Plate the transformed cells on LB agar plates containing ampicillin and chloramphenicol and incubate overnight at 37°C.

  • Inoculate a single colony into LB medium containing both antibiotics and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Supplement the culture with 1 mM HQAla.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 20°C.

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Apply the clarified lysate to a Strep-Tactin sepharose column.

  • Wash the column extensively with wash buffer to remove unbound proteins.

  • Elute the HQAla-containing LmrR protein using elution buffer containing desthiobiotin.

  • Confirm the purity and identity of the protein by SDS-PAGE and mass spectrometry.

Protocol 3: Formation and Characterization of the Artificial Metalloenzyme

This protocol describes the formation of the artificial metalloenzyme by the addition of a metal salt to the purified HQAla-containing LmrR protein.

Materials:

  • Purified LmrR_HQAla protein

  • Metal salt solution (e.g., Cu(NO₃)₂, Zn(NO₃)₂)

  • Appropriate buffer (e.g., HEPES or MOPS buffer)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the purified LmrR_HQAla protein in the desired buffer.

  • Record the initial UV-Vis spectrum of the protein solution.

  • Titrate the protein solution with small aliquots of the metal salt solution.

  • After each addition, gently mix and record the UV-Vis spectrum.

  • Monitor the changes in the spectrum, particularly in the region where the metal-HQAla complex absorbs, to confirm metal binding.

  • The formation of the artificial metalloenzyme is complete when the spectral changes saturate, indicating a 1:1 binding stoichiometry of the metal ion to the HQAla residue.

Visualizations

experimental_workflow cluster_gene_engineering Gene Engineering cluster_protein_production Protein Production cluster_enzyme_formation_and_assay Artificial Metalloenzyme Formation & Assay mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) verification DNA Sequencing (Verify Mutation) mutagenesis->verification transformation Co-transformation of E. coli (pET17b-LmrR-TAG + pEVOL-HQAla) verification->transformation expression Protein Expression (+ HQAla, + IPTG) transformation->expression purification Affinity Chromatography (Strep-Tactin) expression->purification metal_addition Metal Ion Addition (e.g., Cu(II) or Zn(II)) purification->metal_addition characterization UV-Vis Spectroscopy (Confirm Metal Binding) metal_addition->characterization catalytic_assay Catalytic Assay (e.g., Friedel-Crafts, Hydrolysis) characterization->catalytic_assay

Caption: Workflow for creating and testing an artificial metalloenzyme using HQAla.

signaling_pathway E Enzyme (LmrR_HQAla) EM Artificial Metalloenzyme (E-M) E->EM + M M Metal Ion (e.g., Cu(II)) EM->E - M EMS1S2 Ternary Complex (E-M-S1-S2) EM->EMS1S2 + S1, S2 S1 Substrate 1 (Indole) S2 Substrate 2 (Enone) EMS1S2->EM - P P Product

References

Application Note & Protocol: Assessing Inflammatory Gene Expression Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] A key strategy in developing anti-inflammatory therapeutics is to target the signaling pathways that lead to the expression of pro-inflammatory genes.[2][3] This document provides a detailed protocol for an in vitro assay to assess the efficacy of test compounds in inhibiting the expression of inflammatory genes induced by common inflammatory stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).[4][5][6][7] The primary method for quantifying gene expression in this protocol is Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), a highly sensitive and widely used technique.[8][9][10][11][12][13][14]

Key Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[15] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS or TNF-α, activate signaling cascades that lead to the phosphorylation and subsequent degradation of IκB.[3] This allows NF-κB to translocate to the nucleus and induce the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][16]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS / TNF-α Receptor TLR4 / TNFR LPS/TNFa->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB IkB->NFkB_inactive Inhibition NFkB_active NF-κB NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocation Genes Inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway. (Within 100 characters)

Experimental Workflow

The overall experimental workflow for assessing the inhibition of inflammatory gene expression is outlined below. This process involves cell culture, stimulation with an inflammatory agent in the presence or absence of a test compound, RNA extraction, reverse transcription to cDNA, and finally, quantitative PCR to measure the expression levels of target genes.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Treatment 2. Treatment - Vehicle Control - Inflammatory Stimulus (LPS/TNF-α) - Stimulus + Test Compound Cell_Culture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis RT_qPCR 5. RT-qPCR Analysis (Target & Housekeeping Genes) cDNA_Synthesis->RT_qPCR Data_Analysis 6. Data Analysis (Relative Gene Expression) RT_qPCR->Data_Analysis

Caption: Experimental workflow overview. (Within 100 characters)

Detailed Experimental Protocol

This protocol is designed for a 24-well plate format using RAW 264.7 murine macrophage cells. Adjustments may be necessary for other cell types or plate formats.

Materials and Reagents
  • Cell Line: RAW 264.7 murine macrophages

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich) or recombinant murine TNF-α (R&D Systems)

  • Test Compound: Dissolved in an appropriate vehicle (e.g., DMSO)

  • RNA Isolation Kit: TRIzol Reagent (Invitrogen) or equivalent

  • cDNA Synthesis Kit: PrimeScript RT reagent Kit (Takara) or similar

  • qPCR Master Mix: FastStart Universal SYBR Green Master (Roche) or equivalent

  • Primers: Forward and reverse primers for target and housekeeping genes (e.g., GAPDH, β-actin)

  • Nuclease-free water

  • Sterile, nuclease-free plasticware

Procedure
  • Cell Seeding:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Trypsinize and seed cells into 24-well plates at a density of 2.5 x 10^5 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Treatment:

    • Prepare dilutions of the test compound in serum-free medium.

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the test compound (or vehicle control) to the appropriate wells and pre-incubate for 1-2 hours.

    • Prepare the inflammatory stimulus (e.g., LPS at a final concentration of 200 ng/mL) in serum-free medium.[4]

    • Add the inflammatory stimulus to all wells except the vehicle control group.

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • RNA Isolation:

    • Aspirate the medium from each well.

    • Lyse the cells directly in the well by adding 300 µL of TRIzol reagent per well and pipetting up and down to homogenize.[11]

    • Transfer the lysate to a 1.5 mL microcentrifuge tube.

    • Proceed with RNA isolation according to the manufacturer's protocol (e.g., chloroform extraction and isopropanol precipitation).[11]

    • Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.

    • Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[8] A typical reaction involves incubating the RNA with reverse transcriptase and random primers or oligo(dT) primers.[8]

    • The resulting cDNA can be stored at -20°C.[9]

  • RT-qPCR:

    • Prepare the qPCR reaction mix in a 20 µl volume containing SYBR Green master mix, forward and reverse primers (final concentration 0.2-0.5 µM), cDNA template, and nuclease-free water.[8]

    • Perform the qPCR using a thermal cycler with the following typical conditions:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute[8]

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each target gene and the housekeeping gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[8]

      • ΔCt = Ct(target gene) - Ct(housekeeping gene)

      • ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control)

      • Fold Change = 2-ΔΔCt

    • Normalize the data to the vehicle control group and express the results as fold change in gene expression.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different treatment groups.

Table 1: Primer Sequences for RT-qPCR

Gene NameForward Primer (5' - 3')Reverse Primer (5' - 3')
TNF-αAGGGTCTGGGCCATAGAACTCCACCACGCTCTTCTGTCTAC
IL-6GAGGATACCACTCCCAACAGACCAAGTGCATCATCGTTGTTCATACA
IL-1βGCAACTGTTCCTGAACTCAACTATCTTTTGGGGTCCGTCAACT
COX-2GAGGCCTATCCCTACCCAGTACAGGCTTCCATTGACCAGA
GAPDHAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

Table 2: Relative Gene Expression Fold Change

Treatment GroupTNF-αIL-6IL-1βCOX-2
Vehicle Control1.0 ± 0.11.0 ± 0.21.0 ± 0.11.0 ± 0.1
LPS (200 ng/mL)15.2 ± 1.825.6 ± 2.512.8 ± 1.518.4 ± 2.1
LPS + Cmpd X (1 µM)8.1 ± 0.912.3 ± 1.46.5 ± 0.89.7 ± 1.1
LPS + Cmpd X (10 µM)2.5 ± 0.34.1 ± 0.52.2 ± 0.33.1 ± 0.4

Data are represented as mean fold change ± standard deviation (n=3).

Table 3: Inhibition of Inflammatory Gene Expression

Treatment Group% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1β% Inhibition of COX-2
LPS + Cmpd X (1 µM)46.7%52.0%49.2%47.3%
LPS + Cmpd X (10 µM)83.6%84.0%82.8%83.2%

% Inhibition is calculated relative to the LPS-only treated group.

Conclusion

This application note provides a robust and reproducible protocol for evaluating the anti-inflammatory potential of test compounds by measuring their ability to inhibit inflammatory gene expression. The use of RT-qPCR allows for sensitive and quantitative analysis of changes in mRNA levels of key inflammatory mediators.[9] The presented workflow and data analysis methods offer a standardized approach for screening and characterizing novel anti-inflammatory drug candidates.

References

Troubleshooting & Optimization

challenges with (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride?

(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is a synthetic, unnatural amino acid. It incorporates an 8-hydroxyquinoline moiety, which is known for its metal-chelating properties. This compound and its derivatives are utilized in various research applications, including the design of novel artificial metalloenzymes.

Q2: What are the known solvents for (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride?

Based on available data, rac (8-Hydroxyquinolin-3-yl)alanine is soluble in Dimethyl sulfoxide (DMSO), methanol, and water.[1] However, quantitative solubility data is limited, and solubility can be influenced by factors such as the specific salt form (dihydrochloride), purity, temperature, and pH.

Q3: Why am I experiencing difficulty dissolving (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride?

Challenges with dissolving this compound can arise from several factors common to complex organic molecules:

  • Insufficient Solvent Polarity: The compound possesses both polar (amino acid, hydroxyl group) and less polar (quinoline ring) regions, which can make solvent selection critical.

  • Low Dissolution Rate: Even in a suitable solvent, the rate of dissolution may be slow.

  • pH Effects: As an amino acid derivative, its charge state and therefore solubility are highly dependent on the pH of the solution.

  • Common Ion Effect: In aqueous solutions, the presence of chloride ions from the dihydrochloride salt can influence solubility.

  • Compound Purity and Form: Impurities or different polymorphic forms can affect solubility.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride.

Initial Solubility Testing Workflow

The following diagram outlines a recommended workflow for initial solubility testing.

G cluster_0 Initial Assessment cluster_1 Troubleshooting Steps cluster_2 Outcome start Start with small amount of compound solvent Select initial solvent (e.g., Water, DMSO, Methanol) start->solvent vortex Vortex at room temperature solvent->vortex observe Observe for dissolution vortex->observe heat Gentle heating (e.g., 37-50°C) observe->heat Incomplete Dissolution success Compound Dissolved observe->success Complete Dissolution sonicate Sonication heat->sonicate Still Incomplete heat->success Complete Dissolution ph_adjust Adjust pH sonicate->ph_adjust Still Incomplete sonicate->success Complete Dissolution cosolvent Add a co-solvent ph_adjust->cosolvent Still Incomplete ph_adjust->success Complete Dissolution cosolvent->success Complete Dissolution fail Consult further/ Consider alternative formulation cosolvent->fail Persistent Issues

Caption: Initial solubility testing workflow.
Detailed Troubleshooting Steps

If initial attempts to dissolve the compound are unsuccessful, follow these detailed steps.

1. Solvent Selection and Optimization

Solvent SystemSuitabilityConsiderations
Water Potentially soluble.As a dihydrochloride salt, it should have some aqueous solubility. The pH of the water will significantly impact solubility.
DMSO Reported as a suitable solvent.[1]A good starting point for creating concentrated stock solutions. It is a polar aprotic solvent capable of dissolving a wide range of compounds.[2]
Methanol/Ethanol Reported as a suitable solvent.[1]Can be effective, but may be less capable of achieving high concentrations compared to DMSO.
Co-solvents Can enhance solubility.Mixtures of water with DMSO, ethanol, or methanol can be effective. Adding a small percentage of an organic solvent to an aqueous solution can disrupt the crystal lattice energy of the compound.

Experimental Protocol: Co-solvent Solubility Test

  • Weigh out a small, known amount of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride (e.g., 1 mg).

  • Add a minimal volume of the primary solvent (e.g., 100 µL of water).

  • Vortex the sample for 1-2 minutes.

  • If the compound is not fully dissolved, add a co-solvent (e.g., DMSO) dropwise (e.g., 5 µL at a time) while vortexing.

  • Continue adding the co-solvent up to a defined percentage of the total volume (e.g., 10-20%) and observe for dissolution.

2. Physical Dissolution Aids

MethodProtocolRationale
Heating Warm the solvent/compound mixture to 37-50°C in a water bath.Increases the kinetic energy of the solvent molecules, which can help overcome the intermolecular forces in the solid compound.
Sonication Place the sample in a sonicator bath for 5-15 minute intervals.The high-frequency sound waves create micro-agitations that can break up solid aggregates and enhance solvent penetration.
Vortexing Agitate the sample vigorously using a vortex mixer.Provides mechanical energy to aid in the dissolution process.

3. pH Adjustment

The solubility of amino acids and their derivatives is highly pH-dependent due to their amphoteric nature.

G cluster_0 pH Adjustment Logic start Insoluble in Neutral Water low_ph Decrease pH (e.g., add dilute HCl) start->low_ph high_ph Increase pH (e.g., add dilute NaOH) start->high_ph observe Observe Solubility low_ph->observe high_ph->observe

Caption: pH adjustment decision process.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a suspension of the compound in water or a suitable buffer (e.g., PBS).

  • While stirring, add a small volume of dilute acid (e.g., 0.1 M HCl) dropwise and observe for any change in solubility. The terminal amino group will be protonated at low pH.

  • In a separate sample, add a small volume of dilute base (e.g., 0.1 M NaOH) dropwise. The carboxylic acid and hydroxyl groups will be deprotonated at higher pH.

  • Monitor the pH and visual appearance of the solution to identify the pH range of maximum solubility.

4. Preparation of Stock Solutions

For many biological experiments, preparing a concentrated stock solution in an organic solvent like DMSO is a common practice. This stock can then be diluted into the aqueous experimental medium.

Experimental Protocol: DMSO Stock Solution Preparation

  • Accurately weigh the desired amount of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Vortex thoroughly. If necessary, use gentle warming (not to exceed 50°C) or sonication to aid dissolution.

  • Once fully dissolved, store the stock solution appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

Important Considerations:

  • DMSO Precipitation: When diluting a DMSO stock into an aqueous buffer, the compound may precipitate if its solubility limit in the final aqueous solution is exceeded. To mitigate this, ensure the final DMSO concentration in the experimental medium is low (typically <0.5%) and add the stock solution to the buffer while vortexing to ensure rapid mixing.

  • Compound Stability: Be aware of the potential for compound degradation, especially when heating or adjusting the pH to extreme values. It is advisable to prepare fresh solutions for experiments.

By systematically applying these troubleshooting steps, researchers can overcome solubility challenges with (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride and ensure the reliability of their experimental results.

References

improving the stability of (8-Hydroxyquinolin-3-yl)alanine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (8-Hydroxyquinolin-3-yl)alanine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (8-Hydroxyquinolin-3-yl)alanine in solution?

A1: The stability of (8-Hydroxyquinolin-3-yl)alanine in solution is primarily influenced by several factors:

  • pH: The phenolic hydroxyl group on the quinoline ring is susceptible to oxidation, particularly at neutral to alkaline pH where the phenolate anion is more readily formed.

  • Presence of Metal Ions: The 8-hydroxyquinoline moiety is a strong chelating agent.[1][2] Trace metal ions in solvents or buffers can form complexes that may either stabilize or catalyze the degradation of the molecule.

  • Exposure to Light: Aromatic compounds, especially those with phenolic groups, can be susceptible to photodegradation.

  • Dissolved Oxygen: The presence of oxygen can promote oxidative degradation of the electron-rich 8-hydroxyquinoline ring.

  • Temperature: As with most chemical compounds, higher temperatures will accelerate the rate of degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways, while the purity of the solvent (e.g., presence of peroxide impurities in ethers) is also critical. The compound is known to be soluble in DMSO, methanol, and water.[3]

Q2: My solution of (8-Hydroxyquinolin-3-yl)alanine is changing color (e.g., turning yellow or brown). What is the likely cause?

A2: A color change in your solution is a common indicator of degradation. The most probable cause is the oxidation of the 8-hydroxyquinoline ring system. This can lead to the formation of highly conjugated, colored byproducts, such as quinone-like structures.[4] This process can be accelerated by exposure to light, air (oxygen), and alkaline pH.

Q3: What are the recommended storage conditions for solutions of (8-Hydroxyquinolin-3-yl)alanine?

A3: To maximize the stability of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, preferably at 2-8°C for short-term storage and frozen (e.g., -20°C or -80°C) for long-term storage.

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, we recommend degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Control: If compatible with your experimental design, maintaining a slightly acidic pH (e.g., pH 4-6) can help to reduce the rate of oxidation of the phenolic group.

Q4: Can I use buffers containing metal ions with (8-Hydroxyquinolin-3-yl)alanine?

A4: Caution is advised when using buffers containing metal ions. (8-Hydroxyquinolin-3-yl)alanine is a chelating agent and will bind to many divalent and trivalent metal ions.[1][2] This chelation can alter the chemical and biological properties of the compound and may also impact its stability. If metal ions are not part of your experimental design, it is best to use metal-free buffers or to add a chelating agent like EDTA to sequester any trace metal contaminants, provided this does not interfere with your experiment.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed by HPLC Analysis

Symptoms:

  • Rapid decrease in the peak area of the parent compound over a short period (hours to days).

  • Appearance of multiple new peaks in the chromatogram, often at earlier retention times (more polar degradants).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidation 1. Prepare solutions using de-gassed solvents (e.g., sparged with nitrogen or argon).2. Add an antioxidant (e.g., ascorbic acid, DTT) to the solution, if compatible with your assay.3. Store prepared solutions under an inert atmosphere.
Photodegradation 1. Protect all solutions from light by using amber glassware or by wrapping containers in foil.2. Minimize the exposure of the sample to ambient light during preparation and analysis.
pH-Mediated Degradation 1. Determine the pH of your solution. If it is neutral or alkaline, consider adjusting to a slightly acidic pH (4-6) using a suitable buffer system.2. Perform a small-scale pH stability study to identify the optimal pH range for your experimental conditions.
Contaminated Solvents/Reagents 1. Use high-purity, HPLC-grade solvents and fresh reagents.2. Check solvents like THF or dioxane for peroxide impurities, which can be highly oxidative.
Issue 2: Poor Solubility or Precipitation Over Time

Symptoms:

  • The compound initially dissolves but then precipitates out of solution after a period of storage.

  • Visible particulate matter in the solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Supersaturated Solution 1. Ensure you are working below the maximum solubility limit of the compound in your chosen solvent.2. Consider gently warming the solution to aid dissolution, but be mindful that this may accelerate degradation.3. Use of a co-solvent (e.g., a small percentage of DMSO in an aqueous buffer) may improve solubility.
Formation of Insoluble Degradation Products 1. Analyze the precipitate to determine if it is the parent compound or a degradation product.2. If it is a degradant, refer to the troubleshooting guide for rapid degradation to mitigate the underlying stability issue.
pH Shift 1. A change in pH upon storage (e.g., due to CO2 absorption from the air) can affect the ionization state and solubility of this zwitterionic compound.2. Use a buffer with sufficient capacity to maintain a stable pH.

Illustrative Stability Data

The following tables provide illustrative data on the stability of a hypothetical 8-hydroxyquinoline derivative under various conditions. This data is intended to serve as a general guide and may not be representative of the actual stability of (8-Hydroxyquinolin-3-yl)alanine.

Table 1: Illustrative Effect of pH on Stability in Aqueous Buffer at 25°C

pH% Remaining after 24 hours% Remaining after 7 days
4.099.5%96.8%
6.098.2%92.5%
7.495.1%80.3%
8.588.6%65.2%

Table 2: Illustrative Effect of Temperature and Light on Stability in pH 7.4 Buffer

Condition% Remaining after 7 days
2-8°C, Protected from Light94.5%
25°C, Protected from Light80.3%
25°C, Exposed to Ambient Light68.7%
40°C, Protected from Light55.1%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a general-purpose reverse-phase HPLC method suitable for assessing the stability of (8-Hydroxyquinolin-3-yl)alanine.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

3. Sample Preparation:

  • Prepare a stock solution of (8-Hydroxyquinolin-3-yl)alanine in the desired solvent (e.g., DMSO, Methanol).

  • Dilute the stock solution with the sample diluent to a final concentration within the linear range of the detector (e.g., 10-50 µg/mL).

  • For a stability study, incubate the solution under the desired conditions (e.g., specific pH, temperature, light exposure).

  • At each time point, withdraw an aliquot, dilute as necessary, and inject onto the HPLC system.

4. Data Analysis:

  • Monitor the peak area of the (8-Hydroxyquinolin-3-yl)alanine peak over time.

  • Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).

  • Ensure that the method is "stability-indicating" by observing the separation of the parent peak from any degradation product peaks.

Diagrams and Workflows

degradation_pathway parent (8-Hydroxyquinolin-3-yl)alanine oxidized Quinone-imine intermediate parent->oxidized Oxidation (O2, light, metal ions) degradants Colored Degradation Products oxidized->degradants Further reactions

Caption: Hypothesized oxidative degradation pathway for (8-Hydroxyquinolin-3-yl)alanine.

stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare stock solution in desired solvent prep_samples Aliquot into vials for each condition (pH, temp, light) prep_solution->prep_samples t0_sample Analyze T=0 sample immediately prep_samples->t0_sample incubate Store samples under defined conditions prep_samples->incubate withdraw Withdraw aliquots at specified time points incubate->withdraw analyze Analyze by stability-indicating HPLC method withdraw->analyze calculate Calculate % remaining vs. T=0 analyze->calculate troubleshooting_tree start Solution of (8-HQA) shows instability (color change, degradation) q_light Was the solution protected from light? start->q_light a_light_no Protect from light (use amber vials) q_light->a_light_no No q_oxygen Was the solution de-gassed and stored under inert gas? q_light->q_oxygen Yes a_light_yes Light is likely not the primary cause a_oxygen_no Use de-gassed solvents and store under N2 or Ar q_oxygen->a_oxygen_no No q_ph What is the pH of the solution? q_oxygen->q_ph Yes a_oxygen_yes Oxidation may still occur from residual O2 a_ph_alkaline Adjust to slightly acidic pH (4-6) using a suitable buffer q_ph->a_ph_alkaline Neutral / Alkaline a_ph_acidic Consider other factors (metal ions, temperature) q_ph->a_ph_acidic Acidic

References

Technical Support Center: Protein Expression with (8-Hydroxyquinolin-3-yl)alanine (HQAla)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (8-Hydroxyquinolin-3-yl)alanine (HQAla) to engineer proteins with novel functionalities.

Frequently Asked Questions (FAQs)

Q1: What is (8-Hydroxyquinolin-3-yl)alanine (HQAla)?

(8-Hydroxyquinolin-3-yl)alanine (HQAla) is a non-canonical amino acid (ncAA) that can be site-specifically incorporated into proteins using genetic code expansion techniques.[1][2] Its side chain contains an 8-hydroxyquinoline group, which is a versatile chelator of various transition metals.[1] This property allows for the creation of artificial metalloenzymes with novel catalytic activities.[1][2]

Q2: What are the primary applications of incorporating HQAla into proteins?

The primary application of HQAla is in the design and engineering of artificial metalloenzymes.[1][2] By incorporating HQAla, a protein can be endowed with a specific metal-binding site. This new metalloprotein can then catalyze reactions not found in nature. For example, HQAla-containing proteins have been shown to bind copper (CuII), zinc (ZnII), and rhodium (RhIII) to catalyze reactions such as asymmetric Friedel-Crafts alkylation and hydrolysis.[1][2] It can also be used as a fluorescent probe and to bind heavy metals for crystallographic studies.[1]

Q3: How is HQAla incorporated into a target protein?

HQAla is typically incorporated into a target protein in vivo using the amber stop codon (TAG) suppression methodology.[1][2] This technique requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for HQAla and does not cross-react with endogenous amino acids or tRNAs.[3][4][5] The gene for the protein of interest is mutated to include a TAG codon at the desired incorporation site. When the cell is grown in the presence of HQAla, the orthogonal tRNA is charged with HQAla by the orthogonal synthetase and recognizes the TAG codon, inserting HQAla into the growing polypeptide chain instead of terminating translation.[5][6]

Troubleshooting Guide

Users may encounter several challenges when optimizing the expression of proteins containing HQAla. This guide addresses common issues and provides potential solutions.

Problem Potential Cause Recommended Solution
Low or no yield of full-length protein 1. Inefficient amber suppression: Competition from Release Factor 1 (RF1) at the TAG codon can lead to premature termination.[5][7] 2. Low HQAla concentration: Insufficient intracellular concentration of HQAla can limit the charging of the orthogonal tRNA. 3. Poor HQAla uptake: The host cells may not be efficiently transporting HQAla from the growth medium.[8] 4. Inactive orthogonal synthetase/tRNA: The components of the orthogonal pair may not be expressed or folded correctly.1. Use an E. coli strain with a deleted or disabled RF1 gene to reduce termination competition.[5] 2. Increase the concentration of HQAla in the growth medium. Perform a titration experiment to find the optimal concentration. 3. Optimize expression conditions such as temperature and induction time. Test different cell growth media. 4. Verify the expression of the orthogonal synthetase and tRNA via Western blot or RT-PCR. Ensure the plasmids are correct via sequencing.
High levels of protein truncation 1. High toxicity of HQAla: High concentrations of HQAla or related metabolic byproducts may be toxic to the host cells, leading to reduced protein synthesis.[9][10] 2. Codon context effects: The nucleotide sequence surrounding the TAG codon can influence suppression efficiency.1. Determine the 50% inhibitory concentration (IC50) of HQAla for your host strain and use a concentration below this toxic threshold.[9] 2. If possible, modify the codons adjacent to the TAG site. Some studies suggest that certain downstream codons can enhance suppression efficiency.
Misfolded or aggregated protein 1. Disruption of protein structure: The bulky, metal-chelating side chain of HQAla may interfere with proper protein folding. 2. Unintended metal chelation: HQAla might chelate essential intracellular metal ions, disrupting the function of other metalloproteins and cellular processes.1. Co-express molecular chaperones to assist in proper folding. Optimize purification protocols to include refolding steps.[11] 2. Supplement the growth medium with a low concentration of the essential metals that might be sequestered. 3. Carefully select the incorporation site of HQAla using computational protein design tools to minimize structural perturbation.[12]
Low metal incorporation into the purified protein 1. Incorrect metal ion or concentration: The specific metal ion or its concentration during the metal-loading step may not be optimal. 2. Inaccessible HQAla site: The HQAla residue may be buried within the protein structure, preventing the metal ion from accessing the chelation site.1. Screen a panel of relevant divalent metal ions (e.g., Cu2+, Zn2+, Ni2+, Co2+).[12] Titrate the metal concentration during incubation to find the optimal ratio of metal to protein. 2. If redesigning the protein is an option, choose a more solvent-exposed site for HQAla incorporation. Perform limited proteolysis or denaturation/renaturation to potentially expose the site.

Experimental Protocols

Protocol: Site-Specific Incorporation of HQAla in E. coli

This protocol outlines a general procedure for expressing a target protein containing HQAla at a specific site using an amber suppressor plasmid system.

1. Plasmid Preparation:

  • Obtain or create a plasmid encoding your protein of interest with an in-frame amber stop codon (TAG) at the desired mutation site.[3][13] This is typically done using site-directed mutagenesis.

  • Obtain a second compatible plasmid encoding the orthogonal HQAla-specific aminoacyl-tRNA synthetase (HQAlaRS) and its cognate amber suppressor tRNA (tRNAPylCUA).

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the HQAlaRS/tRNA plasmid.

  • Select for transformants on LB agar plates containing the appropriate antibiotics for both plasmids.

3. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, use the overnight culture to inoculate a larger volume of minimal medium (e.g., M9) supplemented with the necessary antibiotics.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Add HQAla to the culture to a final concentration of 1-2 mM (this may require optimization).

  • Induce protein expression by adding IPTG (or another suitable inducer) to a final concentration of 0.1-1 mM.

  • Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

4. Protein Purification and Analysis:

  • Harvest the cells by centrifugation.

  • Lyse the cells using sonication or a French press in a suitable lysis buffer.

  • Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Analyze the purified protein by SDS-PAGE and Western blotting to confirm the expression of the full-length protein.

  • Confirm the incorporation of HQAla using mass spectrometry.[8]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis plasmid_target Target Gene Plasmid (with TAG codon) transformation Co-transformation plasmid_target->transformation plasmid_orthogonal Orthogonal System Plasmid (HQAlaRS + tRNA) plasmid_orthogonal->transformation ecoli E. coli Host Strain ecoli->transformation growth Cell Growth (to OD600 0.6-0.8) transformation->growth addition Add HQAla growth->addition induction Induce Expression (e.g., IPTG) addition->induction harvest Harvest & Lyse Cells induction->harvest purification Protein Purification harvest->purification verification Verification (SDS-PAGE, MS) purification->verification

Caption: Workflow for HQAla incorporation into proteins.

Amber Codon Suppression Mechanism

G cluster_ribosome Ribosome cluster_path1 Termination (No HQAla) cluster_path2 Suppression (With HQAla) mrna mRNA ...NNN-UAG-NNN... rf1 Release Factor 1 tRNA HQAla-tRNA_CUA termination Translation Terminates rf1->termination binds UAG incorporation HQAla is Incorporated tRNA->incorporation binds UAG

Caption: Competing pathways at the amber (UAG) stop codon.

References

Technical Support Center: Managing HQAla-Containing Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of proteins containing Histidine-Glutamine-Alanine (HQAla) repeats.

Troubleshooting Guide: Protein Aggregation Issues

This guide addresses common problems encountered during the expression, purification, and storage of HQAla-containing proteins.

Problem: My HQAla protein is found in the insoluble fraction (inclusion bodies) after cell lysis.

  • Possible Cause 1: High Expression Rate. Rapid protein synthesis can overwhelm the cellular folding machinery, leading to misfolding and aggregation.[1][2]

    • Solution: Lower the induction temperature (e.g., 15-20°C) and reduce the inducer concentration (e.g., IPTG) to slow down the rate of protein synthesis.[3] A time-course study may reveal that the protein is soluble initially but becomes insoluble over time; harvesting at an earlier time point could yield more soluble protein.[3]

  • Possible Cause 2: Intrinsic Properties of the Protein. The HQAla repeat itself or the overall protein structure may have a high propensity to aggregate.

    • Solution 1: Co-express molecular chaperones (e.g., GroEL/GroES) which can assist in proper protein folding.[3]

    • Solution 2: Utilize a solubility-enhancing fusion partner. Tags like Maltose-Binding Protein (MBP), Glutathione S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO) can significantly improve the solubility of the target protein.[1][2][3][4]

Problem: My HQAla protein precipitates during purification, especially after elution from an IMAC column.

  • Possible Cause 1: Suboptimal Buffer Conditions. The pH, ionic strength, or composition of the elution and storage buffers may not be suitable for maintaining protein stability. Histidine-rich regions are particularly sensitive to pH.

    • Solution: Perform a buffer screen on a small aliquot of the protein to identify optimal conditions. Test a range of pH values (typically 7.0-8.5 for His-tags) and salt concentrations (e.g., 150-500 mM NaCl).[5][6] The addition of stabilizing excipients can also be beneficial (see table below).

  • Possible Cause 2: High Protein Concentration. Elution from affinity columns often results in highly concentrated protein, which can promote aggregation.[5][7]

    • Solution: Elute the protein into a larger volume or perform a step-wise elution to avoid a sharp concentration peak.[8] If aggregation is observed, immediately dilute the protein into a stabilizing buffer.

  • Possible Cause 3: Metal Ion-Induced Aggregation. Leached Nickel (Ni²⁺) or other metal ions from the IMAC resin can sometimes promote aggregation.

    • Solution: Add a chelating agent like EDTA (0.1-1 mM) to the elution buffer to sequester excess metal ions.[5][7] Alternatively, consider using cobalt-based resins, which often exhibit less metal leaching and higher specificity.[9][10]

Problem: My purified HQAla protein aggregates during storage or after freeze-thaw cycles.

  • Possible Cause 1: Inappropriate Storage Buffer. The buffer may lack components necessary for long-term stability.

    • Solution: Add cryoprotectants or stabilizers to the storage buffer. Glycerol (10-50%) or sugars like sucrose (5-10%) are commonly used to prevent aggregation during freezing.[5][11][]

  • Possible Cause 2: Oxidation. Oxidation of sensitive residues (like cysteine or methionine) can lead to conformational changes and aggregation.

    • Solution: Include reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in the storage buffer, especially if the protein contains cysteine residues.[11]

  • Possible Cause 3: Protein Concentration. The protein may be stored at a concentration that is too high.

    • Solution: Determine the maximum soluble concentration and store the protein at or below this limit. If high concentrations are necessary, screen for additives that increase solubility.

Below is a troubleshooting flowchart to diagnose and resolve aggregation issues.

G start Protein Aggregation Observed check_expression During Expression (Inclusion Bodies)? start->check_expression check_purification During Purification? check_expression->check_purification No sol_expression1 Lower Induction Temp/Concentration check_expression->sol_expression1 Yes check_storage During Storage? check_purification->check_storage No sol_purification1 Optimize Buffer (pH, Salt) check_purification->sol_purification1 Yes sol_storage1 Add Cryoprotectants (Glycerol) check_storage->sol_storage1 Yes end Soluble Protein Achieved check_storage->end No/Resolved sol_expression2 Add Solubility Tag (MBP, GST) sol_expression1->sol_expression2 sol_expression3 Co-express Chaperones sol_expression2->sol_expression3 sol_expression3->end sol_purification2 Reduce Protein Concentration sol_purification1->sol_purification2 sol_purification3 Add EDTA post-elution sol_purification2->sol_purification3 sol_purification3->end sol_storage2 Add Reducing Agents (DTT) sol_storage1->sol_storage2 sol_storage3 Determine Max Soluble Concentration sol_storage2->sol_storage3 sol_storage3->end

Caption: Troubleshooting flowchart for HQAla protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the best pH range for purifying and storing my HQAla protein?

A1: For His-tagged or histidine-rich proteins, a pH range of 7.2 to 8.0 is generally recommended for binding to IMAC resins.[6][9] This ensures the histidine residues are sufficiently deprotonated to coordinate with the metal ions.[6] For storage, the optimal pH is protein-dependent and should be determined empirically through a pH screening experiment, but starting within this neutral to slightly basic range is advisable.

Q2: What are some common additives that can help prevent aggregation?

A2: Several types of additives can stabilize proteins in solution. These are often used in combination to achieve the best results.[11]

Additive TypeExamplesTypical ConcentrationMechanism of Action
Polyols/Sugars Glycerol, Sucrose, Trehalose5-20% (v/v) Glycerol5-10% (w/v) SugarsAct as cryoprotectants and osmolytes, promoting protein hydration and stability.[5][11][]
Amino Acids L-Arginine, L-Glutamate, Glycine50-500 mMCan suppress aggregation by interacting with hydrophobic patches or stabilizing the native state.[13]
Reducing Agents DTT, TCEP, β-mercaptoethanol1-5 mMPrevent the formation of non-native disulfide bonds that can lead to aggregation.[11]
Non-detergent Sulfobetaines NDSB-2010.5-1.0 MCan help solubilize proteins without the denaturing effects of traditional detergents.
Salts NaCl, KCl150-500 mMModulate ionic strength, which can shield surface charges and prevent non-specific interactions.[5]

Q3: How can I measure or quantify the aggregation of my protein?

A3: Several techniques are available to detect and quantify protein aggregation, ranging from simple to highly sophisticated methods.

MethodPrincipleInformation Provided
SDS-PAGE Separates proteins by size under denaturing conditions.Can visualize high-molecular-weight aggregates, especially those linked by disulfide bonds (comparing reduced vs. non-reduced samples).[14]
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius under native conditions.Quantifies the percentage of monomer, dimer, and higher-order aggregates in a sample.[14][15]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light caused by particle movement.Provides the size distribution of particles in solution, useful for detecting the presence of aggregates.[16][17]
Extrinsic Dye Fluorescence Uses dyes (e.g., Thioflavin T) that fluoresce upon binding to aggregated structures.Detects the formation of amyloid-like fibrillar aggregates.[15]

Experimental Protocols

Protocol 1: High-Throughput Buffer Screen for Solubility Optimization

This protocol uses a 96-well plate format to rapidly screen multiple buffer conditions to identify those that best maintain protein solubility.

  • Preparation:

    • Prepare a series of stock solutions for buffers (e.g., Tris, HEPES, Phosphate), salts (NaCl, KCl), and additives (L-Arginine, Glycerol, etc.) at various concentrations.

    • Purify a small amount of the HQAla protein and concentrate it to a level where it is prone to aggregation (or use a stock that has shown stability issues).

  • Plate Setup:

    • In a 96-well plate, use a multichannel pipette to create a matrix of conditions. For example, vary pH across the rows and salt concentration across the columns. A separate plate can be used to test various additives at a fixed pH and salt concentration.

  • Protein Addition:

    • Dilute the concentrated protein stock into each well of the plate to a final concentration of ~0.5-1.0 mg/mL. Mix gently by pipetting.

  • Incubation & Stress:

    • Incubate the plate under a stress condition to accelerate aggregation. This could be elevated temperature (e.g., 37°C for 1-2 hours) or a freeze-thaw cycle.

  • Quantification of Aggregation:

    • After stress, centrifuge the plate at high speed (e.g., 3000 x g for 20 minutes) to pellet any aggregated protein.

    • Carefully transfer a portion of the supernatant from each well to a new UV-transparent 96-well plate.

    • Measure the absorbance at 280 nm (A280) to determine the concentration of soluble protein remaining in the supernatant.

  • Analysis:

    • Wells with higher A280 readings correspond to buffer conditions that better maintained protein solubility.

The following diagram illustrates the workflow for this buffer screen.

G start Prepare Buffer & Additive Stocks setup_plate Create Condition Matrix in 96-Well Plate start->setup_plate add_protein Add Concentrated HQAla Protein setup_plate->add_protein stress Apply Stress (Heat or Freeze-Thaw) add_protein->stress centrifuge Centrifuge Plate to Pellet Aggregates stress->centrifuge measure Measure A280 of Supernatant centrifuge->measure analysis Identify Optimal Conditions (Highest A280) measure->analysis

Caption: Experimental workflow for a 96-well plate buffer screen.

References

Technical Support Center: Purification of HQAla-Containing Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the purification of proteins containing the non-canonical amino acid 3-(3-hydroxy-4-quinolonyl)-L-alanine (HQAla).

Frequently Asked Questions (FAQs)

Q1: What is HQAla and why does its presence complicate protein purification?

A1: 3-(3-hydroxy-4-quinolonyl)-L-alanine (HQAla) is a non-canonical amino acid that can be incorporated into proteins to introduce novel functionalities, such as metal chelation and fluorescence. Its side chain contains an 8-hydroxyquinoline group, which is a strong and versatile chelator of various metal ions, including Ni²⁺, Cu²⁺, and Zn²⁺.[1][2] This intrinsic metal-chelating property is the primary reason for complications during purification, especially when using standard techniques like Immobilized Metal Affinity Chromatography (IMAC).

Q2: My standard His-tag purification using a Ni-NTA column failed for my HQAla-containing protein. What is the likely cause?

A2: The failure of your His-tag purification is most likely due to the metal-chelating properties of the HQAla residue. The 8-hydroxyquinoline side chain of HQAla can interact with the Ni²⁺ ions on your IMAC resin in two disruptive ways:

  • Competition: The HQAla residue can compete with the His-tag for binding to the nickel ions, preventing your protein from efficiently binding to the column.

  • Metal Stripping: The HQAla side chain can be strong enough to strip the Ni²⁺ ions from the NTA resin, leading to a loss of column capacity and preventing the capture of your His-tagged protein. This is a known issue when purifying metalloproteins using IMAC.[1][2]

Q3: Are there alternative affinity tags that are more suitable for purifying HQAla-containing proteins?

A3: Yes, affinity tags that do not rely on metal ion chelation are highly recommended. The Strep-tag® system is an excellent alternative.[3][4][5] This system uses the high-affinity interaction between the Strep-tag II peptide (WSHPQFEK) and an engineered streptavidin protein called Strep-Tactin®.[3][6] This interaction is independent of metal ions and allows for purification under physiological conditions. Notably, researchers successfully purifying the HQAla-containing LmrR protein utilized a C-terminal Strep-Tag for purification.[1]

Q4: Can I still use IMAC if my protein has both a His-tag and an HQAla residue?

A4: While it is likely to be challenging, you could attempt to optimize the IMAC procedure. However, success is not guaranteed. Potential optimization strategies could include using resins with a higher density of nickel ions or using different metal ions like cobalt (Co²⁺), which has different binding properties and may have a lower affinity for the HQAla side chain.[7] A more reliable approach would be to re-clone your protein with a non-metal-dependent affinity tag like the Strep-tag®.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Yield with IMAC (His-tag) HQAla Interference: The HQAla side chain is chelating the metal ions (e.g., Ni²⁺) on the IMAC column, preventing the His-tag from binding or stripping the metal from the resin.[1][2]Switch to a Non-Metal Affinity Tag: The most effective solution is to use an affinity tag system that does not rely on metal chelation. The Strep-tag® system is highly recommended and has been used successfully for HQAla-containing proteins.[1][3] See the detailed protocol below.
Inaccessible His-tag: The protein's folding may be obscuring the His-tag, preventing it from interacting with the resin.Change Tag Position: Move the His-tag from the N-terminus to the C-terminus, or vice-versa.
Protein is Insoluble (Inclusion Bodies): The expressed protein is not folded correctly and is located in the insoluble fraction of the cell lysate.Optimize Expression Conditions: Lower the induction temperature (e.g., to 18-25°C), reduce the inducer concentration (e.g., IPTG), or try a different expression strain. You can also attempt purification under denaturing conditions, followed by refolding.[8]
Protein Precipitates During Purification Buffer Incompatibility: The pH, ionic strength, or other components of your purification buffers are causing the protein to become unstable and aggregate.Buffer Optimization: Screen different buffer conditions. Vary the pH, salt concentration (e.g., 150-500 mM NaCl), and consider adding stabilizing agents like glycerol (5-10%), or non-ionic detergents.
High Protein Concentration: During elution, the protein becomes too concentrated and precipitates.Elute in a Larger Volume: Collect fractions into tubes already containing a small amount of buffer to immediately dilute the eluting protein. Perform a stepwise or linear gradient elution instead of a single-step elution.
Contaminating Proteins in Eluate Non-Specific Binding (IMAC): Other host proteins with histidine clusters or metal-binding motifs are co-purifying.[9]Optimize Washing and Elution: Increase the concentration of imidazole in the wash buffer (e.g., 20-40 mM) to reduce non-specific binding. Elute with a gradient of imidazole rather than a single high concentration step.
Non-Specific Binding (Strep-tag): Contaminants are binding to the Strep-Tactin resin.Optimize Wash Steps: Ensure you are washing with a sufficient volume of wash buffer (at least 5 column volumes).[3] If biotin is present in your expression media, it can bind to the resin; add avidin to your lysate to block biotin.[10][11]
Proteolytic Degradation: Proteases in the cell lysate are degrading your target protein, leading to smaller contaminating bands.Add Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer. Keep the protein cold at all stages of the purification.[3]

Data Presentation

Table 1: Reported Expression Yields for HQAla-Containing LmrR Protein

The following data is summarized from the expression of LmrR variants containing HQAla at two different positions in E. coli C43(DE3) cells.[1]

Protein ConstructExpression Yield (mg/L of culture)
LmrR_V15HQAla18 - 22
LmrR_M89HQAla4 - 10

Experimental Protocols

Protocol 1: General Cell Lysis for E. coli

This protocol is a general starting point for preparing a cleared cell lysate for affinity chromatography.

  • Cell Harvest: Centrifuge the E. coli culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) at a ratio of 5 mL of buffer per gram of wet cell paste. Add a protease inhibitor cocktail.

  • Lysis: Lyse the cells using a sonicator on ice. Perform several cycles of 30 seconds ON and 30 seconds OFF to prevent overheating. Alternatively, use a French press or chemical lysis reagents.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.

  • Collect Supernatant: Carefully collect the supernatant, which contains the soluble protein fraction. If necessary, filter the supernatant through a 0.45 µm filter before applying it to the chromatography column.

Protocol 2: Recommended Method - Strep-tag® II Protein Purification

This protocol is adapted for gravity-flow column chromatography using Strep-Tactin® resin and is the recommended procedure for HQAla-containing proteins.[3][4][6]

Buffers Required:

  • Buffer W (Wash Buffer): 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA. (Note: For metalloproteins where EDTA is a concern, it can be omitted.[3])

  • Buffer E (Elution Buffer): Buffer W + 2.5 mM desthiobiotin.

Procedure:

  • Column Equilibration:

    • Allow the Strep-Tactin® column to drain the storage buffer.

    • Equilibrate the column by adding 2 column volumes (CV) of Buffer W.[3]

  • Sample Application:

    • Apply the cleared cell lysate (from Protocol 1) to the column. A flow rate of ~1 mL/min is recommended for a 5 mL column.

    • Collect the flow-through fraction to analyze for any unbound protein.

  • Washing:

    • After the lysate has completely entered the column, wash the resin with 5 x 1 CV of Buffer W to remove non-specifically bound proteins.[3] Collect the wash fractions for analysis.

  • Elution:

    • Elute the bound protein by applying Buffer E.

    • It is recommended to add 6 x 0.5 CV of Buffer E and collect each 0.5 CV as a separate fraction.[3] The purified protein typically elutes in fractions 2 through 5.

  • Analysis:

    • Analyze all fractions (lysate, flow-through, washes, and elutions) by SDS-PAGE to assess purity and yield.

  • Column Regeneration (Optional):

    • Regenerate the column by washing with 3 x 5 CV of Buffer R (Buffer W containing 1 mM HABA). The column will turn yellow, indicating it is ready for the next use after re-equilibration with Buffer W.[3]

Visualizations

HQAla_Purification_Troubleshooting Start Start: Purify His-tagged HQAla-protein IMAC Perform IMAC (e.g., Ni-NTA) Start->IMAC CheckPurity Check Yield & Purity (SDS-PAGE) IMAC->CheckPurity Success Success: Pure Protein CheckPurity->Success High Yield & Purity Failure Problem: Low or No Yield CheckPurity->Failure Low Yield or Impure Troubleshoot Troubleshooting Step: Identify Cause Failure->Troubleshoot Insoluble Cause: Insoluble Protein (Inclusion Bodies) Troubleshoot->Insoluble Protein in insoluble fraction? HQAla_Interference Cause: HQAla Interference (Metal Chelation) Troubleshoot->HQAla_Interference Protein soluble but doesn't bind? Optimize_Expr Solution: Optimize Expression (e.g., lower temp.) Insoluble->Optimize_Expr Reclone Solution: Re-clone with Strep-tag® HQAla_Interference->Reclone Optimize_Expr->IMAC Strep_Purify Perform Strep-Tactin® Purification Reclone->Strep_Purify Strep_Purify->Success

Caption: Troubleshooting logic for HQAla-protein purification.

Strep_Tag_Workflow Start Start: Cleared Lysate (Strep-tagged HQAla-protein) Equilibrate 1. Equilibrate Strep-Tactin® Column (Buffer W) Start->Equilibrate Load 2. Load Lysate onto Column Equilibrate->Load Wash 3. Wash Column (5 CV Buffer W) Load->Wash Collect Flow-through Elute 4. Elute Protein (Buffer E with Desthiobiotin) Wash->Elute Collect Wash Fractions Analyze 5. Analyze Fractions (SDS-PAGE) Elute->Analyze Collect Elution Fractions End End: Purified Protein Analyze->End

Caption: Experimental workflow for Strep-tag® purification.

References

Technical Support Center: HQAla-Based Fluorescence Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HQAla (4-hydroxy-3-quinolyl-L-alanine) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for effectively utilizing HQAla as a fluorescent probe, primarily for the detection of labile zinc (Zn²⁺) pools in biological systems.

Troubleshooting Guide: Dealing with Fluorescence Background

High fluorescence background can significantly compromise the signal-to-noise ratio in HQAla experiments, making it difficult to detect the specific signal from HQAla-Zn²⁺ complexes. This guide provides a systematic approach to identifying and mitigating common sources of background fluorescence.

Step 1: Identify the Source of High Background

The first step in troubleshooting is to determine the origin of the unwanted fluorescence. This can be achieved by imaging a series of control samples.

Control SamplePurposePotential Source of Background if Fluorescent
Unstained Cells/Tissue To assess autofluorescence of the biological sample.Endogenous fluorophores such as NADH, FAD, and lipofuscin.
Cells/Tissue + Vehicle (e.g., DMSO) To check for fluorescence from the solvent used to dissolve HQAla.Impurities in the solvent or the solvent itself.
Imaging Medium Only To evaluate background from the buffer or medium.Phenol red, riboflavin, or other fluorescent components in the cell culture medium.
HQAla in Medium (No Cells) To determine if the free HQAla probe is contributing to background.Intrinsic fluorescence of unbound HQAla.
Step 2: Implement Solutions

Based on the source identified in Step 1, apply the following targeted solutions.

G cluster_identification Source Identification cluster_solutions Solutions cluster_autofluorescence Autofluorescence Reduction cluster_concentration Probe Concentration cluster_buffer Imaging Medium cluster_acquisition Acquisition Parameters cluster_result Outcome Start High Background Observed Control1 Image Unstained Sample Start->Control1 Control2 Image Vehicle Control Start->Control2 Control3 Image Medium Only Start->Control3 Control4 Image HQAla in Medium Start->Control4 Sol4 Optimize Acquisition Settings Start->Sol4 General Optimization Sol1 Address Autofluorescence Control1->Sol1 Autofluorescence Detected Sol3 Use Imaging Buffer Control3->Sol3 Medium is Fluorescent Sol2 Optimize HQAla Concentration Control4->Sol2 Free Probe Fluorescence Photo Photobleaching Sol1->Photo Quench Chemical Quenching Sol1->Quench Titra Titrate HQAla Sol2->Titra Wash Optimize Washing Steps Sol2->Wash PhenolFree Use Phenol Red-Free Medium Sol3->PhenolFree HBSS Use Hanks' Balanced Salt Solution (HBSS) Sol3->HBSS Expose Reduce Exposure Time Sol4->Expose Gain Lower Detector Gain Sol4->Gain Filter Use Narrowband Filters Sol4->Filter Result Improved Signal-to-Noise Ratio Photo->Result Quench->Result Titra->Result Wash->Result PhenolFree->Result HBSS->Result Expose->Result Gain->Result Filter->Result

Figure 1: A flowchart outlining the systematic approach to troubleshooting high fluorescence background in HQAla experiments.

Addressing Autofluorescence:

  • Photobleaching: Expose the sample to continuous, high-intensity light from the microscope's excitation source before adding HQAla. This can selectively destroy endogenous fluorophores.[1][2][3][4][5] A typical starting point is to expose the sample for 2-5 minutes, but the optimal time will need to be determined empirically.

  • Chemical Quenching: While less common for live-cell imaging, for fixed samples, quenching agents like Sudan Black B can be used to reduce autofluorescence.

Optimizing HQAla Concentration and Staining:

  • Titrate HQAla Concentration: Use the lowest concentration of HQAla that still provides a detectable signal. A typical starting range for cellular imaging is 1-10 µM. High concentrations can lead to increased background from unbound probe.

  • Optimize Washing Steps: After loading the cells with HQAla, ensure adequate washing to remove excess unbound probe. Perform 2-3 washes with an appropriate imaging buffer.

Choosing the Right Imaging Medium:

  • Use Phenol Red-Free Medium: Standard cell culture media often contain phenol red, which is fluorescent. Switch to a phenol red-free formulation for imaging.

  • Use Buffered Salt Solutions: For short-term imaging, consider using a balanced salt solution like Hanks' Balanced Salt Solution (HBSS) which has low intrinsic fluorescence.

Optimizing Image Acquisition Parameters:

  • Reduce Exposure Time and Gain: Use the shortest exposure time and lowest detector gain that still allow for clear visualization of the HQAla-Zn²⁺ signal.

  • Use Appropriate Filters: Employ high-quality, narrow-bandpass filters for both excitation and emission to minimize the detection of out-of-range fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for HQAla-Zn²⁺ complexes?

A1: The spectral properties of HQAla are dependent on its environment and binding partner. For HQAla-amino acid complexes, excitation has been reported around 345-360 nm with emission around 330-440 nm. When used as a zinc sensor, the excitation and emission maxima will shift upon chelation. It is recommended to perform a spectral scan to determine the optimal settings for your specific experimental conditions.

Q2: How should I prepare and store my HQAla stock solution?

A2: HQAla is typically dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM). Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to prevent degradation.

Q3: Can pH affect HQAla fluorescence?

A3: Yes, the fluorescence of many probes, including those based on quinoline, can be sensitive to pH. It is crucial to use a well-buffered imaging medium to maintain a stable physiological pH (typically 7.2-7.4) throughout the experiment to ensure reproducible results.

Q4: What is the mechanism of HQAla as a zinc sensor?

A4: HQAla acts as a "turn-on" fluorescent sensor for zinc. In its unbound state, the fluorescence of HQAla is relatively low. Upon binding to zinc, a process known as chelation-enhanced fluorescence (CHEF) occurs, leading to a significant increase in fluorescence intensity. This is due to the rigidification of the molecule upon metal binding, which reduces non-radiative decay pathways.

Q5: What biological processes can be studied using HQAla?

A5: HQAla is primarily used to study the role of labile zinc in various biological processes. A key application is in neuroscience to investigate the signaling pathways of synaptically released zinc. Labile zinc is involved in neurotransmission, synaptic plasticity, and has been implicated in both normal brain function and neurodegenerative diseases.[6][7][8][9][10][11][12][13][14]

Experimental Protocols

Protocol: Imaging Labile Zinc in Cultured Neurons using HQAla

This protocol provides a general framework for loading cultured neurons with HQAla and imaging changes in intracellular labile zinc.

Materials:

  • HQAla stock solution (1 mM in DMSO)

  • Pluronic F-127 (20% w/v in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer (phenol red-free)

  • Cultured neurons on glass-bottom dishes

  • Positive control (e.g., ZnCl₂ with a zinc ionophore like pyrithione)

  • Negative control (e.g., a zinc chelator like TPEN)

Procedure:

  • Prepare Loading Solution:

    • Prepare a 2X HQAla working solution in your imaging buffer. A final concentration of 5 µM is a good starting point.

    • To aid in dispersing the probe, you can pre-mix the HQAla stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.

  • Cell Loading:

    • Remove the culture medium from the neurons and wash once with pre-warmed imaging buffer.

    • Add an equal volume of the 2X HQAla working solution to the cells to achieve the final desired concentration (e.g., 5 µM).

    • Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal loading time may need to be determined empirically.

  • Washing:

    • Remove the loading solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove excess unbound probe.

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped with appropriate filters.

    • Acquire baseline fluorescence images.

    • To induce changes in intracellular zinc, you can apply stimuli such as neurotransmitters or depolarizing agents.

    • Acquire images at regular intervals to monitor changes in HQAla fluorescence.

  • Controls:

    • At the end of the experiment, add a zinc ionophore and a low concentration of ZnCl₂ to determine the maximum fluorescence signal (Fmax).

    • Subsequently, add a strong zinc chelator like TPEN to quench the signal and determine the minimum fluorescence (Fmin). These values can be used for ratiometric analysis if desired.

Signaling Pathway Visualization

The following diagram illustrates the key aspects of synaptic zinc signaling that can be investigated using HQAla.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal AP Action Potential Vesicle Synaptic Vesicle AP->Vesicle Triggers Fusion Glutamate Glutamate Vesicle->Glutamate Co-release Zinc Zinc (Zn²⁺) Vesicle->Zinc Co-release ZnT3 ZnT3 Transporter ZnT3->Vesicle Loads Zinc Glutamate_cleft Glutamate Glutamate->Glutamate_cleft Zinc_cleft Zinc Zinc->Zinc_cleft NMDAR NMDA Receptor AMPAR AMPA Receptor ZnR Zinc-Sensing Receptor (ZnR/GPR39) Ca_influx Ca²⁺ Influx Downstream Downstream Signaling (e.g., CaMKII, ERK)

Figure 2: A diagram illustrating the release of zinc from presynaptic terminals and its subsequent action on postsynaptic receptors. HQAla can be used to visualize the dynamics of this synaptic zinc.[6][7][8][9][10][11][12][13][14]

References

Technical Support Center: rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing essential information for the successful storage, handling, and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: The primary application of this compound is the genetic incorporation of a metal-ion chelating amino acid into proteins, serving as a biophysical probe.[][2] This allows for the site-specific introduction of a metal-binding site into a protein of interest, enabling studies of protein structure and function, as well as the development of novel biocatalysts and therapeutic agents. Additionally, it has been noted for its potential to reduce copper levels in plasma and liver tissue and to inhibit the expression of inflammatory genes.[]

Q2: What are the recommended storage conditions for this compound?

A2: this compound is hygroscopic, unstable at room temperature, and sensitive to acids, bases, and high temperatures.[] Therefore, it is crucial to store it in a refrigerator under an inert atmosphere.[3]

Q3: What are the physical and chemical properties of this compound?

A3: Below is a summary of the key properties of this compound.

PropertyValueReference
CAS Number 1123191-88-7[4][5]
Molecular Formula C₁₂H₁₄Cl₂N₂O₃[5][6]
Molecular Weight 305.16 g/mol [5][6]
Appearance Yellow solid[6]
Solubility Soluble in DMSO, Methanol, and Water.[3]
Melting Point 211-219°C[3]

Q4: Why is this compound supplied as a dihydrochloride salt?

A4: Amino acid derivatives are often supplied as dihydrochloride salts to enhance their stability and solubility in aqueous solutions. The salt form helps to protect the molecule from degradation and facilitates easier handling and formulation for experimental use.

Troubleshooting Guide

Problem 1: Difficulty dissolving the compound.

  • Possible Cause: Incorrect solvent or pH.

  • Solution:

    • Ensure you are using one of the recommended solvents: DMSO, Methanol, or Water.

    • For aqueous solutions, the pH may need to be adjusted. As a dihydrochloride salt, the initial solution will be acidic. Depending on your experimental needs, you may need to buffer the solution to a neutral or basic pH. Be aware that the compound's stability is pH-sensitive.

Problem 2: Inconsistent experimental results.

  • Possible Cause 1: Compound degradation.

  • Solution:

    • Always store the solid compound and stock solutions as recommended (refrigerated, under an inert atmosphere, and protected from light).

    • Prepare fresh stock solutions frequently. Avoid repeated freeze-thaw cycles.

    • Given its instability at room temperature and sensitivity to high temperatures, minimize the time the compound is kept out of the refrigerator.

  • Possible Cause 2: Hygroscopic nature of the compound.

  • Solution:

    • Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the compound.

    • Weigh the compound quickly in a low-humidity environment.

Problem 3: Low efficiency of incorporation into a protein.

  • Possible Cause: Suboptimal conditions for the genetic incorporation of an unnatural amino acid.

  • Solution:

    • Optimize the concentration of the amino acid in the growth media.

    • Ensure the efficient expression and activity of the orthogonal aminoacyl-tRNA synthetase and tRNA pair specific for this amino acid.

    • Verify the fidelity of the codon being used for incorporation (e.g., an amber stop codon).

Experimental Protocols

1. Reconstitution of this compound

This protocol provides a general guideline for preparing a stock solution.

  • Materials:

    • This compound

    • Anhydrous DMSO, Methanol, or sterile, nuclease-free water

    • Sterile, amber-colored microcentrifuge tubes or vials

    • Inert gas (e.g., argon or nitrogen)

  • Procedure:

    • Allow the vial of the compound to equilibrate to room temperature in a desiccator.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Under a gentle stream of inert gas, add the desired volume of solvent to the vial to achieve the target concentration (e.g., for a 10 mM stock solution in 1 mL of solvent, add 3.05 mg of the compound).

    • Vortex briefly to dissolve the compound completely.

    • Aliquot the stock solution into smaller volumes in amber-colored tubes to minimize freeze-thaw cycles and protect from light.

    • Store the aliquots at -20°C or -80°C under an inert atmosphere.

2. General Workflow for Genetic Incorporation into Proteins

The following diagram illustrates a typical workflow for the site-specific incorporation of this compound into a target protein in a host organism (e.g., E. coli).

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis reconstitution Reconstitute Amino Acid culture Culture Cells in Media + Amino Acid reconstitution->culture plasmid_prep Prepare Plasmids: - Orthogonal Synthetase - Orthogonal tRNA - Target Protein (with amber codon) transformation Co-transform Host Cells plasmid_prep->transformation transformation->culture induction Induce Protein Expression culture->induction harvest Harvest Cells & Lyse induction->harvest purification Purify Target Protein harvest->purification verification Verify Incorporation (e.g., Mass Spectrometry) purification->verification

Figure 1. A generalized workflow for the genetic incorporation of an unnatural amino acid.

Signaling Pathway Visualization

While the direct effects of this compound on specific signaling pathways are not yet fully elucidated, its known inhibitory effect on inflammatory gene expression suggests a potential interaction with pathways such as the NF-κB signaling cascade. The metal-chelating properties of the 8-hydroxyquinoline moiety may play a role in modulating the activity of metalloenzymes involved in these pathways.

signaling_pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates rac_HQA rac (8-Hydroxyquinolin-3-yl)alanine (Metal Chelation) rac_HQA->IKK Potential Inhibition? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates nucleus Nucleus DNA DNA NFkB_nuc->DNA gene_expression Inflammatory Gene Expression DNA->gene_expression Promotes

Figure 2. A potential mechanism of action on the NF-κB inflammatory pathway.

References

Technical Support Center: Enhancing HQAla-Labeled Protein Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HQAla-labeled proteins. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the site-specific incorporation of the non-canonical amino acid (8-hydroxyquinolin-3-yl)alanine (HQAla).

Frequently Asked Questions (FAQs)

Q1: What is HQAla and why is it used in protein labeling?

HQAla, or (8-hydroxyquinolin-3-yl)alanine, is a non-canonical amino acid (ncAA) that contains a hydroxyquinoline functional group. This group acts as a versatile chelator for a variety of transition metal ions, including Cu(II), Zn(II), and Rh(III).[1][2] By incorporating HQAla into a protein's structure, researchers can create novel artificial metalloenzymes with catalytic activities for reactions like asymmetric Friedel-Crafts alkylation, hydration, and amide bond hydrolysis.[1][2] Additionally, its fluorescent properties and ability to bind heavy metals make it a useful probe for protein structure and function studies.[1]

Q2: What is the most common method for incorporating HQAla into proteins?

The most prevalent method for site-specific incorporation of HQAla is through amber stop codon (UAG) suppression.[1] This technique requires a specially engineered orthogonal translational system (OTS), which consists of:

  • An orthogonal tRNA: A suppressor tRNA (tRNACUA) that recognizes the UAG stop codon.

  • An orthogonal aminoacyl-tRNA synthetase (aaRS): An engineered synthetase that specifically charges the orthogonal tRNA with HQAla.

These components are typically introduced into the expression host (e.g., E. coli) on a separate plasmid, such as pEVOL-HQAla.[1]

Q3: What are typical expression yields for HQAla-labeled proteins?

Expression yields are highly dependent on the protein of interest and the specific site of HQAla incorporation. For example, in a study using the lactococcal multidrug-resistance regulator (LmrR), the yield varied significantly based on the insertion site.[1]

Protein VariantIncorporation SiteExpression Yield (mg/L)
LmrR_V15HQAlaValine 1518–22
LmrR_M89HQAlaMethionine 894–10

This variability is often attributed to differences in the efficiency of stop codon suppression at different positions within the gene.[1]

Troubleshooting Guide

This guide addresses common issues that can lead to low yields of HQAla-labeled proteins.

Issue 1: Low or No Expression of the Full-Length Labeled Protein

Low or absent expression of the target protein is the most frequent problem. This is often due to inefficient amber stop codon suppression, leading to premature termination of translation.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Stop Codon Suppression The competition between the HQAla-loaded suppressor tRNA and the host cell's Release Factor 1 (RF1), which terminates translation at UAG codons, is a primary cause of low yield.[3][4] • Optimize Codon Context: The nucleotide sequence surrounding the UAG codon can influence suppression efficiency. The codon immediately preceding the amber codon has a significant effect.[5] If possible, mutate the preceding codon to one known to enhance suppression. • Use RF1 Knockout/Depleted Strains: Employ E. coli strains engineered to lack RF1 (e.g., genomically recoded organisms) or use cell-free protein synthesis (CFPS) systems depleted of RF1.[3][4] This eliminates the competition for the UAG codon. • Increase Suppressor tRNA Concentration: Enhance the expression of the orthogonal tRNA to outcompete RF1. This can be achieved by using plasmids with strong promoters for tRNA expression.[6]
Poor HQAla Availability or Stability HQAla must be present in the growth media in a sufficient and stable concentration. • Optimize HQAla Concentration: Titrate the concentration of HQAla in the culture medium. A typical starting concentration is 0.5g per liter of LB medium.[7] • Check HQAla Stability: Prepare fresh HQAla solutions, as the compound may degrade over time in media.
Toxicity of HQAla or Hydroxyquinoline Derivatives Some hydroxyquinoline derivatives can exhibit cytotoxicity, which may impair cell growth and protein expression.[8] • Monitor Cell Growth: Compare the growth curve (OD600) of cultures with and without HQAla. A significant decrease in growth rate in the presence of HQAla may indicate toxicity. • Lower Induction Temperature: After induction, lower the culture temperature (e.g., to 30°C) to reduce metabolic stress on the cells.[7]
Suboptimal Plasmid System The efficiency of the orthogonal tRNA/synthetase pair is crucial. • Use a Validated System: Employ a well-characterized plasmid system like pEVOL, which has been shown to be effective for HQAla incorporation.[1] • Sequence Plasmids: Verify the sequences of both the expression plasmid (containing the TAG codon) and the orthogonal system plasmid to ensure there are no mutations.

Experimental Protocols & Workflows

General Protocol for HQAla Incorporation in E. coli

This protocol is a generalized procedure for expressing a protein with a site-specifically incorporated HQAla using the amber suppression method.

1. Plasmid Preparation and Transformation:

  • Introduce an amber stop codon (TAG) at the desired site in your gene of interest using site-directed mutagenesis.
  • Co-transform the expression plasmid (containing your gene with the TAG codon) and the pEVOL-HQAla plasmid (containing the orthogonal tRNA and synthetase) into an appropriate E. coli expression strain (e.g., BL21(DE3) or C43(DE3)).[7]
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin and chloramphenicol).[7]

2. Starter Culture:

  • Inoculate a single colony into 20 mL of LB medium containing both antibiotics.
  • Grow overnight at 37°C in a shaking incubator.[7]

3. Large-Scale Expression:

  • The next day, inoculate 1 L of LB medium (with antibiotics) with the starter culture.
  • Add HQAla to the medium to a final concentration of 0.5 g/L.[7]
  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[7]
  • Induce protein expression by adding IPTG (e.g., to 1 mM) and L-arabinose (e.g., to 0.02%) to induce the expression of the target protein and the orthogonal synthetase, respectively.[7]
  • Reduce the temperature to 30°C and continue shaking overnight.[7]

4. Cell Harvesting and Protein Purification:

  • Harvest the cells by centrifugation.
  • Lyse the cells using a preferred method (e.g., sonication or French press).
  • Purify the HQAla-labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

5. Verification of Incorporation:

  • Confirm the successful incorporation of HQAla and the integrity of the full-length protein using SDS-PAGE and Electrospray Ionization Mass Spectrometry (ESI-MS).[1]

Visual Guides

Experimental Workflow for HQAla Protein Labeling

HQAla_Workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Purification & Analysis Mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) CoTransformation Co-transformation (Expression + pEVOL-HQAla plasmids) Mutagenesis->CoTransformation StarterCulture Overnight Starter Culture CoTransformation->StarterCulture LargeScale Large-Scale Growth (+ HQAla in media) StarterCulture->LargeScale Induction Induction (IPTG + Arabinose) LargeScale->Induction Harvest Cell Harvesting & Lysis Induction->Harvest Purification Protein Purification (e.g., Affinity Chromatography) Harvest->Purification Verification Verification (SDS-PAGE, ESI-MS) Purification->Verification

Caption: Workflow for HQAla-labeled protein expression and purification.

Troubleshooting Logic for Low Protein Yield

Troubleshooting_Yield action_node action_node start_node Low/No Full-Length Protein Yield check_suppression Truncated protein observed on SDS-PAGE? start_node->check_suppression Start Here end_node Improved Yield action_rf1 Problem: Inefficient Suppression - Use RF1 knockout strain - Optimize codon context - Increase suppressor tRNA expression check_suppression->action_rf1 Yes check_growth Poor cell growth (low OD600)? check_suppression->check_growth No action_rf1->end_node action_toxicity Problem: Potential Cytotoxicity - Lower HQAla concentration - Reduce induction temperature - Confirm HQAla stability check_growth->action_toxicity Yes action_protocol Problem: Suboptimal Protocol - Verify plasmid sequences - Optimize induction conditions (time, temp, inducer conc.) check_growth->action_protocol No action_toxicity->end_node action_protocol->end_node

Caption: Decision tree for troubleshooting low HQAla-protein yield.

References

Validation & Comparative

A Comparative Guide to Fluorescent Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of biological research and pharmaceutical development, fluorescent amino acids (FAAs) have emerged as indispensable tools for elucidating the intricacies of protein structure, function, and dynamics. Their ability to be incorporated into peptides and proteins offers a minimally invasive method for real-time tracking and analysis within living systems. This guide provides a comparative overview of (8-Hydroxyquinolin-3-yl)alanine and other commonly utilized fluorescent amino acids, supported by available experimental data and detailed methodologies.

Introduction to (8-Hydroxyquinolin-3-yl)alanine

Comparison of Photophysical Properties

To provide a clear comparison, the following table summarizes the key photophysical properties of several common fluorescent amino acids. It is important to note that these values can be influenced by the solvent, pH, and local protein environment.

Fluorescent Amino AcidExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Key Features & Applications
(8-Hydroxyquinolin-3-yl)alanine Data not readily availableData not readily availableData not readily availablePotential metal ion sensor, development of artificial metalloenzymes. Fluorescence is likely enhanced upon metal chelation.
L-Tryptophan ~280-295[1][2][3]~348-355[1][2]~0.13 in water[4][5]Intrinsic fluorophore in proteins, sensitive to local environment, used in protein folding and binding studies.[1] Prone to photobleaching.[6]
Dansyl-alanine ~335-340[7][8]~518-570 (solvent dependent)[7][8]0.07 (water) - 0.66 (dioxane)Environmentally sensitive fluorophore, large Stokes shift, used to probe protein dynamics and binding events.[7]
NBD-alanine ~465-467[9][10]~535-539[9][10]~0.11 (for a similar derivative)[11]Reacts with amines to become fluorescent, stable derivatives, used in HPLC analysis and labeling of biomolecules.[9]

Experimental Protocols

Accurate characterization of the photophysical properties of fluorescent amino acids is crucial for their effective application. Below are generalized protocols for key experiments.

Synthesis of (8-Hydroxyquinolin-3-yl)alanine

While a specific, detailed protocol for the synthesis of (8-Hydroxyquinolin-3-yl)alanine was not found in the immediate search results, the synthesis of 8-hydroxyquinoline derivatives often involves established organic chemistry reactions such as the Skraup or Friedländer synthesis for the quinoline core, followed by functionalization to introduce the alanine side chain.[12]

Determination of Fluorescence Quantum Yield

The comparative method is a widely used technique for determining the fluorescence quantum yield of a compound.

Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions.

Protocol:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Determination of Photostability

Photostability is a critical parameter that determines the suitability of a fluorophore for long-term imaging experiments.

Principle: The photostability of a fluorescent molecule is assessed by measuring the decrease in its fluorescence intensity over time when continuously exposed to excitation light.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescent amino acid or a protein labeled with it. For cellular imaging, cells expressing the fluorescently labeled protein are used.

  • Microscopy Setup: Use a fluorescence microscope with a stable light source.

  • Image Acquisition: Acquire a time-lapse series of images of the sample, keeping the excitation intensity and exposure time constant.

  • Data Analysis: Measure the fluorescence intensity of the region of interest in each image of the time series.

  • Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability. Often, the time it takes for the fluorescence to decrease to half of its initial value (t_1/2) is used as a measure of photostability.

Visualizing Experimental Workflows and Relationships

To better illustrate the concepts and processes discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_application Application synthesis Synthesis of FAA purification Purification (e.g., HPLC) synthesis->purification absorbance Absorbance Spectroscopy purification->absorbance incorporation Incorporation into Protein purification->incorporation fluorescence Fluorescence Spectroscopy absorbance->fluorescence quantum_yield Quantum Yield Determination fluorescence->quantum_yield photostability Photostability Assay fluorescence->photostability imaging Fluorescence Imaging incorporation->imaging

Caption: A generalized workflow for the synthesis, characterization, and application of a fluorescent amino acid.

signaling_pathway_example faa Fluorescent Amino Acid (e.g., (8-HQAla)-Metal Complex) protein Target Protein faa->protein Reports on signal Fluorescence Signal Change protein->signal Induces environment Cellular Environment (e.g., Metal Ion Concentration) environment->faa Modulates environment->signal Directly Affects

Caption: Conceptual diagram illustrating how a fluorescent amino acid can report on its local environment and protein interactions.

Conclusion

The selection of an appropriate fluorescent amino acid is paramount for the success of any research or drug development project that relies on fluorescence-based techniques. While established fluorescent amino acids like Tryptophan, Dansyl-alanine, and NBD-alanine offer a range of photophysical properties suitable for various applications, emerging probes such as (8-Hydroxyquinolin-3-yl)alanine present exciting new possibilities, particularly in the realm of metallobiology and enzyme design. Further quantitative characterization of novel fluorescent amino acids will undoubtedly expand the toolkit available to scientists, enabling deeper insights into complex biological processes.

References

A Comparative Guide to (8-Hydroxyquinolin-3-yl)alanine and Alternative Fluorescent Copper Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of copper ions is crucial in various biological and environmental contexts. This guide provides a comparative analysis of (8-Hydroxyquinolin-3-yl)alanine (HQAla) as a potential copper sensor, alongside established fluorescent probes, to aid in the selection of the most suitable tool for specific research needs.

While (8-Hydroxyquinolin-3-yl)alanine, a noncanonical amino acid, has been identified as a versatile chelator for copper (Cu²⁺), its validation as a standalone fluorescent "turn-on" sensor lacks comprehensive quantitative data in publicly available literature. However, its core structure, 8-hydroxyquinoline, is a well-known fluorophore that exhibits changes in its fluorescence upon metal ion binding. The primary proposed mechanism for HQAla as a copper sensor is through a chelation-enhanced fluorescence (CHEF) effect.

This guide will compare the known characteristics of the 8-hydroxyquinoline moiety with two common classes of fluorescent copper sensors: Rhodamine and Dansyl-based probes.

Performance Comparison of Fluorescent Copper Sensors

The following table summarizes the key performance indicators for different classes of fluorescent copper sensors. It is important to note that specific performance can vary depending on the exact molecular structure and experimental conditions.

Sensor Class Sensing Mechanism Limit of Detection (LOD) Selectivity Response Time Quantum Yield (Φ)
8-Hydroxyquinoline Derivatives Chelation-Enhanced Fluorescence (CHEF)Data not available for HQAlaGenerally good for transition metalsTypically fastVariable
Rhodamine-based Sensors Spirolactam ring-openingAs low as 112.9 nM[1]High for Cu²⁺ over other cationsFastSignificant increase upon Cu²⁺ binding
Dansyl-based Sensors Photoinduced Electron Transfer (PET)~0.69 µM[2]Good for Cu²⁺FastFluorescence quenching upon Cu²⁺ binding[2]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of these fluorescent sensors dictate their application and experimental design.

(8-Hydroxyquinolin-3-yl)alanine: A Proposed CHEF Mechanism

The sensing mechanism of HQAla is predicated on the chelation of a copper ion by the 8-hydroxyquinoline core. In its unbound state, the fluorescence of the quinoline ring is often quenched. Upon binding to Cu²⁺, a rigid complex is formed, which can lead to a significant enhancement of the fluorescence intensity.

CHEF_Mechanism Unbound_HQAla Unbound HQAla (Low Fluorescence) HQAla_Cu_Complex HQAla-Cu²⁺ Complex (High Fluorescence) Unbound_HQAla->HQAla_Cu_Complex Binds Cu_ion Cu²⁺ Ion Cu_ion->HQAla_Cu_Complex Chelates

Caption: Proposed CHEF mechanism for HQAla.

Rhodamine-Based Sensors: Spirolactam Ring-Opening

Rhodamine-based sensors typically exist in a non-fluorescent, colorless spirolactam form. The presence of Cu²⁺ catalyzes the opening of this ring to the highly fluorescent, colored amide form. This "turn-on" response is often highly specific to copper ions.

Rhodamine_Mechanism Spirolactam Spirolactam Form (Non-fluorescent) Ring_Opened Ring-Opened Amide (Fluorescent) Spirolactam->Ring_Opened Ring Opening Cu_ion Cu²⁺ Ion Cu_ion->Ring_Opened Catalyzes

Caption: Spirolactam ring-opening in Rhodamine sensors.

Dansyl-Based Sensors: A PET Mechanism

Dansyl-based sensors often operate through a Photoinduced Electron Transfer (PET) mechanism. In the absence of Cu²⁺, an electron-donating group quenches the fluorescence of the dansyl fluorophore. Upon coordination of Cu²⁺ to the receptor, this PET process is inhibited, leading to a "turn-on" or, in some cases, a "turn-off" (quenching) of fluorescence.[2]

PET_Mechanism Fluorophore Dansyl Fluorophore PET PET Quenching (Low Fluorescence) Fluorophore->PET Receptor Receptor (e.g., Amino Acid) Receptor->PET No_PET PET Inhibition (High Fluorescence) PET->No_PET Binding Inhibits Cu_ion Cu²⁺ Ion Cu_ion->No_PET

Caption: Photoinduced Electron Transfer (PET) mechanism.

Experimental Protocols

For the validation and comparison of copper sensors, a standardized set of experiments is essential.

Synthesis of (8-Hydroxyquinolin-3-yl)alanine

The synthesis of HQAla is a multi-step process that is not detailed in the provided search results. However, it is commercially available for research purposes.

General Protocol for Fluorescence Spectroscopy
  • Preparation of Stock Solutions: Prepare a stock solution of the fluorescent sensor (e.g., 1 mM in DMSO) and a stock solution of a copper salt (e.g., 10 mM CuCl₂ in deionized water).

  • Titration Experiment: In a cuvette, add a fixed concentration of the sensor to a buffer solution (e.g., HEPES or PBS at physiological pH). Incrementally add small aliquots of the copper stock solution.

  • Data Acquisition: After each addition, record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the sensor.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the copper concentration to determine the sensor's response and calculate the limit of detection.

Selectivity Assay
  • Prepare a solution of the sensor with a concentration of copper that gives a significant fluorescence response.

  • Add potential interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Co²⁺) at concentrations significantly higher than the copper concentration.

  • Record the fluorescence spectrum after the addition of each interfering ion. A minimal change in fluorescence indicates high selectivity for copper.

Determination of Quantum Yield

The fluorescence quantum yield (Φ) is determined by comparing the integrated fluorescence intensity of the sensor to that of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • η is the refractive index of the solvent

Experimental Workflow for Sensor Validation

Sensor_Validation_Workflow cluster_synthesis Sensor Preparation cluster_characterization Spectroscopic Characterization cluster_performance Performance Validation cluster_application Application Synthesis Synthesis or Procurement of Sensor Abs_Fluor Absorbance and Fluorescence Spectra Synthesis->Abs_Fluor Titration Copper Titration Abs_Fluor->Titration Selectivity Selectivity Assay Titration->Selectivity Response_Time Response Time Measurement Selectivity->Response_Time Quantum_Yield Quantum Yield Determination Response_Time->Quantum_Yield Cell_Imaging In Vitro / In Vivo Imaging Quantum_Yield->Cell_Imaging

Caption: Workflow for validating a fluorescent copper sensor.

Conclusion

(8-Hydroxyquinolin-3-yl)alanine holds promise as a copper-binding agent, leveraging the well-established chemistry of the 8-hydroxyquinoline scaffold. However, for its definitive validation as a standalone fluorescent sensor, rigorous quantitative characterization of its photophysical properties, sensitivity, and selectivity is required. In contrast, rhodamine and dansyl-based sensors are well-documented alternatives with proven performance in various applications. Researchers should consider the specific requirements of their experimental system, such as the desired limit of detection, potential for interference from other metal ions, and the optical properties of the sensor, when selecting the most appropriate tool for copper detection.

References

Comparative Analysis of Quinoline-Based Metal Chelators

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The dysregulation of metal ion homeostasis is a key pathological feature in a range of diseases, most notably neurodegenerative disorders such as Alzheimer's disease. This has spurred the development of metal chelating agents as potential therapeutics. Among these, quinoline-based compounds have emerged as a promising class of metal chelators. This guide provides a comparative analysis of prominent quinoline-based metal chelators, namely 8-Hydroxyquinoline, Clioquinol, and PBT2, alongside other established chelating agents like Deferoxamine, Deferiprone, and EDTA. The comparison focuses on their metal binding affinities, supported by experimental data, to aid researchers in the selection and development of next-generation chelators.

Performance Data: Metal-Ligand Stability Constants

The efficacy of a metal chelator is fundamentally determined by its affinity for specific metal ions, a property quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex between the chelator and the metal ion. The following tables summarize the reported stability constants for the selected chelators with biologically relevant metal ions: Copper (Cu(II)), Zinc (Zn(II)), and Iron (Fe(III)). It is important to note that the experimental conditions under which these constants were determined can vary, potentially affecting the absolute values. Therefore, this data should be used for comparative assessment with this caveat in mind.

ChelatorMetal Ionlog K₁log K₂Overall log β₂Experimental ConditionsReference
8-Hydroxyquinoline Cu(II)13.312.325.650% (v/v) dioxane-water, 20°C[1]
Zn(II)8.88.016.850% (v/v) dioxane-water, 20°C[1]
Fe(III)12.3--Not Specified[2]
Clioquinol Cu(II)--10.08Biological buffer, pH 7.4[3]
Zn(II)--8.85Biological buffer, pH 7.4[3]
Fe(III)Not FoundNot FoundNot Found--
PBT2 Cu(II)13.615.9519.56Not Specified
Zn(II)Not FoundNot FoundNot Found--
Fe(III)Not FoundNot FoundNot Found--
Deferoxamine Fe(III)--30.6Aqueous solution, 25°C
Cu(II)--14.1Aqueous solution, 25°C
Zn(II)--11.1Aqueous solution, 25°C
Deferiprone Fe(III)10.79.820.5Aqueous solution, 25°C
Cu(II)7.3--Aqueous solution, 25°C
Zn(II)5.0--Aqueous solution, 25°C
EDTA Cu(II)--18.80.1 M KCl, 20°C[4][5]
Zn(II)--16.50.1 M KCl, 20°C[4][5]
Fe(III)--25.10.1 M KCl, 20°C[4][5]

Note: log K₁ and log K₂ represent the stepwise formation constants for the 1:1 and 1:2 metal-ligand complexes, respectively. log β₂ is the overall stability constant for the 1:2 complex.

Experimental Protocols

The determination of metal-ligand stability constants is crucial for evaluating the potential of a chelator. Two common and reliable methods employed for this purpose are Potentiometric Titration and Spectrophotometric Methods.

Potentiometric Titration (Irving-Rossotti Method)

This method is a widely used technique for determining the formation constants of metal complexes in solution. It involves the titration of a solution containing the ligand, the metal ion, and a strong acid with a standard solution of a strong base. The change in pH is monitored throughout the titration.

Methodology:

  • Solution Preparation: Prepare solutions of the ligand, the metal salt, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., NaClO₄ or KNO₃) is added to maintain a constant ionic strength.

  • Titration Sets: Perform a series of three titrations:

    • Acid alone: Titrate the strong acid with the strong base.

    • Acid + Ligand: Titrate a mixture of the strong acid and the ligand with the strong base.

    • Acid + Ligand + Metal: Titrate a mixture of the strong acid, the ligand, and the metal salt with the strong base.

  • Data Analysis:

    • Plot the pH readings against the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values. This allows for the determination of the ligand's protonation constants (pKa values).

    • Calculate the average number of ligands complexed per metal ion (n̄) and the free ligand concentration ([L]) at various pH values from the titration data.

    • Construct a formation curve by plotting n̄ against pL (-log[L]).

    • The stepwise stability constants (log K₁, log K₂, etc.) are then determined from the formation curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.

Spectrophotometric Methods (e.g., Job's Method of Continuous Variation)

Spectrophotometric methods are employed when the formation of a metal-ligand complex results in a change in the solution's absorbance. Job's method, also known as the method of continuous variation, is a technique used to determine the stoichiometry of a metal-ligand complex.

Methodology:

  • Solution Preparation: Prepare equimolar stock solutions of the metal ion and the ligand.

  • Mixing Series: Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied systematically. For example, the mole fraction of the ligand can range from 0 to 1.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio.

    • The stability constant can also be calculated from the absorbance data.

Visualizing the Mechanism: Metal Dyshomeostasis in Alzheimer's Disease

The therapeutic rationale for using metal chelators in Alzheimer's disease stems from their ability to modulate the pathological interactions between metal ions and the amyloid-beta (Aβ) peptide. The following diagram illustrates the central role of metal dyshomeostasis in the amyloid cascade.

Metal_Dyshomeostasis_AD cluster_0 Normal Physiology cluster_1 Alzheimer's Disease Pathology Metal Homeostasis Metal Homeostasis Synaptic Function Synaptic Function Metal Homeostasis->Synaptic Function Maintains Neuronal Health Neuronal Health Synaptic Function->Neuronal Health Supports Metal Dyshomeostasis Metal Dyshomeostasis Aβ Oligomers Aβ Oligomers Metal Dyshomeostasis->Aβ Oligomers Promotes Aggregation of Aβ Monomers Aβ Monomers Aβ Monomers->Aβ Oligomers Aβ Fibrils (Plaques) Aβ Fibrils (Plaques) Aβ Oligomers->Aβ Fibrils (Plaques) Oxidative Stress Oxidative Stress Aβ Oligomers->Oxidative Stress Induces Neuronal Dysfunction & Death Neuronal Dysfunction & Death Aβ Oligomers->Neuronal Dysfunction & Death Directly Toxic Oxidative Stress->Neuronal Dysfunction & Death Causes Metal Chelators Metal Chelators Metal Chelators->Metal Dyshomeostasis Restore Balance

Metal Dyshomeostasis in Alzheimer's Disease

This diagram illustrates how a disruption in the normal balance of metal ions (metal dyshomeostasis) contributes to the aggregation of amyloid-beta (Aβ) monomers into toxic oligomers and plaques. These processes, in turn, lead to oxidative stress and neuronal damage, which are hallmarks of Alzheimer's disease. Metal chelators aim to intervene in this pathway by restoring metal homeostasis.

Experimental Workflow for Chelator Evaluation

The preclinical evaluation of a novel metal chelator involves a multi-step process to characterize its binding properties and biological activity. The following workflow outlines the key experimental stages.

Chelator_Evaluation_Workflow Chelator_Synthesis Candidate Chelator Synthesis Physicochemical_Characterization Physicochemical Characterization (Solubility, Lipophilicity) Chelator_Synthesis->Physicochemical_Characterization Metal_Binding_Studies Metal Binding Affinity & Selectivity (Potentiometry, Spectroscopy) Physicochemical_Characterization->Metal_Binding_Studies In_Vitro_Assays In Vitro Biological Assays Metal_Binding_Studies->In_Vitro_Assays Abeta_Aggregation_Assay Aβ Aggregation Inhibition Assay In_Vitro_Assays->Abeta_Aggregation_Assay Cell_Viability_Assay Cell Viability & Toxicity Assays In_Vitro_Assays->Cell_Viability_Assay In_Vivo_Studies In Vivo Animal Model Studies Abeta_Aggregation_Assay->In_Vivo_Studies Cell_Viability_Assay->In_Vivo_Studies Pharmacokinetics Pharmacokinetics & Biodistribution In_Vivo_Studies->Pharmacokinetics Efficacy_Studies Efficacy in Disease Models In_Vivo_Studies->Efficacy_Studies

References

The Unparalleled Advantage of Genetic Encoding: (8-Hydroxyquinolin-3-yl)alanine versus Traditional Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular biology and drug development, the precise measurement of metal ions is paramount. Fluorescent probes have long been the workhorse for this task, with traditional probes offering a wealth of information. However, the advent of genetically encodable noncanonical amino acids, such as (8-Hydroxyquinolin-3-yl)alanine (HQ-Ala), has ushered in a new era of targeted and in-situ analysis, presenting distinct advantages over their conventional counterparts. This guide provides a comprehensive comparison of HQ-Ala with traditional probes, supported by available data and experimental methodologies.

At a Glance: Key Differences

The core advantage of (8-Hydroxyquinolin-3-yl)alanine lies in its ability to be genetically encoded and incorporated site-specifically into proteins. This transforms a protein of interest into a highly localized biosensor, reporting on the metal ion environment in its immediate vicinity. Traditional probes, in contrast, are exogenously applied and their distribution within a cell can be difficult to control and ascertain, often leading to challenges in interpreting the spatial dynamics of metal ions.

Quantitative Performance: A Tale of Two Contexts

A direct quantitative comparison of the free (8-Hydroxyquinolin-3-yl)alanine amino acid with traditional probes is challenging due to the limited availability of photophysical data for the free form of HQ-Ala. Its primary application and characterization are within the context of being incorporated into a protein. The following tables compare the performance of HQ-Ala in a protein context with the well-characterized traditional zinc probe, Zinpyr-1.

Table 1: Photophysical Properties

Property(8-Hydroxyquinolin-3-yl)alanine (in protein)Zinpyr-1 (free probe)Traditional Probes (General)
Fluorophore 8-HydroxyquinolineFluorescein derivativeVaried (e.g., Fluorescein, Rhodamine, Coumarin)
Excitation Max (λex) Dependent on protein environment~507 nm[1]Varies widely
Emission Max (λem) Dependent on protein environment~526 nm[1]Varies widely
Quantum Yield (Φ) High upon metal binding (specific values are protein-dependent)[2]Apo (free): 0.38, Zn²⁺-bound: ~0.70 (for ZPP1, a Zinpyr-1 derivative with lower background)[3]Highly variable
Fluorescence Enhancement Significant (protein-dependent)~3-fold for ZP1, ~13-fold for ZPP1[3]Varies from slight to several hundred-fold

Table 2: Metal Binding Properties (with Zinc)

Property(8-Hydroxyquinolin-3-yl)alanine (in protein)Zinpyr-1 (free probe)Traditional Probes (General)
Binding Stoichiometry Typically 1:1 (Probe:Zn²⁺)Can bind two Zn²⁺ ions[3]Typically 1:1 or 2:1
Dissociation Constant (Kd) Can be engineered to pM range (e.g., ~40 pM in a designed protein with a similar UAA)[4]Sub-nanomolar (~0.7 nM)[1][5]Highly variable (pM to µM)
Selectivity High, determined by the protein's metal binding pocket and the 8-hydroxyquinoline moietyGood for Zn²⁺ over other divalent cations, but can be sensitive to pH[3]Varies greatly; some show cross-reactivity

The Power of Genetic Encoding: A Workflow Comparison

The experimental workflow for using HQ-Ala is fundamentally different from that of traditional probes, highlighting its unique advantages.

G Experimental Workflow: (8-Hydroxyquinolin-3-yl)alanine cluster_0 Genetic Manipulation cluster_1 Cellular Expression cluster_2 In-situ Analysis a Design Gene of Interest with Amber Stop Codon (TAG) b Introduce Orthogonal tRNA/aminoacyl-tRNA Synthetase Pair a->b c Culture Cells in Media Supplemented with HQ-Ala b->c d Protein Expression and Site-Specific Incorporation of HQ-Ala c->d e Live Cell Imaging or Analysis of Purified Protein d->e f Measure Fluorescence Changes in Response to Metal Ions e->f

Workflow for utilizing genetically encoded HQ-Ala.

In contrast, the workflow for traditional probes is simpler but lacks the precision of genetic targeting.

G Experimental Workflow: Traditional Probes a Synthesize or Purchase Probe b Load Probe into Cells or Solution a->b c Incubate to Allow for Distribution b->c d Induce Metal Ion Change (Optional) c->d e Measure Fluorescence Changes d->e

Typical workflow for applying a traditional fluorescent probe.

Key Advantages of (8-Hydroxyquinolin-3-yl)alanine

The unique nature of HQ-Ala as a genetically encodable probe confers several significant advantages over traditional, diffusible probes:

  • Site-Specific Labeling: The ability to incorporate HQ-Ala at a specific residue in a protein of interest provides unparalleled spatial resolution. Researchers can probe the metal ion concentration in precise subcellular locations or within specific protein microenvironments.

  • Built-in Biosensor: The protein itself becomes the sensor, eliminating concerns about probe localization, compartmentalization, and potential off-target effects that can plague traditional dyes.

  • Probing Protein-Metal Interactions: HQ-Ala is an invaluable tool for studying metalloproteins. Its incorporation can help elucidate the role of metal ions in protein structure, function, and regulation.

  • High Affinity and Specificity: When incorporated into a protein, the surrounding amino acid residues can be engineered to fine-tune the binding affinity and selectivity for a particular metal ion, potentially achieving picomolar dissociation constants[4].

  • Minimal Perturbation: As a single amino acid substitution, the incorporation of HQ-Ala is less likely to disrupt the overall structure and function of the protein compared to the covalent attachment of a large, traditional fluorophore.

Limitations of (8-Hydroxyquinolin-3-yl)alanine

Despite its advantages, the use of HQ-Ala is not without its challenges:

  • Technical Complexity: The requirement for genetic manipulation, including the introduction of an orthogonal tRNA/aminoacyl-tRNA synthetase pair, makes the experimental setup more complex and labor-intensive than simply adding a dye to a sample.

  • Expression and Folding: The expression of proteins containing noncanonical amino acids can sometimes be inefficient, and there is a possibility that the modified protein may not fold correctly.

  • Limited Data on the Free Amino Acid: As previously mentioned, the photophysical and binding properties of the free HQ-Ala are not well-characterized, making it less suitable for applications where the probe is not incorporated into a protein.

Experimental Protocols

General Protocol for Fluorescence Titration to Determine Metal Binding Affinity

This protocol describes a general method for determining the dissociation constant (Kd) of a fluorescent probe for a metal ion.

Materials:

  • Fluorescent probe stock solution (e.g., (8-Hydroxyquinolin-3-yl)alanine or a traditional probe) in a suitable solvent (e.g., DMSO).

  • Buffer solution appropriate for the probe and metal ion (e.g., 50 mM PIPES, 100 mM KCl, pH 7.0). The buffer should be treated with a chelating resin (e.g., Chelex) to remove trace metal contaminants.

  • Stock solution of the metal salt (e.g., ZnCl₂) of high purity.

  • Fluorometer.

Procedure:

  • Prepare a solution of the fluorescent probe in the assay buffer at a known concentration (typically in the low micromolar to nanomolar range).

  • Place the probe solution in a cuvette and record the initial fluorescence emission spectrum.

  • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

  • After each addition, allow the solution to equilibrate (typically a few minutes) and then record the fluorescence emission spectrum.

  • Continue the additions until the fluorescence signal is saturated (no further change is observed).

  • Correct the fluorescence intensity values for dilution at each titration point.

  • Plot the change in fluorescence intensity as a function of the metal ion concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Specific Protocol for Measuring Free Zinc in a Biological Sample using Zinpyr-1

This protocol is adapted from established methods for measuring free zinc in serum[1][5].

Materials:

  • Zinpyr-1 stock solution (e.g., 1 mM in DMSO).

  • Assay buffer: 50 mM HEPES, pH 7.5, depleted of multivalent cations using Chelex resin[5].

  • Zinc standard solution (e.g., ZnSO₄).

  • Strong zinc chelator solution (e.g., EDTA, 100 µM final concentration).

  • Biological sample (e.g., serum, pre-diluted 1:10 in assay buffer).

  • 96-well microplate reader with fluorescence capabilities.

Procedure:

  • In a 96-well plate, add assay buffer containing a final concentration of 0.05 µM Zinpyr-1 to each well.

  • Add the pre-diluted biological sample to the wells.

  • To determine the minimum fluorescence (Fmin), add the EDTA solution to a set of wells. This will chelate all available zinc, leaving the Zinpyr-1 in its apo form.

  • To determine the maximum fluorescence (Fmax), add a saturating concentration of the zinc standard solution to another set of wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for equilibration[5].

  • Measure the fluorescence intensity of all wells at an excitation wavelength of ~507 nm and an emission wavelength of ~526 nm[1].

  • Calculate the free zinc concentration using the following equation:

    [Free Zn²⁺] = Kd * (F - Fmin) / (Fmax - F)

    Where:

    • Kd is the dissociation constant of the Zinpyr-1:Zn²⁺ complex (~0.7 nM)[1][5].

    • F is the fluorescence intensity of the sample.

    • Fmin is the fluorescence intensity in the presence of EDTA.

    • Fmax is the fluorescence intensity at zinc saturation.

Signaling and Binding Mechanism

The fluorescence of 8-hydroxyquinoline and its derivatives is typically quenched in the free form. Upon chelation with a metal ion, a rigid complex is formed, which restricts intramolecular rotation and inhibits non-radiative decay pathways, leading to a significant increase in fluorescence emission. This is a common mechanism for "turn-on" fluorescent probes.

G Chelation-Enhanced Fluorescence (CHEF) Mechanism a Free Probe (Low Fluorescence) c Probe-Metal Complex (High Fluorescence) a->c + Metal Ion b Metal Ion c->a - Metal Ion

General mechanism of fluorescence enhancement upon metal binding.

Conclusion

(8-Hydroxyquinolin-3-yl)alanine represents a paradigm shift in fluorescent probe technology. While traditional probes like Zinpyr-1 offer high sensitivity and are valuable tools for measuring bulk or extracellular metal ion concentrations, their utility is limited by their lack of precise targeting. The singular advantage of HQ-Ala is its ability to be genetically encoded, transforming proteins into bespoke, in-situ biosensors. This allows researchers to ask and answer questions about the role of metal ions in specific biological processes with a level of precision previously unattainable. For researchers and drug development professionals seeking to understand the intricate interplay between metal ions and specific proteins or cellular pathways, the investment in the more complex workflow of (8-Hydroxyquinolin-3-yl)alanine offers unparalleled rewards in the form of highly localized and biologically relevant data.

References

A Comparative Guide to HQAla-Based Assays for Cross-Validation of Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of experimental findings is paramount. This guide provides a comparative analysis of enzyme activity assays based on the unnatural amino acid (8-hydroxyquinolin-3-yl)alanine (HQAla). By incorporating HQAla into protein scaffolds, novel artificial metalloenzymes are created with catalytic activities for various chemical transformations. This guide offers a cross-validation of these HQAla-based systems against traditional catalytic methods, supported by experimental data, detailed protocols, and clear visualizations of the underlying processes.

Data Presentation: A Comparative Analysis of Catalytic Performance

The performance of HQAla-based artificial metalloenzymes is evaluated across three key reaction types: Friedel-Crafts alkylation, asymmetric water addition (hydration), and amide bond hydrolysis. The following tables summarize the quantitative data from studies on an HQAla-based metalloenzyme, specifically the lactococcal multidrug-resistance regulator (LmrR) protein scaffold into which HQAla was incorporated (LmrR_HQAla).

Table 1: Performance in Friedel-Crafts Alkylation

The vinylogous Friedel-Crafts alkylation of 5-methoxyindole with an α,β-unsaturated-2-acyl imidazole was used as a model reaction. The HQAla was incorporated at two different positions in the LmrR protein: V15 and M89.

CatalystConversion (%)Enantiomeric Excess (ee, %)
Uncatalyzed 40
Cu(NO₃)₂ 990
LmrR_V15HQAla_Cu(II) 990
LmrR_M89HQAla_Cu(II) 9916

Data sourced from Drienovská, I., et al. (2020).[1]

Table 2: Performance in Asymmetric Water Addition

The enantioselective hydration of an α,β-unsaturated 2-acyl pyridine was assessed to determine the efficacy of the HQAla-based artificial metalloenzymes in catalyzing asymmetric water addition.

CatalystConversion (%)Enantiomeric Excess (ee, %)
LmrR_V15HQAla_Cu(II) 9912
LmrR_M89HQAla_Cu(II) 9943 (S)

Data sourced from Drienovská, I., et al. (2020).[1]

Table 3: Performance in Amide Bond Hydrolysis

The hydrolysis of an amide bond was investigated using a Zn(II)-complexed LmrR_HQAla artificial metalloenzyme, demonstrating its potential to mimic natural Zn hydrolase activity.

CatalystSubstrateActivity
LmrR_V15HQAla_Zn(II) Model tripeptideHydrolysis observed
LmrR_M89HQAla_Zn(II) Model tripeptideHydrolysis observed

Qualitative data sourced from Drienovská, I., et al. (2020).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: Expression and Purification of LmrR_HQAla Mutants
  • Transformation: Plasmids containing the LmrR mutant gene and the orthogonal tRNA-synthetase/tRNA pair for HQAla incorporation are transformed into E. coli.

  • Culture Growth: Cells are grown in terrific broth medium supplemented with appropriate antibiotics at 37°C until an OD₆₀₀ of 0.6-0.8 is reached.

  • Induction: Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose, and HQAla is added to the medium. The culture is then incubated at 20°C for 20 hours.

  • Cell Lysis and Purification: Cells are harvested, lysed, and the protein is purified using nickel affinity chromatography followed by size-exclusion chromatography.

Protocol 2: In Vitro Catalytic Activity Assays

Friedel-Crafts Alkylation and Asymmetric Water Addition:

  • Enzyme Preparation: The purified LmrR_HQAla protein is incubated with Cu(NO₃)₂ in a 3-(N-morpholino)propanesulfonic acid (MOPS) buffer (20 mM, 150 mM NaCl, pH 7.5) for 2 hours at 4°C.

  • Reaction Initiation: The respective substrates (e.g., 5-methoxyindole and α,β-unsaturated-2-acyl imidazole for Friedel-Crafts) are added to the enzyme solution.

  • Incubation: The reaction mixture is incubated at 4°C for 24 hours.

  • Analysis: The reaction products are extracted and analyzed by high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.[1]

Amide Bond Hydrolysis:

  • Enzyme Preparation: The purified LmrR_HQAla protein is complexed with Zn(NO₃)₂.

  • Reaction Setup: The Zn(II)-containing artificial metalloenzyme is incubated with the model tripeptide substrate.

  • Monitoring: The progress of the hydrolysis reaction is monitored over time using appropriate analytical techniques, such as HPLC or mass spectrometry, to detect the formation of the cleavage products.

Mandatory Visualization

Diagrams illustrating the experimental workflow and proposed catalytic mechanisms provide a clear visual representation of the processes involved in HQAla-based assays.

Experimental_Workflow Experimental Workflow for HQAla-Based Assays cluster_protein_production Protein Production cluster_assay Enzyme Assay Transformation 1. Transformation of E. coli Culture Growth 2. Cell Culture Growth Transformation->Culture Growth Induction 3. Protein Expression Induction with HQAla Culture Growth->Induction Purification 4. Protein Purification Induction->Purification Enzyme-Metal Complexation 5. Formation of Metalloenzyme Purification->Enzyme-Metal Complexation Purified LmrR_HQAla Substrate Addition 6. Addition of Reactants Enzyme-Metal Complexation->Substrate Addition Incubation 7. Catalytic Reaction Substrate Addition->Incubation Product Analysis 8. HPLC/MS Analysis Incubation->Product Analysis Data Interpretation Data Interpretation (Conversion, ee) Product Analysis->Data Interpretation

Caption: A flowchart of the experimental workflow for HQAla-based assays.

Friedel_Crafts_Mechanism Proposed Catalytic Cycle for Friedel-Crafts Alkylation LmrR_HQAla_Cu(II) LmrR_HQAla_Cu(II) Substrate_Binding Substrate Binding (Indole & Enone) LmrR_HQAla_Cu(II)->Substrate_Binding C-C_Bond_Formation C-C Bond Formation Substrate_Binding->C-C_Bond_Formation Electrophilic Attack Product_Release Product Release C-C_Bond_Formation->Product_Release Product_Release->LmrR_HQAla_Cu(II) Regeneration

Caption: The proposed catalytic cycle for Friedel-Crafts alkylation.

Amide_Hydrolysis_Mechanism Proposed Mechanism for Amide Hydrolysis LmrR_HQAla_Zn(II) LmrR_HQAla_Zn(II) Amide_Coordination Amide Substrate Coordination to Zn(II) LmrR_HQAla_Zn(II)->Amide_Coordination Nucleophilic_Attack Nucleophilic Attack by Zn-bound Water/Hydroxide Amide_Coordination->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Bond_Cleavage C-N Bond Cleavage Tetrahedral_Intermediate->Bond_Cleavage Product_Release Release of Carboxylate and Amine Products Bond_Cleavage->Product_Release Product_Release->LmrR_HQAla_Zn(II) Catalyst Regeneration

Caption: The proposed mechanism for amide hydrolysis by a Zn-hydrolase mimic.

References

comparing the efficacy of different unnatural amino acid incorporation systems

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Unnatural Amino Acid Incorporation Systems: Efficacy and Experimental Protocols

For researchers at the forefront of protein engineering and drug development, the ability to incorporate unnatural amino acids (UAAs) into proteins offers a powerful toolkit for probing biological systems and creating novel therapeutics. This is achieved through the expansion of the genetic code, utilizing engineered biological machinery to site-specifically insert UAAs with unique chemical functionalities. The core of this technology lies in an orthogonal translation system (OTS), which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to work independently of the host cell's native translational machinery.[1][2][3] This guide provides a comparative overview of the most common UAA incorporation systems, focusing on their efficacy, and provides detailed protocols for their evaluation.

Core Concepts of UAA Incorporation

The successful incorporation of a UAA at a specific site in a protein relies on two key components: a unique codon that does not encode for any of the 20 canonical amino acids, and an orthogonal aaRS/tRNA pair that recognizes this codon and the desired UAA.[2][3] The orthogonal aaRS is engineered to specifically charge its partner tRNA with the UAA, and the tRNA's anticodon is modified to recognize a "blank" codon, most commonly a stop codon, inserted into the gene of interest.[1] When the ribosome encounters this unique codon during translation, the UAA-charged orthogonal tRNA delivers its payload, resulting in a full-length protein containing the UAA at the desired position.

Comparison of UAA Incorporation Systems

The efficacy of UAA incorporation is a critical factor for downstream applications and is primarily determined by the yield of the full-length, UAA-containing protein and the fidelity of incorporation. Two main strategies are employed for creating a "blank" codon: nonsense suppression and frameshift suppression.

Nonsense Suppression: This is the most widely used method and involves repurposing one of the three stop codons: UAG (amber), UGA (opal), or UAA (ochre).[4] An orthogonal suppressor tRNA with an anticodon that recognizes the chosen stop codon is used to insert the UAA.

Frameshift Suppression: This technique utilizes a quadruplet codon (a four-base codon) to direct UAA incorporation. This requires a tRNA with a four-base anticodon. While generally less efficient than nonsense suppression, it offers the advantage of being more orthogonal to the host's translation system, as endogenous tRNAs do not typically recognize quadruplet codons.[5][6]

Quantitative Comparison of Efficacy

The table below summarizes the reported efficiencies of different UAA incorporation systems. Efficiency is often measured as the yield of the UAA-containing protein relative to the wild-type protein, frequently using a reporter like Green Fluorescent Protein (GFP).

System TypeCodonHost OrganismOrthogonal Pair ExampleReported Efficiency (Relative Yield)Key Considerations
Nonsense Suppression UAG (Amber)E. coliMjTyrRS/tRNATyrCUA51% - 117%[7]Highly efficient but competes with native release factor 1 (RF1). Efficiency is context-dependent.[7]
Nonsense Suppression UAG (Amber)E. coli (RF1 knockout)MjTyrRS/tRNATyrCUA76% - 104%[7]Deletion of RF1 significantly reduces truncation and improves yield.[7]
Nonsense Suppression UAG (Amber)Mammalian CellsMmPylRS/tRNAPylCUAVariable, can be optimized to high levels.Efficiency is sensitive to plasmid ratios and UAA concentration.[8]
Nonsense Suppression UGA (Opal) / UAA (Ochre)Mammalian CellsEngineered E. coli GlnRS/tRNA pairsLower than amber suppression; Ochre is the least efficient.[9]Amber suppression is significantly more efficient (~20-30 fold higher than ochre/opal with the same aaRS).[9]
Frameshift Suppression Quadruplet (e.g., CGGG, GGGU)Xenopus oocytesYeast Phenylalanine FS tRNAsLess efficient than amber suppression.[6]Offers higher orthogonality, reducing mis-incorporation of natural amino acids.[6]

Note: Efficiency is highly dependent on the specific UAA, the orthogonal pair used, the expression context (including surrounding sequence), and the host organism. The values presented are illustrative examples from specific studies.

Diagrams of UAA Incorporation Workflow

The following diagrams illustrate the general mechanism of UAA incorporation and a typical experimental workflow for quantifying its efficiency.

UAA_Incorporation_Mechanism cluster_cell Host Cell Cytoplasm UAA Unnatural Amino Acid (UAA) aaRS Orthogonal aaRS UAA->aaRS charged_tRNA UAA-tRNA aaRS->charged_tRNA ATP tRNA Orthogonal tRNA tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome protein Full-length Protein with UAA ribosome->protein Translation mRNA mRNA with unique codon mRNA->ribosome

General mechanism of unnatural amino acid incorporation.

Experimental_Workflow A 1. Plasmid Construction (Reporter Gene with TAG codon, Orthogonal aaRS/tRNA) B 2. Host Cell Transformation (e.g., E. coli) A->B C 3. Protein Expression - Induce expression - Supplement media with UAA B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Analysis of UAA Incorporation D->E F SDS-PAGE & Western Blot E->F G Fluorescence Assay (for reporter proteins like GFP) E->G H Mass Spectrometry (confirms mass and identity) E->H

Experimental workflow for quantifying UAA incorporation.

Experimental Protocols

Here we provide detailed methodologies for key experiments used to assess the efficacy of UAA incorporation.

Protocol 1: Quantifying UAA Incorporation Efficiency using a GFP Reporter Assay

This protocol describes a common method to quantify the suppression efficiency of a nonsense codon by measuring the fluorescence of a reporter protein.

1. Plasmid Construction:

  • Clone the gene for a fluorescent reporter protein (e.g., superfolder GFP) into an expression vector.

  • Introduce an amber (TAG) stop codon at a permissive site within the reporter gene using site-directed mutagenesis. A control plasmid with the wild-type codon at this position should also be prepared for normalization.[7]

  • Construct a second plasmid (or use a compatible dual-expression vector) containing the genes for the orthogonal aaRS and the suppressor tRNA under the control of appropriate promoters.

2. Transformation and Expression:

  • Co-transform the reporter plasmid and the aaRS/tRNA plasmid into a suitable E. coli expression strain (e.g., DH10B). For systems testing the effect of release factor competition, an RF1-deficient strain (e.g., C321.ΔA) can be used.[7]

  • Plate the transformed cells on selective media and grow overnight at 37°C.

  • Inoculate a single colony into liquid media with appropriate antibiotics and grow to an OD600 of 0.6-0.8.

  • Split the culture into two: one supplemented with the UAA (typically 1 mM) and a negative control without the UAA.

  • Induce protein expression (e.g., with IPTG) and incubate at the optimal temperature for protein expression (e.g., 30°C) for a set period (e.g., 16-24 hours).

3. Data Acquisition and Analysis:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable buffer (e.g., PBS).

  • Measure the fluorescence of the cell suspension using a plate reader or fluorometer (e.g., excitation at 485 nm, emission at 510 nm for GFP).

  • Measure the optical density (OD600) of the cultures to normalize for cell density.

  • Calculate the normalized fluorescence (Fluorescence / OD600).

  • The suppression efficiency is calculated as the ratio of the normalized fluorescence of the amber codon-containing reporter (in the presence of the UAA) to the normalized fluorescence of the wild-type reporter.[7][10]

Protocol 2: Confirmation of UAA Incorporation by Mass Spectrometry

Mass spectrometry provides definitive evidence of UAA incorporation by confirming the precise mass of the full-length protein.

1. Protein Expression and Purification:

  • Express the UAA-containing protein as described in Protocol 1. It is advisable to add a purification tag (e.g., His-tag) to the protein construct.

  • Lyse the cells and purify the protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verify the purity of the protein by SDS-PAGE.

2. Sample Preparation for Mass Spectrometry:

  • The purified protein can be analyzed intact (top-down proteomics) or digested into smaller peptides (bottom-up proteomics). For bottom-up analysis:

    • Denature the protein in a solution containing urea or guanidinium chloride.

    • Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

    • Digest the protein into peptides using a protease such as trypsin.

3. LC-MS/MS Analysis:

  • Analyze the intact protein or the peptide digest using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13]

  • For intact protein analysis, the mass spectrometer will measure the mass-to-charge ratio of the full-length protein. The observed mass should correspond to the theoretical mass of the protein with the UAA incorporated.

  • For peptide analysis, the mass spectrometer will fragment the peptides and measure the masses of the fragments. The resulting fragmentation pattern can be used to sequence the peptides and confirm the presence of the UAA at the expected position.

By employing these systems and evaluation protocols, researchers can effectively harness the power of genetic code expansion to advance their work in basic science and therapeutic development.

References

A Comparative Guide to the Use of (8-Hydroxyquinolin-3-yl)alanine and Alternatives for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical evaluation of (8-Hydroxyquinolin-3-yl)alanine and related 8-hydroxyquinoline-based fluorescent non-canonical amino acids (ncAAs) for applications in cellular environments. It compares their performance with commonly used alternatives, offering supporting data and detailed experimental protocols to aid researchers in selecting the appropriate tool for their studies.

Introduction: Fluorescent Non-Canonical Amino Acids in Cellular Research

Fluorescent ncAAs are powerful tools that enable the site-specific labeling of proteins in living cells. By genetically encoding these fluorescent probes at precise locations within a protein of interest, researchers can study protein dynamics, interactions, and localization in their native cellular context. This is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) introduced into the gene of interest. The choice of the fluorescent ncAA is critical, as its photophysical properties and biocompatibility directly impact the quality and reliability of the experimental data.

The Profile of 8-Hydroxyquinoline-Based Amino Acids

(8-Hydroxyquinolin-3-yl)alanine belongs to a class of ncAAs that incorporate the 8-hydroxyquinoline (8-HQ) fluorophore. 8-HQ is known for its sensitivity to the local environment, particularly to the presence of metal ions. While this property can be harnessed for developing specific ion sensors, it presents significant limitations for general-purpose protein labeling in the complex and tightly regulated cellular environment.

  • Metal Chelation and Cytotoxicity: 8-hydroxyquinoline is a potent chelator of divalent and trivalent metal ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺). The sequestration of these essential metal ions can disrupt the function of metalloproteins and interfere with critical cellular signaling pathways, leading to significant cytotoxicity.[1] This perturbation of cellular homeostasis is a major drawback for live-cell imaging, where maintaining the health of the cells is paramount.

  • Environmentally Sensitive Fluorescence: The fluorescence quantum yield and emission spectra of 8-HQ are highly dependent on the solvent polarity and the presence of metal ions.[2][3] This environmental sensitivity means that changes in the local environment of the labeled protein, which can occur during conformational changes or interactions, may lead to fluorescence artifacts that do not reflect the biological event of interest. This makes quantitative analysis of protein expression or localization challenging.

  • Potential for Phototoxicity: Like many fluorescent molecules, 8-HQ can generate reactive oxygen species (ROS) upon excitation, leading to phototoxicity and cellular damage, especially during long-term imaging experiments.

  • Complex Photophysics: The 8-HQ fluorophore can exhibit dual fluorescence and the presence of multiple emitting species in different environments, complicating data interpretation.[2][4]

Comparative Analysis with Alternative Fluorescent ncAAs

To overcome the limitations of 8-hydroxyquinoline-based ncAAs, several alternatives with more robust and stable photophysical properties have been developed. This guide focuses on two widely used alternatives: Anap (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) and Acd (3-(acridon-2-yl)alanine).

Anap is a bright and relatively small fluorescent ncAA, but its fluorescence is known to be sensitive to the polarity of its environment. Acd, on the other hand, offers superior photophysical properties, including high photostability and reduced environmental sensitivity, making it an excellent choice for demanding imaging applications.[4]

Property8-Hydroxyquinoline (8-HQ)*L-AnapL-Acd
Excitation Max (λex) ~315-360 nm~350 nm~385 nm
Emission Max (λem) ~520 nm (highly variable)[5]~490 nm~450 nm[4]
Extinction Coefficient (ε) Variable12,600 M⁻¹cm⁻¹7,300 M⁻¹cm⁻¹
Quantum Yield (Φ) Low, but increases upon metal chelation[5]~0.2-0.3~0.8
Brightness (ε × Φ) Low and Variable~2,500 - 3,800~5,840
Photostability ModerateModerateHigh (significantly more stable than Anap)[4]
Environmental Sensitivity Very HighHighLow

Note: Data for the free 8-hydroxyquinoline fluorophore is presented as a proxy due to limited published data on the specific (8-Hydroxyquinolin-3-yl)alanine ncAA. The properties are highly dependent on the local environment.

Visualization of Workflows and Limitations

To better understand the practical implications of choosing a fluorescent ncAA, the following diagrams illustrate the general experimental workflow and the specific limitations associated with 8-hydroxyquinoline-based probes.

G General Workflow for Fluorescent ncAA Incorporation and Imaging cluster_0 Molecular Biology cluster_1 Cell Culture cluster_2 Imaging and Analysis a 1. Design Plasmid (Gene of Interest with Amber Codon) b 2. Co-transfect with Plasmid for Orthogonal Synthetase/tRNA Pair a->b c 3. Culture Cells in Media Supplemented with ncAA b->c d 4. Protein Expression and ncAA Incorporation c->d e 5. Live-Cell Fluorescence Microscopy d->e f 6. Image Analysis and Data Interpretation e->f

Caption: General workflow for fluorescent ncAA incorporation.

G Limitations of 8-Hydroxyquinoline-Based ncAAs cluster_0 Intrinsic Properties cluster_1 Cellular Consequences cluster_2 Experimental Limitations prop1 Potent Metal Chelator cons1 Disruption of Metal Ion Homeostasis prop1->cons1 cons2 Inhibition of Metalloproteins prop1->cons2 prop2 Environmentally Sensitive Fluorophore cons3 Fluorescence Artifacts (Intensity/Wavelength Shifts) prop2->cons3 lim1 High Cytotoxicity cons1->lim1 cons2->lim1 lim2 Unreliable Quantitative Data cons3->lim2 lim3 Difficulty in Data Interpretation lim1->lim3 lim2->lim3

Caption: Logical flow of limitations for 8-HQ-based ncAAs.

Experimental Protocols

This protocol provides a general framework for the incorporation of a fluorescent ncAA into a target protein in mammalian cells using the amber suppression method.

  • Plasmid Preparation:

    • Subclone the gene of interest (GOI) into a mammalian expression vector.

    • Introduce an amber stop codon (TAG) at the desired site of ncAA incorporation using site-directed mutagenesis.

    • Obtain a separate plasmid expressing the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for the chosen ncAA (e.g., a PylRS variant).

  • Cell Culture and Transfection:

    • Plate mammalian cells (e.g., HEK293T) in a suitable format (e.g., 6-well plate or glass-bottom dish for imaging) to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the GOI-TAG plasmid and the aaRS/tRNA plasmid using a standard transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

  • ncAA Supplementation and Protein Expression:

    • Immediately after transfection, replace the culture medium with fresh medium supplemented with the fluorescent ncAA. The optimal concentration of the ncAA should be determined empirically but typically ranges from 100 µM to 1 mM.

    • Culture the cells for 24-72 hours to allow for protein expression and incorporation of the ncAA.

  • Verification of Incorporation (Optional but Recommended):

    • Harvest a subset of cells, prepare cell lysates, and perform a Western blot analysis using an antibody against the protein of interest or an epitope tag. Successful incorporation will result in a full-length protein band, while a truncated product may be observed in the absence of the ncAA.

    • Alternatively, in-gel fluorescence can be used to directly visualize the fluorescently labeled protein.

  • Imaging:

    • For live-cell imaging, wash the cells with pre-warmed imaging buffer (e.g., phenol red-free DMEM) and proceed with fluorescence microscopy using the appropriate excitation and emission filters for the chosen ncAA.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the ncAA in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the ncAA. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for a period relevant to your imaging experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[6]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6]

  • Data Analysis:

    • Subtract the absorbance of a blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the cell viability against the ncAA concentration to determine the IC50 value (the concentration at which 50% of cell viability is lost).

Conclusion and Recommendations

While (8-Hydroxyquinolin-3-yl)alanine and its analogs may be suitable for specific applications such as developing metal ion sensors, their inherent limitations make them poor choices for general-purpose protein labeling in cellular environments. The strong metal-chelating properties can induce cytotoxicity and perturb cellular physiology, while the environmentally sensitive fluorescence complicates data interpretation.

For most cellular imaging applications, researchers are advised to use more robust and photochemically stable fluorescent non-canonical amino acids. L-Acd is a particularly strong alternative due to its high quantum yield, excellent photostability, and low environmental sensitivity.[4] L-Anap remains a viable option, especially when its environmental sensitivity can be controlled for or utilized as an experimental variable.

Ultimately, the selection of a fluorescent ncAA should be based on a careful consideration of the specific biological question, the required photophysical properties, and the potential for artifacts. The data and protocols provided in this guide aim to assist researchers in making an informed decision.

References

A Comparative Guide to 8-Hydroxyquinoline Derivatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents in a wide range of diseases, primarily attributed to their metal-chelating properties and ability to modulate various cellular pathways. This guide provides a comparative overview of different 8-hydroxyquinoline derivatives, focusing on their anticancer, antimicrobial, and neuroprotective activities, supported by experimental data and detailed protocols.

Anticancer Activity

8-Hydroxyquinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often linked to the chelation of essential metal ions, leading to the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cancer cell proliferation and survival. Notably, some derivatives have been shown to inhibit signaling pathways crucial for tumor growth, such as the PI3K/Akt pathway.

Comparative Anticancer Activity of 8-Hydroxyquinoline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) of selected 8-hydroxyquinoline derivatives against various human cancer cell lines. The data is compiled from studies that conducted direct comparative analyses, ensuring a more objective assessment of their relative potencies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-Hydroxyquinoline (8-HQ) Raji (B-cell lymphoma)>10[1]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Raji (B-cell lymphoma)2.5[1]
Nitroxoline (8-hydroxy-5-nitroquinoline) Raji (B-cell lymphoma)0.438[1]
5,7-Diiodo-8-hydroxyquinoline Raji (B-cell lymphoma)~6.0[1]
5,7-Dichloro-8-hydroxyquinoline Raji (B-cell lymphoma)1.5[1]
8-Hydroxy-2-quinolinecarbaldehyde Hep3B (Hepatocellular carcinoma)6.25 ± 0.034[2]
8-Hydroxy-2-quinolinecarbaldehyde MDA-MB-231 (Breast cancer)12.5 - 25[2]
8-Hydroxy-2-quinolinecarbaldehyde T-47D (Breast cancer)12.5 - 25[2]
8-Hydroxy-2-quinolinecarbaldehyde K562 (Leukemia)12.5 - 25[2]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The presented data is for comparative purposes within the cited studies.

Signaling Pathway: Inhibition of PI3K/Akt by 8-Hydroxyquinoline Derivatives

Several studies suggest that the anticancer effects of certain 8-hydroxyquinoline derivatives are mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][4][5][6] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[5][6] By inhibiting this pathway, these derivatives can induce apoptosis and suppress tumor growth.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HQ_Derivative 8-Hydroxyquinoline Derivative HQ_Derivative->PI3K Inhibition

Caption: PI3K/Akt signaling pathway inhibition by 8-HQ derivatives.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, exhibiting activity against a range of bacteria and fungi. Their primary mechanism of action is believed to be their ability to chelate metal ions that are essential for microbial enzyme function and survival, thereby disrupting vital metabolic processes.

Comparative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 8-hydroxyquinoline derivatives against selected microbial strains. A lower MIC value indicates greater antimicrobial potency.

Compound/DerivativeMicrobial StrainMIC (µM)Reference
8-Hydroxyquinoline (8-HQ) Staphylococcus aureus3.44 - 13.78
Nitroxoline (8-hydroxy-5-nitroquinoline) Aeromonas hydrophila5.26
Nitroxoline (8-hydroxy-5-nitroquinoline) Pseudomonas aeruginosa84.14
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Gram-negative bacteriaPotent activity
Cloxyquin (5-chloro-8-hydroxyquinoline) Listeria monocytogenes5.57
Cloxyquin (5-chloro-8-hydroxyquinoline) Plesiomonas shigelloides11.14
7-Bromo-8-hydroxyquinoline Gram-negative bacteriaPotent activity
5,7-Dichloro-8-hydroxy-2-methylquinoline Mycobacterium tuberculosis0.1[7]
5,7-Dichloro-8-hydroxy-2-methylquinoline Staphylococcus aureus (MSSA)2.2[7]
5,7-Dichloro-8-hydroxy-2-methylquinoline Staphylococcus aureus (MRSA)1.1[7]

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Workflow: Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The broth microdilution method is a commonly used technique for this purpose.

Antimicrobial_Workflow start Start prep_compound Prepare stock solution of 8-HQ derivative start->prep_compound serial_dilution Perform serial dilutions of the compound in a 96-well plate prep_compound->serial_dilution inoculate Inoculate each well with the bacterial suspension serial_dilution->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or measure absorbance incubate->read_results determine_mic Determine the MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Neuroprotective Activity

The neuroprotective effects of 8-hydroxyquinoline derivatives are of significant interest, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Their ability to chelate excess metal ions, such as copper, zinc, and iron, which are implicated in amyloid-β (Aβ) aggregation and oxidative stress, is a key mechanism underlying their neuroprotective potential.[8]

While extensive research highlights the qualitative neuroprotective effects of various 8-HQ derivatives, there is a notable lack of publicly available, directly comparative quantitative data from single studies. The table below presents a summary of the observed neuroprotective activities and mechanisms of some key derivatives.

Compound/DerivativeObserved Neuroprotective EffectsKey MechanismsReference
Clioquinol Reduces Aβ plaque burden in animal models.Metal chelation (Cu, Zn), inhibition of Aβ aggregation.[8]
PBT2 Improves cognitive function in clinical trials.Metal chelation, promotes Aβ clearance.
M30 Neuroprotective in models of Parkinson's disease.Iron chelation, antioxidant, MAO-B inhibition.[8]
HLA-20 Neuroprotective against 6-OHDA-induced cell death.Metal chelation, selective MAO-B inhibition.[8]
VK28 Cholinesterase inhibition, anti-Aβ aggregation.Multi-target-directed ligand.[8]
Experimental Workflow: Assessing Inhibition of Aβ Aggregation

A common in vitro method to evaluate the potential of compounds to combat Alzheimer's disease is the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid-β fibrils.

Abeta_Aggregation_Workflow start Start prep_abeta Prepare Aβ peptide solution start->prep_abeta prep_compound Prepare solutions of 8-HQ derivatives start->prep_compound mix Mix Aβ peptide with derivatives (and control) in a microplate prep_abeta->mix prep_compound->mix incubate Incubate at 37°C to allow fibril formation mix->incubate add_tht Add Thioflavin T (ThT) solution to each well incubate->add_tht measure_fluorescence Measure fluorescence intensity (Ex: ~450 nm, Em: ~485 nm) add_tht->measure_fluorescence analyze Analyze data to determine inhibition of Aβ aggregation measure_fluorescence->analyze end End analyze->end

Caption: Workflow for Aβ aggregation inhibition assay.

Experimental Protocols

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of 8-hydroxyquinoline derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • 8-Hydroxyquinoline derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 8-hydroxyquinoline derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of an 8-hydroxyquinoline derivative that inhibits the visible growth of a specific microorganism.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • 8-Hydroxyquinoline derivatives

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of the 8-hydroxyquinoline derivative.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium. Typically, the final volume in each well is 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm can be measured using a microplate reader.

This guide provides a foundational comparison of 8-hydroxyquinoline derivatives in key research areas. The presented data and protocols are intended to assist researchers in their exploration of this promising class of compounds for the development of novel therapeutic agents. Further research is warranted to expand the comparative analysis, particularly in the area of neuroprotection, and to elucidate the intricate mechanisms of action of these versatile molecules.

References

Probing the Specificity of (8-Hydroxyquinolin-3-yl)alanine for Divalent and Trivalent Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metal ion specificity of chelating agents is paramount for applications ranging from targeted drug delivery to biocatalysis. This guide provides a comparative analysis of the binding properties of the non-canonical amino acid (8-Hydroxyquinolin-3-yl)alanine (HQAla) with various metal ions, supported by available experimental data and methodologies.

(8-Hydroxyquinolin-3-yl)alanine, a synthetic amino acid incorporating the well-established metal-chelating 8-hydroxyquinoline moiety, has emerged as a versatile building block in the design of novel metalloenzymes and therapeutic agents. Its ability to bind a range of late transition metals has been demonstrated, with specific interactions observed for copper(II), zinc(II), and rhodium(III) ions. This guide delves into the specifics of these interactions, providing a framework for assessing the potential of HQAla in diverse research and development contexts.

Metal Ion Binding Profile of (8-Hydroxyquinolin-3-yl)alanine

The core of HQAla's metal-binding capability lies in the bidentate chelation afforded by the nitrogen atom of the quinoline ring and the oxygen atom of the adjacent hydroxyl group. This N,O-donor set exhibits a strong affinity for various metal ions. While comprehensive quantitative data for the binding of free HQAla to a wide array of metal ions remains an active area of research, studies on HQAla incorporated into protein scaffolds and on the parent 8-hydroxyquinoline molecule provide valuable insights into its specificity.

A key study demonstrated that when HQAla is incorporated into the lactococcal multidrug-resistance regulator (LmrR) protein, it efficiently complexes with Cu(II), Zn(II), and Rh(III) ions, leading to the formation of unique artificial metalloenzymes[1]. This highlights the inherent capacity of the HQAla side chain to coordinate with these metals.

General trends for 8-hydroxyquinoline and its derivatives suggest a high affinity for a variety of metal ions. The stability of these complexes is influenced by factors such as the ionic radius, charge, and electronic configuration of the metal ion, as well as the pH of the medium.

Quantitative Comparison of Metal Ion Binding

To date, specific dissociation constants (Kd) or stability constants for the binding of free (8-Hydroxyquinolin-3-yl)alanine with a range of metal ions are not extensively reported in the public domain. However, based on the behavior of the parent 8-hydroxyquinoline and its derivatives, a qualitative ranking of binding affinity can be inferred. The following table summarizes the known interactions and provides a projected comparison based on the established principles of coordination chemistry.

Metal IonReported Interaction with HQAla/8-HydroxyquinolinePredicted Relative AffinityNotes
Cu(II) Forms stable complexes; complexation confirmed with HQAla-containing proteins[1].HighThe Irving-Williams series predicts high stability for Cu(II) complexes.
Zn(II) Forms stable complexes; complexation confirmed with HQAla-containing proteins[1].HighOften forms fluorescent complexes with 8-hydroxyquinoline derivatives.
Fe(III) Known to form stable complexes with 8-hydroxyquinoline.HighThe high charge density of Fe(III) favors strong coordination.
Al(III) Forms highly fluorescent and stable complexes with 8-hydroxyquinoline.HighWidely used in analytical applications due to the stability of the complex.
Ni(II) Forms stable complexes with 8-hydroxyquinoline.Moderate to High
Co(II) Forms stable complexes with 8-hydroxyquinoline.Moderate to High
Rh(III) Complexation confirmed with HQAla-containing proteins[1].Moderate to HighCoordination with heavier transition metals is also possible.
Mg(II) Forms complexes with 8-hydroxyquinoline, though generally less stable than with transition metals.Low to Moderate
Ca(II) Forms complexes with 8-hydroxyquinoline, though generally less stable than with transition metals.Low

Note: This table is a predictive guide based on available data for HQAla and related 8-hydroxyquinoline compounds. Experimental determination of binding constants for HQAla with each metal ion is necessary for precise quantitative comparison.

Experimental Protocols for Assessing Metal Ion Specificity

Researchers can employ several well-established techniques to quantitatively assess the specificity of (8-Hydroxyquinolin-3-yl)alanine for different metal ions. The following are detailed methodologies for key experiments.

Synthesis of (8-Hydroxyquinolin-3-yl)alanine

Conceptual Workflow for Racemic Synthesis:

Start 8-Hydroxyquinoline Derivative Step1 Radical Bromination Start->Step1 Intermediate1 Brominated Intermediate Step1->Intermediate1 Step2 Malonic Ester Synthesis Intermediate1->Step2 Intermediate2 Malonate Adduct Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 End rac-(8-Hydroxyquinolin-3-yl)alanine Step3->End

Caption: Conceptual workflow for the racemic synthesis of HQAla.

Metal Ion Binding Assays

1. UV-Visible Spectrophotometric Titration

This method relies on the change in the electronic absorption spectrum of HQAla upon complexation with a metal ion.

Protocol:

  • Prepare a stock solution of (8-Hydroxyquinolin-3-yl)alanine in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Prepare stock solutions of the metal salts to be tested (e.g., CuSO4, ZnCl2, FeCl3) in the same buffer.

  • Place a known concentration of the HQAla solution in a quartz cuvette.

  • Record the initial UV-Vis spectrum of the HQAla solution (typically from 200 to 600 nm).

  • Incrementally add small aliquots of a metal salt stock solution to the cuvette.

  • After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Monitor the changes in absorbance at specific wavelengths corresponding to the formation of the metal-HQAla complex.

  • Plot the change in absorbance against the metal ion concentration.

  • Analyze the resulting binding isotherm using appropriate models (e.g., a 1:1 binding model) to determine the dissociation constant (Kd).

2. Fluorescence Spectroscopic Titration

This technique is particularly useful for metal ions that induce a change in the fluorescence properties of HQAla upon binding. 8-Hydroxyquinoline and its derivatives are known to form fluorescent complexes with many metal ions[2][3].

Protocol:

  • Prepare stock solutions of HQAla and metal salts as described for the UV-Vis titration.

  • Place a known concentration of the HQAla solution in a fluorescence cuvette.

  • Determine the optimal excitation wavelength (λex) and record the initial emission spectrum.

  • Incrementally add aliquots of a metal salt stock solution.

  • After each addition, mix and record the fluorescence emission spectrum.

  • Monitor the change in fluorescence intensity at the emission maximum (λem).

  • Plot the change in fluorescence intensity against the metal ion concentration.

  • Fit the data to a suitable binding equation to calculate the dissociation constant (Kd).

Experimental Workflow for Binding Affinity Determination:

cluster_prep Sample Preparation cluster_exp Titration Experiment cluster_data Data Analysis HQAla HQAla Solution Titration Spectroscopic Titration (UV-Vis or Fluorescence) HQAla->Titration Metal Metal Ion Solutions Metal->Titration Plot Plot ΔAbs or ΔF vs. [Metal] Titration->Plot Fit Fit to Binding Isotherm Plot->Fit Kd Determine Dissociation Constant (Kd) Fit->Kd

Caption: Workflow for determining metal binding affinity of HQAla.

Signaling Pathways and Logical Relationships

The interaction of (8-Hydroxyquinolin-3-yl)alanine with metal ions is a direct chemical equilibrium. The specificity is determined by the thermodynamic stability of the resulting metal-ligand complex. This relationship can be visualized as a competitive binding scenario where different metal ions vie for the chelating site of HQAla.

cluster_metals Competing Metal Ions cluster_complexes Metal-HQAla Complexes HQAla HQAla Cu_Complex [Cu(HQAla)] complex HQAla->Cu_Complex k_on(Cu) Zn_Complex [Zn(HQAla)] complex HQAla->Zn_Complex k_on(Zn) Fe_Complex [Fe(HQAla)] complex HQAla->Fe_Complex k_on(Fe) Other_Complex [Other(HQAla)] complex HQAla->Other_Complex k_on(Other) Cu Cu(II) Cu->Cu_Complex Zn Zn(II) Zn->Zn_Complex Fe Fe(III) Fe->Fe_Complex Other Other Metals Other->Other_Complex Cu_Complex->HQAla k_off(Cu) Zn_Complex->HQAla k_off(Zn) Fe_Complex->HQAla k_off(Fe) Other_Complex->HQAla k_off(Other)

Caption: Competitive binding of metal ions to HQAla.

The equilibrium for each metal ion is characterized by its association (kon) and dissociation (koff) rate constants, the ratio of which defines the dissociation constant (Kd = koff / kon). A lower Kd value signifies a higher binding affinity. The specificity of HQAla for a particular metal ion is therefore a reflection of the relative magnitudes of these binding constants.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.